molecular formula C7H15NO2 B1310697 methyl (2S)-2-amino-3,3-dimethylbutanoate CAS No. 63038-26-6

methyl (2S)-2-amino-3,3-dimethylbutanoate

Cat. No.: B1310697
CAS No.: 63038-26-6
M. Wt: 145.2 g/mol
InChI Key: WCYLIGGIKNKWQX-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-amino-3,3-dimethylbutanoate is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)5(8)6(9)10-4/h5H,8H2,1-4H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYLIGGIKNKWQX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461851
Record name methyl (2S)-2-amino-3,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63038-26-6
Record name Methyl L-tert-leucinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063038266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl (2S)-2-amino-3,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-tert-Leucine Methyl Ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL L-TERT-LEUCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYQ4AC12JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl (2S)-2-amino-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of a Chiral Building Block

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for efficacy and safety. Chiral molecules, particularly amino acid derivatives, serve as indispensable building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). Among these, methyl (2S)-2-amino-3,3-dimethylbutanoate, the methyl ester of L-tert-leucine, has emerged as a valuable synthon. Its sterically demanding tert-butyl group offers unique conformational constraints and hydrophobic interactions, which can be pivotal in modulating the pharmacological activity of a drug candidate.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of this important chiral intermediate, intended for researchers, scientists, and professionals in the field of drug development.

I. Synthetic Strategies: The Path to Enantiopurity

The synthesis of this compound primarily revolves around the esterification of the parent amino acid, L-tert-leucine. The choice of esterification method is critical to prevent racemization and ensure a high yield of the desired enantiomer.

A. Fischer-Speier Esterification: A Classic Approach

The most direct and widely employed method for the synthesis of amino acid methyl esters is the Fischer-Speier esterification.[3][4] This acid-catalyzed reaction involves treating the amino acid with methanol in the presence of a strong acid catalyst.

Causality Behind Experimental Choices:

  • Methanol as Reagent and Solvent: Utilizing methanol as both the reactant and the solvent drives the equilibrium towards the product side, maximizing the yield.

  • Thionyl Chloride as Catalyst: Thionyl chloride is an excellent choice as it reacts with methanol to form hydrogen chloride in situ, which acts as the acid catalyst.[5] This method avoids the direct use of corrosive gaseous HCl. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the esterification to proceed at a reasonable rate.

Experimental Protocol: Synthesis of L-tert-Leucine methyl ester hydrochloride [5]

  • Reaction Setup: To a solution of L-tert-leucine (1.0 g, 7.7 mmol) in methanol (60 mL), cautiously add thionyl chloride (5.6 mL, 77 mmol) dropwise at 0 °C with stirring.

  • Reaction Execution: Heat the mixture at reflux for 16 hours.

  • Work-up: Remove the volatiles under reduced pressure.

  • Purification: Triturate the residue with diethyl ether to obtain a white solid. Collect the solid by filtration and dry in vacuo to yield the hydrochloride salt of the title compound.

B. Alternative Esterification Methods

While the thionyl chloride method is robust, other acid catalysts can also be employed. A mixture of trimethylchlorosilane (TMSCl) in methanol has been reported as an efficient system for the esterification of various amino acids at room temperature, offering a milder alternative to refluxing with thionyl chloride.[3][4]

II. Characterization: Confirming Identity, Purity, and Stereointegrity

The comprehensive characterization of this compound is paramount to ensure its suitability for downstream applications. A combination of spectroscopic and chromatographic techniques is employed to confirm the structure, assess purity, and, most importantly, verify the enantiomeric excess.

A. Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the cornerstone for structural elucidation. Both ¹H and ¹³C NMR are utilized to confirm the connectivity of the molecule.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the tert-butyl group (a singlet around 1.0 ppm), the alpha-proton (a singlet around 3.66 ppm), and the methyl ester group (a singlet around 3.7 ppm). The integration of these signals will correspond to the number of protons in each environment (9H, 1H, and 3H, respectively).[5]

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the tert-butyl group, the quaternary carbon, the alpha-carbon, the methyl ester carbon, and the carbonyl carbon.[5]

Table 1: Spectroscopic and Physical Data

PropertyValue
Molecular FormulaC₇H₁₅NO₂[6][7]
Molecular Weight145.20 g/mol [6][8]
Boiling Point69 °C at 16 mmHg[9]
¹H NMR (300 MHz, DMSO-d₆) δ 1.00 (s, 9H), 3.66 (s, 1H), 8.31-9.00 (m, 3H, NH₃⁺) ppm[5]
¹³C NMR (75 MHz, DMSO-d₆) δ 26.3, 33.1, 52.3, 60.7, 168.8 ppm[5]

2. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound.[10] Electrospray ionization (ESI) is a common technique for amino acid esters, which will typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 146.1.[5]

B. Chromatographic Analysis

1. Thin Layer Chromatography (TLC):

TLC is a quick and convenient method to monitor the progress of the synthesis reaction and to assess the purity of the final product.

2. Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the gold standard for determining the enantiomeric purity of the synthesized this compound.[11] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[12]

Causality Behind Method Selection:

  • Direct vs. Indirect Methods: Direct analysis on a CSP is generally preferred over indirect methods that require derivatization, as it avoids an extra reaction step and potential sources of error.[11]

  • Chiral Stationary Phases: Polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs are highly effective for the separation of underivatized amino acid enantiomers.[13][14]

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A chiral column, such as one with a polysaccharide-based or macrocyclic glycopeptide-based CSP.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of hexane and isopropanol with a small amount of an acidic or basic modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.[13] For reversed-phase separations, a mixture of water, acetonitrile, and a buffer is common.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers by UV detection. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

III. Integrated Workflow and Logic

The synthesis and characterization of this compound follow a logical and self-validating workflow.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization L-tert-Leucine L-tert-Leucine Esterification Esterification L-tert-Leucine->Esterification Methanol, Thionyl Chloride Crude Product Crude Product Esterification->Crude Product Purification Purification Crude Product->Purification Trituration Final Product Final Product Purification->Final Product Structural_Elucidation Structural Elucidation Final Product->Structural_Elucidation Purity_Assessment Purity Assessment Final Product->Purity_Assessment Stereochemical_Analysis Stereochemical Analysis Final Product->Stereochemical_Analysis NMR NMR Structural_Elucidation->NMR MS MS Structural_Elucidation->MS TLC TLC Purity_Assessment->TLC Chiral_HPLC Chiral_HPLC Stereochemical_Analysis->Chiral_HPLC

Sources

physicochemical properties of "methyl (2S)-2-amino-3,3-dimethylbutanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl (2S)-2-amino-3,3-dimethylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Sterically Hindered Amino Acid Ester

This compound, also known as L-tert-Leucine Methyl Ester, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. As the methyl ester of L-tert-leucine, its structure is characterized by a bulky tert-butyl group adjacent to the chiral center. This profound steric hindrance imparts unique conformational constraints and metabolic stability to peptides and small molecules that incorporate this moiety. Understanding its fundamental physicochemical properties is, therefore, a critical prerequisite for its effective application in the synthesis of novel therapeutics, particularly as an intermediate for peptidomimetic protease inhibitors[1]. This guide provides a detailed examination of these properties, grounded in established analytical techniques and their underlying principles.

Core Physicochemical Profile

The intrinsic properties of a molecule dictate its behavior in both chemical reactions and biological systems. The data for this compound, compiled from various chemical data repositories, are summarized below.

PropertyValueSource(s)
CAS Number 63038-26-6[2][3]
Molecular Formula C₇H₁₅NO₂[2][3][4]
Molecular Weight 145.20 g/mol [2][3][4][5]
Appearance Colorless to light yellow liquid / White powder[5][6]
Boiling Point 68°C @ 20 Torr 69°C @ 16 mmHg[7][8][9]
Density ~0.96-1.0 g/cm³ (Predicted/Reported)[6][7][9]
pKa 8.01 ± 0.37 (Predicted)[6]
Storage Conditions -20°C, under inert atmosphere[6][10]

Note: Some properties, such as pKa and density, are predicted values and should be confirmed experimentally for critical applications.

Structural and Spectroscopic Characterization

The identity and purity of this compound are unequivocally established through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. A large singlet integrating to 9 protons will be present for the magnetically equivalent methyl groups of the tert-butyl moiety. A singlet for the 3 protons of the ester methyl group will also be prominent. The alpha-proton (α-H) at the chiral center will appear as a singlet, and the amine (-NH₂) protons may appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will confirm the presence of 7 carbon atoms. Key signals will include the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, the alpha-carbon, the ester methyl carbon, and the equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The spectrum of this compound will be characterized by:

  • N-H stretching: A medium-to-weak absorption band (or a doublet) in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.

  • C-H stretching: Strong absorptions just below 3000 cm⁻¹ due to the aliphatic C-H bonds.

  • C=O stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 145 would be expected. A prominent fragment would likely be the loss of the methoxy group (-OCH₃) resulting in a peak at m/z = 114.

Experimental Determination of Key Physicochemical Parameters

For drug development, predicted values are a starting point, but experimentally determined data is the standard. The following section outlines the methodologies for key analyses.

Workflow for pKa Determination via Potentiometric Titration

The pKa, or acid dissociation constant, of the primary amine is crucial for understanding the compound's ionization state at physiological pH, which influences its solubility, permeability, and target binding.

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Accurately weigh this compound B Dissolve in deionized water or a water/co-solvent mix A->B D Add standardized acid (e.g., 0.1 M HCl) incrementally B->D C Calibrate pH meter with standard buffers (pH 4, 7, 10) E Record pH after each addition D->E Stir constantly F Continue until pH curve shows a clear inflection point E->F G Plot pH vs. Volume of Titrant F->G H Determine the half-equivalence point G->H I pKa = pH at half-equivalence point H->I J J I->J Final pKa Value

Caption: Workflow for pKa determination by potentiometric titration.

Causality in Protocol:

  • Dissolution: The choice of solvent is critical. If the compound has low aqueous solubility, a co-solvent like methanol or DMSO may be required, and the apparent pKa (pKa*) must be corrected.

  • Standardized Titrant: Using a titrant of a precisely known concentration (e.g., HCl for a basic amine) is non-negotiable for accurate determination of the equivalence point.

  • Half-Equivalence Point: At the point where half of the amine has been protonated by the acid, the concentrations of the free base (R-NH₂) and its conjugate acid (R-NH₃⁺) are equal. According to the Henderson-Hasselbalch equation, at this specific point, the measured pH is equal to the pKa of the conjugate acid.

Determination of Aqueous Solubility (Shake-Flask Method)

Solubility is a gatekeeper property for oral bioavailability. The gold-standard shake-flask method (OECD Guideline 105) provides reliable data.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline).

  • Equilibration: Seal the vial and agitate it at a constant temperature (typically 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid/liquid.

  • Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the saturated solution from the excess solid. Care must be taken to avoid temperature changes during this step.

  • Quantification: Accurately measure the concentration of the compound in the clear, saturated supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • Validation: The presence of undissolved solid at the end of the experiment must be visually confirmed to ensure saturation was achieved.

Solubility_Workflow A Add excess compound to buffer (pH 7.4) B Equilibrate (Shake at 25°C for 24h) A->B C Centrifuge to separate solid B->C D Extract supernatant C->D E Quantify concentration (HPLC-UV / LC-MS) D->E F Report Solubility (e.g., in mg/mL or µM) E->F

Caption: Standard shake-flask method for determining thermodynamic solubility.

Relevance in Drug Design and Development

The tert-butyl group of this compound acts as a "pharmacological shield." When incorporated into a peptide backbone, this bulky, lipophilic group can:

  • Provide Metabolic Stability: It sterically hinders the approach of proteases, preventing enzymatic degradation of the adjacent peptide bond.

  • Induce Conformational Rigidity: The rotational freedom around the peptide backbone is restricted, locking the molecule into a more defined conformation. This can lead to higher binding affinity and selectivity for a biological target.

  • Modulate Lipophilicity: The addition of this group increases the overall lipophilicity of a molecule, which can influence its ability to cross cell membranes. The "magic methyl" effect, where a small alkyl group dramatically improves pharmacological properties, is a well-known concept in drug discovery, and the tert-butyl group represents an extreme and powerful example of this principle[11].

Its hydrochloride salt is often used as a stable, solid form for handling and synthesis[1]. The free base, being a liquid or low-melting solid, is typically generated in situ for subsequent reactions. The compound serves as a crucial starting material in the synthesis of complex molecules, including antiviral agents where peptidomimetic structures are common.

Conclusion

This compound is more than a simple amino acid derivative; it is an enabling tool for medicinal chemists. Its defining feature—the sterically demanding tert-butyl group—offers a reliable strategy for enhancing the metabolic stability and conformational definition of drug candidates. A thorough understanding and experimental validation of its physicochemical properties, from pKa and solubility to its spectroscopic signature, are fundamental to its successful and rational application in the intricate process of drug discovery and development.

References

  • BIOSYNCE. (S)-Methyl 2-amino-3,3-dimethylbutanoate CAS 63038-26-6. Available at: [Link]

  • ChemBK. This compound hydrochloride - Physico-chemical Properties. Available at: [Link]

  • PubChem. (R)-Methyl 2-amino-3,3-dimethylbutanoate. Available at: [Link]

  • LookChem. This compound cas 63038-26-6. Available at: [Link]

  • ChemBK. (S)-methyl 2-amino-3,3-dimethylbutanoate(WXG02636). Available at: [Link]

  • Google Patents. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • Chemdad. (S)-Methyl 2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate. Available at: [Link]

  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl (2S)-2-amino-3,3-dimethylbutanoate (CAS 63038-26-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl (2S)-2-amino-3,3-dimethylbutanoate, a valuable chiral building block in synthetic organic chemistry and drug discovery. As a derivative of the non-proteinogenic amino acid L-tert-leucine, its unique sterically hindered structure is of significant interest in the synthesis of novel peptides and small molecule therapeutics. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and quality control of this important compound.

Introduction: The Significance of this compound

This compound, also known as L-tert-Leucine methyl ester, possesses a distinct molecular architecture characterized by a bulky tert-butyl group adjacent to the chiral center. This feature imparts unique conformational constraints in peptidic structures and can influence binding affinity and metabolic stability in drug candidates. Accurate and thorough spectroscopic analysis is paramount for confirming the identity, purity, and structural integrity of this reagent in research and development settings.

Chemical Structure:

  • CAS Number: 63038-26-6[1]

  • Molecular Formula: C₇H₁₅NO₂[1]

  • Molecular Weight: 145.20 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms. The data presented here is based on the closely related hydrochloride salt, this compound hydrochloride (CAS 63038-27-7), as its spectral data is readily available and highly informative. The key differences for the free amine will be highlighted.

¹H NMR Spectroscopy

Proton NMR provides a quantitative map of the hydrogen atoms within a molecule.

Table 1: ¹H NMR Spectral Data of this compound Hydrochloride in DMSO-d₆ (300 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.00Singlet9HC(CH₃)₃
3.66Singlet1HCα-H
8.31-9.00Multiplet3H-NH₃⁺

Data sourced from the analysis of the hydrochloride salt.

Interpretation:

  • δ 1.00 (s, 9H): The prominent singlet at 1.00 ppm corresponds to the nine equivalent protons of the tert-butyl group. The singlet multiplicity is due to the absence of adjacent protons.

  • δ 3.66 (s, 1H): The singlet at 3.66 ppm is assigned to the α-proton on the chiral center. Its singlet nature in this dataset is noted; coupling to the amine protons may be absent due to exchange or instrumental conditions.

  • δ 8.31-9.00 (m, 3H): This broad multiplet is characteristic of the three protons of the ammonium group (-NH₃⁺) in the hydrochloride salt.

Expected Data for the Free Amine (CAS 63038-26-6): For the free amine, the -NH₂ signal would typically appear as a broad singlet further upfield, and its integration would correspond to two protons. The chemical shifts of the tert-butyl and α-protons would be very similar, with minor upfield shifts possible due to the removal of the electron-withdrawing effect of the protonated amine.

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data of this compound Hydrochloride in DMSO-d₆ (75 MHz)

Chemical Shift (δ) ppmAssignment
26.3C(CH₃)₃
33.1C(CH₃)₃
52.3O-CH₃
60.7
168.8C=O

Data sourced from the analysis of the hydrochloride salt.

Interpretation:

  • δ 26.3 ppm: This signal corresponds to the three equivalent methyl carbons of the tert-butyl group.

  • δ 33.1 ppm: This signal is assigned to the quaternary carbon of the tert-butyl group.

  • δ 52.3 ppm: The signal at 52.3 ppm represents the carbon of the methyl ester group.

  • δ 60.7 ppm: This downfield signal is attributed to the α-carbon, which is bonded to the electron-withdrawing amino and carbonyl groups.

  • δ 168.8 ppm: The signal at the lowest field corresponds to the carbonyl carbon of the ester.

Structural Assignment Workflow:

cluster_mol This compound cluster_nmr ¹³C NMR Signals C(CH3)3 tert-Butyl d26_3 δ 26.3 C(CH3)3->d26_3 Methyls d33_1 δ 33.1 C(CH3)3->d33_1 Quaternary C C_alpha α-Carbon d60_7 δ 60.7 C_alpha->d60_7 NH2 Amine C=O Carbonyl d168_8 δ 168.8 C=O->d168_8 OCH3 Methyl Ester d52_3 δ 52.3 OCH3->d52_3

Caption: Correlation of ¹³C NMR signals to the carbon backbone.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound Hydrochloride

Wavenumber (cm⁻¹)IntensityFunctional Group
3383Strong, BroadN-H Stretch (Amine)
2961StrongC-H Stretch (Alkyl)
1735StrongC=O Stretch (Ester)
1248StrongC-O Stretch (Ester)

Data sourced from the analysis of the hydrochloride salt.

Interpretation:

  • 3383 cm⁻¹: The broad and strong absorption in this region is characteristic of the N-H stretching vibrations of the primary amine group. In the hydrochloride salt, this band may be broader and shifted due to the presence of the ammonium salt.

  • 2961 cm⁻¹: This strong absorption is due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the tert-butyl and methyl groups.

  • 1735 cm⁻¹: The intense, sharp peak at this wavenumber is indicative of the carbonyl (C=O) stretch of the ester functional group.

  • 1248 cm⁻¹: This strong band corresponds to the C-O stretching vibration of the ester linkage.

Experimental Protocol for IR Spectroscopy:

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Data:

For the free amine, this compound, the expected molecular ion peak [M]⁺ would be at m/z 145. The protonated molecule [M+H]⁺ would be observed at m/z 146 under positive ion electrospray ionization (+ESI) conditions.

Fragmentation Analysis:

The fragmentation pattern in mass spectrometry can provide further structural confirmation.

mol [C₇H₁₅NO₂]⁺• m/z 145 frag1 [C₆H₁₂NO]⁺ m/z 114 mol:f0->frag1 -OCH₃ frag2 [C₄H₉]⁺ m/z 57 mol:f0->frag2 -CH(NH₂)COOCH₃

Caption: Plausible fragmentation pathway in Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combined application of NMR, IR, and MS allows for unambiguous confirmation of its molecular structure and serves as a critical tool for quality assessment in synthetic and medicinal chemistry applications. The provided data, primarily derived from its stable hydrochloride salt, is a reliable proxy for the free amine, with predictable variations in the spectra.

References

  • PubChem. (n.d.). Methyl L-tert-leucinate. Retrieved January 17, 2026, from [Link]

Sources

A Technical Guide to the Biological Significance of L-tert-Leucine Methyl Ester: From Chiral Building Block to Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of L-tert-leucine methyl ester, a non-proteinogenic amino acid derivative. We will move beyond a simple recitation of facts to provide a causal analysis of its utility, focusing on why its unique structural characteristics are of profound significance in modern drug discovery and development.

Introduction: The Structural Uniqueness of L-tert-Leucine Methyl Ester

L-tert-leucine methyl ester, often handled as its hydrochloride salt (CAS No: 63038-27-7), is a derivative of the chiral amino acid L-tert-leucine.[1][2] Its significance in biochemistry and medicinal chemistry stems not from a direct, widespread physiological role like its proteinogenic cousins, but from its distinct structural features. The most critical of these is the bulky tert-butyl group attached to the α-carbon.

This tert-butyl group imparts significant steric hindrance, a property that synthetic chemists and drug designers leverage to control molecular conformations and influence biochemical interactions.[3] Unlike the isobutyl side chain of its natural analog, L-leucine, the tert-butyl group's rigid and voluminous nature serves as a powerful tool for inducing asymmetry in chemical reactions and for creating molecular architectures with enhanced stability and target affinity.[4][5]

Core Application: A Stereospecific Scaffold in Antiviral Drug Development

The primary biological significance of L-tert-leucine methyl ester is its role as a high-value chiral intermediate in the synthesis of complex pharmaceuticals, most notably antiviral agents.[6] Its inherent chirality and steric bulk are not merely incidental; they are fundamental to the efficacy of the final drug molecules.

Case Study: HIV Protease Inhibitors (e.g., Atazanavir)

Atazanavir is a potent inhibitor of the HIV protease, an enzyme critical for the lifecycle of the virus. The synthesis of Atazanavir prominently features L-tert-leucine as a key building block.[7][8][9] The L-tert-leucine moiety is incorporated into the inhibitor's structure, where its bulky side chain makes critical interactions within the hydrophobic pockets of the protease's active site. This sterically demanding group helps to lock the inhibitor into a conformation that maximizes binding affinity and prevents the viral enzyme from processing polyproteins, thus halting viral replication.

Case Study: Hepatitis C Virus (HCV) Protease Inhibitors (e.g., Boceprevir)

Boceprevir, a first-generation direct-acting antiviral for Hepatitis C, is a peptidomimetic inhibitor of the HCV NS3/4A serine protease.[10] The P3 component of Boceprevir is (S)-tert-leucine.[11] The incorporation of this non-natural amino acid is a deliberate design choice. The tert-butyl group contributes to the molecule's metabolic stability and enhances its binding to the protease, a 1000-fold increase in binding over a proline equivalent, by establishing favorable interactions within the enzyme's active site.[11]

The logical workflow from this chiral building block to a functional protease inhibitor underscores its importance. The stereocenter of L-tert-leucine methyl ester is preserved throughout the synthesis, ensuring the final drug has the precise three-dimensional geometry required for biological activity.

G cluster_0 Synthesis & Drug Formulation cluster_1 Biological Application Start L-tert-Leucine Methyl Ester HCl Intermediate Peptide Coupling & Modification Reactions Start->Intermediate Chiral Scaffold API Active Pharmaceutical Ingredient (e.g., Boceprevir) Intermediate->API Preserves Stereochemistry Target Viral Protease (e.g., HCV NS3/4A) API->Target Binds to Active Site Outcome Inhibition of Viral Polyprotein Cleavage Target->Outcome Blocks Catalytic Activity Result Cessation of Viral Replication Outcome->Result

Workflow: From Chiral Intermediate to Viral Inhibition.

Modulation of Cellular Signaling Pathways

While its primary role is as a synthetic intermediate, derivatives of L-tert-leucine methyl ester are found in molecules designed to directly interact with cellular signaling systems.

Synthetic Cannabinoid Receptor Agonists

Certain synthetic cannabinoid receptor agonists, such as MDMB-FUBINACA, incorporate an L-tert-leucine methyl ester moiety.[12] This structural component has been shown to be instrumental in the molecule's ability to bind to and activate the CB1 receptor, a key component of the endocannabinoid system.[12] This highlights a direct biological significance: the L-tert-leucinate structure can serve as a pharmacophore that directly participates in receptor-ligand interactions, modulating crucial G-protein coupled receptor (GPCR) signaling pathways.

The diagram below illustrates the inhibitory mechanism of a protease inhibitor derived from L-tert-leucine.

Protease_Inhibition cluster_Virus HCV Replication Cycle cluster_Drug Therapeutic Intervention Polyprotein Viral Polyprotein Single long chain of inactive proteins Protease HCV NS3/4A Protease Molecular 'scissors' Polyprotein->Protease Substrate Proteins Mature Viral Proteins Functional components for new viruses Protease->Proteins Cleavage Drug {Protease Inhibitor | (contains L-tert-leucine moiety)} Drug->Protease Competitive Inhibition

Mechanism: Inhibition of Viral Protease by a Drug Moiety.

Physicochemical and Synthetic Data

The utility of L-tert-leucine methyl ester is underpinned by its specific chemical properties.

PropertyValueSource(s)
Compound Name L-tert-Leucine methyl ester hydrochloride[1][2]
Synonyms (S)-2-Amino-3,3-dimethylbutyric Acid Methyl Ester HCl[2]
CAS Number 63038-27-7[1][7]
Molecular Formula C7H16ClNO2[1]
Molecular Weight 181.66 g/mol [1]
Appearance White to almost white powder or crystal[2]
Purity Typically ≥98%[2][7]
Experimental Protocol: Synthesis of L-tert-Leucine Methyl Ester Hydrochloride

This protocol details a common method for the esterification of L-tert-leucine. The choice of thionyl chloride is causal: it reacts with methanol to form methyl sulfite and HCl in situ. The generated HCl protonates the amino acid's carboxyl group, activating it for nucleophilic attack by methanol, driving the reaction to completion.

Objective: To synthesize L-tert-leucine methyl ester hydrochloride from L-tert-leucine.

Materials:

  • L-tert-leucine (1.0 g, 7.62 mmol)

  • Methanol (MeOH), anhydrous (60 mL)

  • Thionyl chloride (SOCl2) (5.6 mL, 76.2 mmol)

  • Diethyl ether (for trituration)

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend L-tert-leucine in anhydrous methanol.

  • Reagent Addition: Cool the suspension in an ice bath. Slowly and carefully add thionyl chloride dropwise to the stirring suspension. Causality Note: This addition must be slow and cooled as the reaction is highly exothermic. Thionyl chloride reacts with methanol to generate HCl gas.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 16 hours. Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid spot disappears.

  • Work-up: After cooling to room temperature, remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

  • Purification: To the resulting residue, add diethyl ether and stir (triturate). This will cause the hydrochloride salt product to precipitate as a solid, leaving more non-polar impurities in the ether.

  • Isolation: Collect the white solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove residual impurities.

  • Drying: Dry the collected solid in vacuo to yield the final product, L-tert-leucine methyl ester hydrochloride. The reaction typically proceeds with a quantitative yield.[1]

Conclusion

The biological significance of L-tert-leucine methyl ester is overwhelmingly expressed through its application as a specialized tool in medicinal chemistry. Its unique, sterically demanding tert-butyl group is not a passive feature but an active instrument for controlling stereochemistry and optimizing molecular interactions. From providing the foundational chirality for potent antiviral drugs like Atazanavir and Boceprevir to serving as a key pharmacophore in synthetic receptor modulators, its impact is critical.[7][11][12] While not a direct participant in endogenous metabolic pathways, its role as a bespoke building block enables the creation of therapeutic agents that profoundly influence biological outcomes, marking it as a compound of immense strategic importance in the development of modern pharmaceuticals.

References

  • Title: Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase Source: PubMed, National Library of Medicine URL: [Link]

  • Title: L-Tert-Leucine Methyl Ester Hydrochloride Source: Natural Micron Pharm Tech URL: [Link]

  • Title: L-tert-Leucine Methyl Ester Hydrochloride: Your Key Pharmaceutical Intermediate Source: Pharmaffiliates URL: [Link]

  • Title: Advancements in Peptide Synthesis: The Essential Role of L-tert-Leucine Methyl Ester Hydrochloride Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine Source: Google Patents URL
  • Title: Discovery and application of new bacterial strains for asymmetric synthesis of L-tert-butyl leucine in high enantioselectivity Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Antiviral Drugs Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Boceprevir | C27H45N5O5 Source: PubChem, National Library of Medicine URL: [Link]

Sources

A Technical Guide to the Application of Methyl (2S)-2-amino-3,3-dimethylbutanoate in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl (2S)-2-amino-3,3-dimethylbutanoate, the methyl ester of L-tert-leucine, is a cornerstone chiral building block in asymmetric synthesis. Its defining feature, the sterically demanding tert-butyl group, provides a powerful and predictable tool for inducing stereoselectivity in a variety of chemical transformations. This technical guide provides an in-depth analysis of its primary roles as a chiral auxiliary, particularly in the asymmetric synthesis of non-proteinogenic α-amino acids, and as a versatile synthon in multicomponent reactions. We will explore the mechanistic principles governing its stereodirecting influence, present detailed experimental protocols, and summarize key performance data to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable reagent.

Introduction: The Strategic Importance of Tert-Leucine Derivatives

The synthesis of enantiomerically pure compounds is a paramount objective in modern organic chemistry, particularly in the development of pharmaceuticals where the biological activity of a molecule is often exclusive to a single enantiomer.[1] Chiral auxiliaries—stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction—remain a reliable and powerful strategy for achieving high levels of asymmetric induction.[2][3]

The Quest for Stereochemical Control

Among the vast arsenal of tools available to the synthetic chemist, amino acid-derived chiral auxiliaries are particularly valuable due to their natural abundance, high enantiopurity, and versatile chemical handles.[4][5] this compound, derived from L-tert-leucine, has emerged as a reagent of exceptional utility.[6] Its structure is deceptively simple, yet profoundly effective.

Structure and Properties of this compound

This compound is a chiral ester featuring a primary amine and a bulky tert-butyl group attached to the stereogenic center.[7][8] This unique arrangement is the key to its efficacy.

Table 1: Physicochemical Properties

Property Value
CAS Number 63038-26-6[8]
Molecular Formula C₇H₁₅NO₂[7][8]
Molecular Weight 145.20 g/mol [7][8]
Boiling Point 68-69 °C / 16-20 mmHg[9][10]

| Appearance | Colorless to pale yellow liquid |

Overview of its Roles: Chiral Auxiliary and Building Block

The application of this compound in asymmetric synthesis is primarily twofold:

  • As a Chiral Auxiliary: It is covalently attached to a prochiral substrate, most commonly a glycine equivalent, to form a diastereomeric intermediate. The bulky auxiliary then directs the approach of an incoming reagent to one face of the molecule, thereby creating a new stereocenter with high selectivity.[11][12] After the transformation, the auxiliary is cleaved and can often be recovered.[2]

  • As a Chiral Building Block (Synthon): The intact L-tert-leucine framework is incorporated into the final target molecule, often through multicomponent reactions like the Ugi reaction, where its stereocenter influences the formation of adjacent chiral centers.[13][14]

Foundational Principles: How Stereochemical Information is Transferred

The remarkable stereodirecting power of the tert-leucine scaffold stems from fundamental steric and conformational effects.

The Tert-Butyl Group: A Steric Directing Powerhouse

The large, sterically imposing tert-butyl group is the primary source of asymmetric induction. When the amine of this compound is converted into an imine (Schiff base) with a glycine derivative, the tert-butyl group effectively shields one of the two prochiral faces of the resulting enolate. An incoming electrophile is therefore forced to approach from the less hindered face, leading to a highly diastereoselective alkylation.

Conformational Rigidity in Intermediates

In many applications, particularly in the alkylation of glycine Schiff bases, the intermediate forms a rigid, planar complex with a metal ion, such as Ni(II).[11][12] This chelation locks the conformation of the molecule, enhancing the facial bias created by the tert-butyl group and leading to exceptionally high levels of stereocontrol.

Application as a Chiral Auxiliary: The Asymmetric Synthesis of α-Amino Acids

One of the most powerful and well-documented applications of this chiral auxiliary is in the synthesis of non-proteinogenic α-amino acids via the alkylation of a chiral nickel(II)-complexed glycine Schiff base.[11][12]

Workflow: From Prochiral Glycine to Chiral α-Amino Acid

The overall strategy involves three key stages: formation of the chiral complex, diastereoselective alkylation, and finally, cleavage to release the desired amino acid and recover the auxiliary.

G cluster_0 Step 1: Complex Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage & Recovery glycine Glycine Derivative complex Chiral Ni(II) Schiff Base Complex glycine->complex auxiliary Methyl (2S)-2-amino- 3,3-dimethylbutanoate auxiliary->complex alkylated_complex Alkylated Diastereomeric Complex complex->alkylated_complex 1. Base 2. R-X electrophile Alkyl Halide (R-X) electrophile->alkylated_complex base Base (e.g., NaOH) base->alkylated_complex amino_acid Target (S)-α-Amino Acid alkylated_complex->amino_acid H₃O⁺ recovered_aux Recovered Auxiliary alkylated_complex->recovered_aux H₃O⁺ acid Acid Hydrolysis

Caption: General workflow for asymmetric amino acid synthesis.

Detailed Experimental Protocol: Asymmetric Alkylation of a Ni(II)-Glycine Complex

The following protocol is a representative example of the alkylation of a chiral Ni(II) Schiff base complex for the synthesis of α-amino acids.[11]

Step A: Formation of the Chiral Schiff Base Complex

  • To a solution of the Ni(II) complex of the glycine-benzophenone Schiff base (1.0 eq) in a suitable solvent like DMF, add the chiral auxiliary, this compound (1.0 eq).

  • Heat the mixture to facilitate ligand exchange and formation of the desired chiral complex. The progress can be monitored by TLC.

  • Remove the solvent under reduced pressure to yield the crude chiral Ni(II) complex, which is often used directly in the next step.

Step B: Diastereoselective Alkylation

  • Dissolve the chiral complex from Step A in DMF.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) to the solution.

  • Add a solid base, such as powdered NaOH or KOH (2.0 eq), to the mixture.

  • Stir the reaction vigorously at room temperature for 16-24 hours. The reaction progress is monitored by TLC until the starting complex is consumed.

Step C: Hydrolysis and Product Isolation

  • Upon completion, quench the reaction with water and acidify with 2M HCl to a pH of ~1.

  • Stir the mixture for 4-6 hours at 60 °C to hydrolyze the Schiff base and break apart the complex.

  • Extract the aqueous phase with an organic solvent (e.g., diethyl ether) to remove the benzophenone and recovered chiral auxiliary.

  • Isolate the crude amino acid from the aqueous layer, typically by ion-exchange chromatography or crystallization.

Data Focus: Representative Alkylations

The method is highly effective for a range of electrophiles, consistently delivering high yields and excellent optical purity.[11]

Table 2: Performance in Asymmetric Alkylation of Ni(II)-Glycine Complex

Electrophile (R-X) Product (α-Amino Acid) Optical Yield (% ee) Reference
Benzyl Bromide (S)-Phenylalanine 92% [11]
Isopropyl Iodide (S)-Valine 85% [11]
Allyl Bromide (S)-Allylglycine 88% [11]

| Ethyl Iodide | (S)-2-Aminobutanoic acid | 70% |[11] |

As a Chiral Building Block in Multicomponent Reactions

Beyond its role as a detachable auxiliary, this compound is a valuable building block where its entire chiral scaffold is incorporated into the final product. The Ugi four-component reaction (U-4CR) is a prime example.[14]

The Ugi 5-Center-4-Component Reaction (U-5C-4CR)

When a standard amino acid is used in the Ugi reaction, it acts as a bifunctional component, providing both the amine and the carboxylic acid, leading to a Ugi 5-center-4-component reaction (U-5C-4CR).[14]

Ugi_Reaction AminoAcid Methyl (2S)-2-amino- 3,3-dimethylbutanoate (Amine Component) Ugi_Product α-Acylamino Amide Product AminoAcid->Ugi_Product Aldehyde Aldehyde (R¹CHO) Aldehyde->Ugi_Product Isocyanide Isocyanide (R²NC) Isocyanide->Ugi_Product Acid Carboxylic Acid (R³COOH) Acid->Ugi_Product

Sources

The Strategic Synthesis of a Chiral Workhorse: A Technical Guide to Methyl (2S)-2-amino-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of the Discovery, Synthesis, and Application of a Key Pharmaceutical Building Block

Introduction: The Significance of Steric Hindrance in Chirality

In the landscape of pharmaceutical sciences, the quest for enantiomerically pure compounds is paramount. The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure, and often, only one enantiomer elicits the desired therapeutic effect while the other may be inactive or even harmful. Within the arsenal of chiral building blocks available to medicinal chemists, L-tert-leucine and its derivatives, such as methyl (2S)-2-amino-3,3-dimethylbutanoate, hold a position of strategic importance. The defining feature of this non-proteinogenic amino acid is its bulky tert-butyl group, which imparts significant steric hindrance. This characteristic is not a mere structural curiosity; it is a powerful tool for inducing asymmetry in chemical reactions and for creating peptides with enhanced stability and specific conformational properties. This guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Part 1: A Historical Perspective: The Emergence of a Non-Natural Amino Acid

The journey of this compound is intertwined with the broader history of non-natural amino acids. While the discovery of the 20 common proteinogenic amino acids dates back to the 19th and early 20th centuries, the exploration of their non-natural counterparts gained momentum in the mid-20th century.[1] The synthesis of tert-leucine, also known as tert-butylglycine, represented a significant step in expanding the chemist's toolbox.

Early synthetic efforts focused on the preparation of the racemic mixture of tert-leucine. A foundational method for the synthesis of α-amino acids, the Strecker synthesis, was a logical starting point for many of these early explorations. However, the efficient and stereoselective synthesis of the L-enantiomer, which is the biologically relevant form for many pharmaceutical applications, remained a considerable challenge for decades. The development of effective resolution techniques was a critical breakthrough. Classical chemical resolution, involving the formation of diastereomeric salts with a chiral resolving agent, was one of the first successful approaches.[2][3] This was followed by the advent of enzymatic resolution methods, which offered higher selectivity and milder reaction conditions. For instance, the use of acylases to selectively hydrolyze the N-acyl derivative of one enantiomer became a widely adopted strategy.[2]

The latter half of the 20th century and the beginning of the 21st century witnessed a surge in the development of asymmetric synthetic methods, providing direct access to enantiomerically pure L-tert-leucine and its esters. These advancements were driven by the increasing demand for such chiral building blocks in the pharmaceutical industry.

Part 2: The Synthetic Toolkit: From Racemates to Enantiopure Excellence

The synthesis of this compound can be broadly categorized into two main strategies: the resolution of a racemic mixture of tert-leucine followed by esterification, or the direct asymmetric synthesis of the L-enantiomer which is then esterified. In recent years, enzymatic methods have gained prominence due to their high stereoselectivity and environmentally friendly nature.[4]

Resolution of Racemic tert-Leucine

A common and historically significant route to enantiopure L-tert-leucine involves the resolution of a racemic mixture.

Workflow for Resolution of DL-tert-Leucine

G racemic DL-tert-Leucine n_acylation N-Acylation racemic->n_acylation racemic_acyl N-Acyl-DL-tert-Leucine n_acylation->racemic_acyl enzymatic_resolution Enzymatic Resolution (e.g., Acylase) racemic_acyl->enzymatic_resolution l_amino_acid L-tert-Leucine enzymatic_resolution->l_amino_acid d_acyl_amino_acid N-Acyl-D-tert-Leucine enzymatic_resolution->d_acyl_amino_acid hydrolysis Hydrolysis d_acyl_amino_acid->hydrolysis d_amino_acid D-tert-Leucine hydrolysis->d_amino_acid

Caption: Enzymatic resolution of racemic tert-leucine.

Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-tert-leucine

  • N-Acetylation of DL-tert-leucine: DL-tert-leucine is acetylated using acetic anhydride under basic conditions to yield N-acetyl-DL-tert-leucine.

  • Enzymatic Hydrolysis: The racemic N-acetyl-DL-tert-leucine is dissolved in a buffered aqueous solution, and an acylase enzyme (e.g., from Aspergillus species) is added. The mixture is incubated at a controlled temperature and pH. The enzyme selectively hydrolyzes the N-acetyl group from L-tert-leucine, leaving the N-acetyl-D-tert-leucine intact.

  • Separation: The resulting mixture contains L-tert-leucine and N-acetyl-D-tert-leucine. The difference in their solubility and charge allows for their separation by techniques such as crystallization or ion-exchange chromatography.

  • Hydrolysis of N-Acetyl-D-tert-leucine (Optional): The separated N-acetyl-D-tert-leucine can be hydrolyzed under acidic conditions to obtain D-tert-leucine.

Asymmetric Synthesis of L-tert-Leucine

Modern synthetic chemistry offers several powerful methods for the direct asymmetric synthesis of L-tert-leucine, bypassing the need for resolution.

2.2.1. Reductive Amination of an α-Keto Acid

A prominent and highly efficient method is the enzymatic reductive amination of trimethylpyruvate.[4][5]

Workflow for Enzymatic Reductive Amination

G keto_acid Trimethylpyruvate reductive_amination Reductive Amination keto_acid->reductive_amination l_tert_leucine L-tert-Leucine reductive_amination->l_tert_leucine enzyme Leucine Dehydrogenase (LeuDH) & Formate Dehydrogenase (FDH) enzyme->reductive_amination

Caption: Asymmetric synthesis via reductive amination.

Experimental Protocol: Whole-Cell Biocatalytic Synthesis of L-tert-Leucine [4]

  • Biocatalyst Preparation: E. coli cells are engineered to co-express Leucine Dehydrogenase (LeuDH) and Formate Dehydrogenase (FDH). FDH is crucial for the regeneration of the NADH cofactor required by LeuDH.

  • Reaction Setup: In a bioreactor, a buffered aqueous solution containing trimethylpyruvate, ammonium formate (as the amine source and for cofactor regeneration), and the whole-cell biocatalyst is prepared.

  • Bioconversion: The reaction is carried out at a controlled temperature and pH. The LeuDH enzyme catalyzes the asymmetric reductive amination of trimethylpyruvate to L-tert-leucine with high enantioselectivity.

  • Product Isolation: After the reaction is complete, the cells are removed by centrifugation. The supernatant is then acidified to the isoelectric point of L-tert-leucine, causing it to precipitate. The product is collected by filtration and dried.

Table 1: Comparison of Synthetic Routes to L-tert-Leucine

MethodStarting MaterialKey Reagents/CatalystsAdvantagesDisadvantages
Chemical Resolution DL-tert-leucineChiral resolving agent (e.g., tartaric acid derivative)Well-established, applicable to a wide range of amino acids.Maximum 50% yield for the desired enantiomer, requires recovery of the resolving agent.
Enzymatic Resolution N-Acyl-DL-tert-leucineAcylaseHigh enantioselectivity, mild reaction conditions.Requires an additional acylation step, enzyme cost and stability can be a factor.
Asymmetric Synthesis (Reductive Amination) TrimethylpyruvateLeucine Dehydrogenase, Formate DehydrogenaseHigh enantioselectivity (>99% ee), high yield, environmentally friendly.Requires specialized enzymes and fermentation capabilities.
Esterification of L-tert-Leucine

Once enantiopure L-tert-leucine is obtained, the final step is its conversion to the methyl ester. A common and effective method involves the use of thionyl chloride in methanol.[6]

Experimental Protocol: Synthesis of this compound Hydrochloride [6]

  • Reaction Setup: L-tert-leucine is suspended in methanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: The mixture is cooled in an ice bath, and thionyl chloride is added dropwise with stirring. The reaction is exothermic.

  • Reflux: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours.

  • Workup: The solvent is removed under reduced pressure to yield the crude this compound hydrochloride as a solid. It can be further purified by recrystallization.

Part 3: Applications in Drug Development: A Cornerstone of Modern Therapeutics

The unique steric properties of L-tert-leucine and its derivatives make them invaluable in the design of peptidomimetics and other complex chiral molecules. The bulky tert-butyl group can enforce specific conformations, enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, and improve binding affinity to biological targets. This compound serves as a key intermediate in the synthesis of several blockbuster drugs.

Table 2: Prominent Drugs Incorporating the L-tert-Leucine Moiety

DrugTherapeutic AreaMechanism of ActionRole of L-tert-Leucine Derivative
Boceprevir Hepatitis CNS3/4A protease inhibitorForms a key part of the P3 fragment, contributing to binding affinity and pharmacokinetic properties.[7]
Telaprevir Hepatitis CNS3/4A protease inhibitorA crucial component of the peptidomimetic structure, enhancing binding to the enzyme's active site.[8]
Atazanavir HIV/AIDSProtease inhibitorThe tert-leucine side chain plays a critical role in the hydrophobic interactions within the enzyme's active site.
Nirmatrelvir (in Paxlovid) COVID-19Mpro (3CLpro) inhibitorThe L-tert-leucine fragment is a key component that interacts with the S2 subsite of the viral protease.[9]

Logical Relationship of L-tert-Leucine in Drug Synthesis

G cluster_0 Synthesis of Chiral Building Block cluster_1 Drug Synthesis L-tert-Leucine L-tert-Leucine This compound This compound L-tert-Leucine->this compound Esterification Peptide Coupling Peptide Coupling This compound->Peptide Coupling Final Drug Molecule Final Drug Molecule Peptide Coupling->Final Drug Molecule

Caption: Role as a key intermediate in drug synthesis.

Conclusion: A Future-Forward Perspective

From its early, challenging synthesis to its current status as a readily available and indispensable chiral building block, the story of this compound is a testament to the advancements in synthetic organic chemistry. Its journey highlights the critical interplay between fundamental synthetic methodology and the demands of modern drug discovery. As the pursuit of novel therapeutics with enhanced specificity and efficacy continues, the strategic incorporation of sterically demanding, non-natural amino acids like L-tert-leucine will undoubtedly remain a cornerstone of medicinal chemistry. The ongoing development of more efficient and sustainable synthetic routes, particularly in the realm of biocatalysis, will further solidify its role in the creation of next-generation pharmaceuticals.

References

  • The side chain synthesis of boceprevir. (2022, February 22). ChemicalBook.
  • L-tert-Leucine methyl ester hydrochloride synthesis. ChemicalBook.
  • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia.
  • Total synthesis of antiviral drug, nirmatrelvir (PF-07321332).
  • A Convenient Synthesis of Amino Acid Methyl Esters. (2009). Molecules, 14(1), 157-166.
  • A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions.
  • Telaprevir Intermediates L-Tert-Leucine CAS NO 20859-02-3. VOLSENCHEM.
  • Structure activity synthesis of boceprevir.
  • Design and synthesis of deuterated boceprevir analogs with enhanced pharmacokinetic properties. (2025, August 9).
  • CAS 198904-87-9 Des-N-(methoxycarbonyl)-L-tert-leucine atazanavir trihydrochloride. Alfa Chemistry.
  • An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate. (2009, February 18).
  • Process for preparation of boceprevir and intermediates thereof. (2014).
  • Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate. (2013).
  • Asymmetric Synthesis Applications of Methyl (tert-butoxycarbonyl)
  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up.
  • Telaprevir Synthetic Routes. MedKoo Biosciences.
  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. (2025, August 26). Molecules, 22(9), 1435.
  • GLYCINE t-BUTYL ESTER. Organic Syntheses.
  • Amino acid. Wikipedia.
  • Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester. Organic Syntheses.
  • Who Was the First to Synthesize This Molecule? (2024, December 8). ChemistryViews.
  • Synthesis of Enantiomerically Pure Amino Acids. (2015, July 19). Chemistry LibreTexts.
  • Optical resolution of DL-amino acids by preferential crystallization procedure. The Journal of Organic Chemistry.
  • Des-N-(methoxycarbonyl)
  • L-tert-Leucine. ChemicalBook.
  • Synthesis method of L-tert-leucine and L-cyclohexylalanine. (2021).
  • Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. (2011). Journal of Microbiology and Biotechnology, 21(10), 1049-1052.
  • A kind of production technology of glycine tert-butyl ester suitable for industrial production. (2008).
  • Resolution of Racemic Mixtures by Phase Transition of PEGyl
  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. European Journal of Medicinal Chemistry.
  • L-tert-Leucine synthesis. ChemicalBook.
  • Process for the synthesis of 3,3-dimethyl-butyric acid. (1998).
  • Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb).
  • A Convenient Synthesis of N-Boc-Protected tert-Butyl Esters of Phenylglycines from Benzylamines. (2025, August 6).
  • (S)-2-Amino-3,3-dimethylbutanoic acid. MedchemExpress.com.
  • (R)-3,3-DIMETHYL-2-AMINOBUTANE. finetech industry limited.
  • Preparation method of 3, 3-dimethyl-2-oxobutyric acid. (2020).
  • From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst. (2025, August 6).

Sources

The Strategic Utility of Methyl (2S)-2-amino-3,3-dimethylbutanoate as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are fundamental to the stereoselective synthesis of complex active pharmaceutical ingredients (APIs), directly influencing their pharmacological and toxicological profiles. Among these, methyl (2S)-2-amino-3,3-dimethylbutanoate, a derivative of the non-proteinogenic amino acid L-tert-leucine, has emerged as a critical synthon. Its sterically demanding tert-butyl group provides a unique structural motif that is increasingly utilized to enhance the potency and metabolic stability of therapeutic agents, particularly in the realm of protease inhibitors. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, characterization, and strategic application in drug discovery, with a focus on enabling researchers to leverage its full potential in their synthetic endeavors.

Introduction: The Imperative of Chirality in Drug Design

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, the different enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. This reality has driven regulatory agencies and the pharmaceutical industry to prioritize the development of single-enantiomer drugs to maximize therapeutic efficacy and minimize adverse effects.[1]

Chiral building blocks, which are enantiomerically pure molecules used as starting materials, are essential for the efficient and stereocontrolled synthesis of these complex chiral compounds.[2][3][4][5] this compound, with its defined stereocenter and bulky tert-butyl group, serves as an exemplary chiral building block. The steric hindrance imparted by the tert-butyl group can confer resistance to enzymatic degradation and provide unique binding interactions with biological targets, making it a valuable component in the design of novel therapeutics.[6] This guide will delve into the practical aspects of utilizing this key intermediate.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundChemSpider
Synonyms L-tert-Leucine methyl ester, Methyl L-tert-leucinate[7][8]
CAS Number 63038-26-6[7][8][9]
Molecular Formula C₇H₁₅NO₂[7][9]
Molecular Weight 145.20 g/mol [9][10]
Boiling Point 69 °C / 16 mmHg[8]
Density 0.957 ± 0.06 g/cm³ (Predicted)[11]

Spectroscopic Data:

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals would include a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three methyl ester protons, and a signal for the alpha-hydrogen.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Key signals would correspond to the carbonyl carbon of the ester, the alpha-carbon bearing the amino group, the quaternary carbon of the tert-butyl group, the carbons of the tert-butyl methyl groups, and the methyl carbon of the ester.[12][13]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl groups, and a strong C=O stretching of the ester group.

  • MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, confirming the molecular weight of the compound.[14]

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the direct esterification of its parent amino acid, L-tert-leucine.

Diagram 1: Synthesis of this compound

G L_tert_leucine L-tert-Leucine product This compound (as Hydrochloride Salt) L_tert_leucine->product Esterification Reflux reagents Methanol (Solvent/Reagent) Thionyl Chloride (Catalyst) reagents->L_tert_leucine

Caption: General workflow for the synthesis of the target molecule.

Detailed Experimental Protocol: Esterification of L-tert-Leucine

This protocol describes a robust and scalable method for the synthesis of this compound hydrochloride.[15][16][17][18]

Materials:

  • L-tert-Leucine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Suspend L-tert-leucine (1.0 eq.) in anhydrous methanol (approx. 10-15 mL per gram of amino acid).

  • Cooling: Cool the suspension in an ice bath to 0 °C.

  • Catalyst Addition: Slowly add thionyl chloride (1.2-2.0 eq.) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C). Maintain reflux for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove excess methanol and SOCl₂.

  • Purification: Triturate the resulting residue with diethyl ether. The product, this compound hydrochloride, will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Self-Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) and compared with literature values.

Strategic Application in Pharmaceutical Synthesis

The unique steric and chiral properties of this compound make it a valuable building block in the synthesis of complex pharmaceuticals, particularly protease inhibitors.[1][19]

Case Study: Boceprevir, a Hepatitis C Virus (HCV) Protease Inhibitor

Boceprevir is a potent inhibitor of the HCV NS3/4A serine protease and was a key therapeutic agent in the treatment of chronic hepatitis C.[20] The P3 moiety of boceprevir is (S)-tert-leucine, highlighting the direct application of this chiral building block's parent amino acid.[6] In the synthesis of boceprevir, N-protected L-tert-leucine is a crucial intermediate that is coupled with other fragments of the molecule.[6][21]

Diagram 2: Role of L-tert-Leucine Derivative in Boceprevir Synthesis

G N_Boc_Tle N-Boc-L-tert-leucine Coupling Peptide Coupling N_Boc_Tle->Coupling P2_fragment P2 Fragment (Dimethylcyclopropylproline derivative) P2_fragment->Coupling Dipeptide P3-P2 Dipeptide Intermediate Coupling->Dipeptide Further_steps Further Synthetic Steps Dipeptide->Further_steps Boceprevir Boceprevir Further_steps->Boceprevir

Caption: Simplified workflow showing the incorporation of the L-tert-leucine moiety.

The synthesis of the necessary N-protected L-tert-leucine can be readily achieved from the methyl ester.

Key Synthetic Transformation: N-Boc Protection

For use in peptide synthesis, the amino group of this compound must be protected, commonly with a tert-butoxycarbonyl (Boc) group.

4.2.1. Detailed Experimental Protocol: N-Boc Protection

This protocol details the synthesis of methyl (2S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoate.[5][22]

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or a mixture of THF/water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve or suspend this compound hydrochloride (1.0 eq.) in the chosen solvent (e.g., DCM).

  • Base Addition: Add triethylamine (2.2 eq.) or an aqueous solution of sodium bicarbonate (3.0 eq.) and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.

  • Work-up: If using an organic solvent, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. If using an aqueous/organic mixture, separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

Self-Validation: The successful protection can be confirmed by the appearance of characteristic signals for the Boc group in the ¹H and ¹³C NMR spectra and a shift in the N-H stretching frequency in the IR spectrum.

Quality Control: Ensuring Enantiomeric Purity

The therapeutic efficacy and safety of a chiral drug are critically dependent on its enantiomeric purity. Therefore, a robust analytical method to verify the enantiomeric excess (e.e.) of this compound is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[21][23][24]

Diagram 3: Chiral HPLC Analysis Workflow

G Sample Sample of Methyl (2S)-2-amino-3,3-dimethylbutanoate Derivatization Optional Derivatization (e.g., with FDAA or NBD-Cl) Sample->Derivatization HPLC Chiral HPLC System (Chiral Stationary Phase) Sample->HPLC Derivatization->HPLC Detection UV or MS Detector HPLC->Detection Chromatogram Chromatogram showing separated enantiomers Detection->Chromatogram Analysis Integration and Calculation of Enantiomeric Excess (e.e.) Chromatogram->Analysis

Caption: Workflow for the determination of enantiomeric purity.

Protocol Outline: Chiral HPLC Method

While the exact conditions may need optimization, the following provides a validated starting point for the chiral separation of L-tert-leucine derivatives.[25][26][27]

System:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as a CHIRALPAK® or a macrocyclic glycopeptide-based column like CHIROBIOTIC™ T.[11]

Method Parameters:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase separations on polysaccharide-based columns. For macrocyclic glycopeptide columns, polar organic or reversed-phase modes can be employed.[24]

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the analyte or its derivative absorbs (e.g., 210-220 nm for the underivatized ester).

  • Derivatization (Optional): To enhance detectability and potentially improve separation, the amino group can be derivatized with a chromophoric or fluorophoric reagent such as Marfey's reagent (FDAA) or 4-chloro-7-nitrobenzofurazan (NBD-Cl).[12][25]

Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is a self-validating system for quality control.

Conclusion

This compound is a chiral building block of significant strategic importance in pharmaceutical synthesis. Its sterically hindered nature provides a valuable tool for medicinal chemists to design protease inhibitors and other therapeutic agents with enhanced properties. This guide has provided a comprehensive overview of its synthesis, characterization, and application, complete with detailed protocols to facilitate its use in a research and development setting. By understanding and applying the principles and methods outlined herein, scientists can effectively leverage this key synthon to accelerate the discovery and development of novel, enantiomerically pure pharmaceuticals.

References

  • Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. (n.d.). Retrieved from [Link]

  • Alvey, G. R., Stepanova, E. V., Shatskiy, A., Lantz, J., Willemsen, R., Munoz, A., Dinér, P., & Kärkäs, M. D. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(18), 6735-6742. [Link]

  • Sharma, S., Singh, P., & Kumar, V. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 12(38), 24599-24614. [Link]

  • Hao, W., & Fu, G. C. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. ACS Catalysis, 11(15), 9578-9582. [Link]

  • Alvey, G. R., Stepanova, E. V., Shatskiy, A., Lantz, J., Willemsen, R., Munoz, A., Dinér, P., & Kärkäs, M. D. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(18), 6735-6742. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • ¹H NMR Spectrum (1D, 600 MHz, D₂O, predicted) (HMDB0029762). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (2012). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of Chromatography B, 903, 111-118. [Link]

  • ¹³C NMR Spectrum (1D, 300 MHz, D₂O, predicted) (HMDB0030027). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Chiral Technologies Amino Acid Database. (n.d.). HPLC. Retrieved from [Link]

  • Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R). (n.d.). MDPI. Retrieved from [Link]

  • Molnár-Perl, I., Pintér-Szakács, M., & Fábián-Vonsik, V. (1987). Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis. Journal of Chromatography A, 390, 434-438. Retrieved from [Link]

  • Problem 2. (n.d.). Pianeta Chimica. Retrieved from [Link]

  • Reddy, D. R., & Main, T. G. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Proceedings of the Indian National Science Academy, 88(3), 324-328. [Link]

  • Morgan, A. J., et al. (2012). Design and synthesis of deuterated boceprevir analogs with enhanced pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 22(15), 4951-4955. Retrieved from [Link]

  • Acid to Ester - Thionyl Chloride (SOCl₂) and Methanol (MeOH). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Methyl (2S,3R)-3-amino-2-methylbutanoate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • (R)-Methyl 2-amino-3,3-dimethylbutanoate | C₇H₁₅NO₂ | CID 40532482. (n.d.). PubChem. Retrieved from [Link]

  • Ananda, K., & Vimal, M. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

  • methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. (n.d.). PubChem. Retrieved from [Link]

  • Ananda, K., & Vimal, M. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Retrieved from [Link]

  • Hanzlik, R. P. (2015). Proteases: nature's destroyers and the drugs that stop them. Medicinal Chemistry, 5(11), 478-482. [Link]

  • (a) Chiral HPLC analysis of synthesized [5-¹¹C]Leu using... (n.d.). ResearchGate. Retrieved from [Link]

  • WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof. (n.d.). Google Patents.
  • Šatínský, D., & Chrenková, L. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 743-755. [Link]

  • Niu, C., & He, L. (2013). The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Antiviral Chemistry and Chemotherapy, 23(4), 149-163. [Link]

  • Design and synthesis of HIV protease inhibitors containing allophenylnorstatine as a transition-state mimic. (1996). Semantic Scholar. Retrieved from [Link]

  • Welch, B. D., & Van der Donk, W. A. (2013). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. Current Opinion in Biotechnology, 24(4), 629-636. [Link]

  • Zhao, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • (S)-methyl 2-amino-3,3-dimethylbutanoate(WXG02636). (n.d.). ChemBK. Retrieved from [Link]

  • C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • The C-13 NMR spectrum for 2-methylbutane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Methyl (2S)-2-amino-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl (2S)-2-amino-3,3-dimethylbutanoate, the methyl ester of L-tert-leucine, is a non-proteinogenic amino acid derivative of significant interest to the pharmaceutical and biotechnology sectors.[1] Its sterically demanding tert-butyl group imparts unique conformational constraints, making it a valuable chiral building block for synthesizing peptidomimetics, chiral ligands, and active pharmaceutical ingredients (APIs) with enhanced metabolic stability and potency.[1] The precise control of stereochemistry at the α-carbon is paramount, as the biological activity of the final product is often exclusive to a single enantiomer.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal methodologies for the enantioselective synthesis of this compound. We will delve into three primary strategies: enzymatic synthesis, asymmetric hydrogenation, and the use of chiral auxiliaries. The protocols described herein are grounded in established literature and are designed to be both informative and practical for laboratory application.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure compounds like this compound can be broadly categorized into several approaches. The choice of a specific route often depends on factors such as scale, cost, available equipment, and the desired level of enantiopurity. Here, we explore three robust and widely employed strategies.

Strategy 1: Enzymatic Reductive Amination

Enzymatic methods are increasingly favored for their high selectivity, mild reaction conditions, and environmentally friendly nature, often replacing traditional chemical synthesis.[2] For the synthesis of L-tert-leucine, and subsequently its methyl ester, the use of NADH-dependent L-leucine dehydrogenase (LeuDH) is a highly effective approach.[2] This enzyme catalyzes the asymmetric reductive amination of the prochiral keto acid, 3,3-dimethyl-2-oxobutanoic acid (trimethylpyruvate, TMP), to yield L-tert-leucine with excellent enantiopurity.[1][2]

Causality of Experimental Choices
  • Enzyme Selection: Leucine dehydrogenase (LeuDH) is specifically chosen for its ability to recognize the bulky trimethylpyruvate substrate and stereoselectively deliver a hydride to form the (S)-enantiomer.[1][2]

  • Cofactor Regeneration: The reaction consumes stoichiometric amounts of the expensive cofactor NADH. To make the process economically viable, an in situ cofactor regeneration system is essential. A common choice is the use of formate dehydrogenase (FDH) and sodium formate, which converts NAD+ back to NADH.

  • pH Control: The optimal pH for LeuDH activity is typically around 8.0-8.5.[2] Maintaining this pH is crucial for enzyme stability and catalytic efficiency. An automated titration system using a base like ammonium hydroxide can be employed, which also serves as the ammonia source for the reductive amination.[2]

  • Esterification: The direct product of the enzymatic reaction is the free amino acid, L-tert-leucine. A subsequent esterification step is required to obtain the target methyl ester. A common and effective method is to use methanol in the presence of thionyl chloride or trimethylchlorosilane (TMSCl).[3][4]

Workflow for Enzymatic Synthesis

cluster_0 Part 1: Biocatalytic Reductive Amination cluster_1 Part 2: Esterification TMP Trimethylpyruvate (TMP) Enzyme Leucine Dehydrogenase (LeuDH) + Formate Dehydrogenase (FDH) TMP->Enzyme L_tert_Leucine L-tert-Leucine Enzyme->L_tert_Leucine High e.e. L_tert_Leucine_2 L-tert-Leucine Ammonia Ammonium Source (e.g., NH4Cl) Ammonia->Enzyme Cofactor Cofactor Regeneration (Formate -> CO2) Cofactor->Enzyme NADH -> NAD+ Esterification Esterification (MeOH, SOCl2 or TMSCl) Final_Product Methyl (2S)-2-amino- 3,3-dimethylbutanoate Esterification->Final_Product L_tert_Leucine_2->Esterification

Caption: Workflow for the chemoenzymatic synthesis of the target compound.

Protocol 1: Enzymatic Synthesis of L-tert-Leucine and Subsequent Esterification

Part A: Reductive Amination of Trimethylpyruvate (TMP) [2]

  • Reaction Setup: In a temperature-controlled reactor (e.g., 2 L), combine 1 L of deionized water, 78.1 g (0.6 mol) of TMP, 26.8 g (0.5 mol) of NH₄Cl, and a suitable amount of LeuDH and FDH biocatalyst (e.g., whole cells or purified enzyme).

  • pH Adjustment: Adjust the initial pH of the mixture to 8.5 using a NaOH solution.

  • Reaction Execution: Maintain the reaction temperature at 30°C. During the reaction, automatically titrate with a 50% (v/v) NH₃·H₂O solution to maintain the pH at 8.5.

  • Monitoring: Monitor the consumption of TMP via HPLC until the reaction reaches completion (typically several hours).

  • Work-up: Once the reaction is complete, heat the mixture to 60°C to deactivate the enzymes, followed by centrifugation to remove the biocatalyst.

  • Isolation: Adjust the pH of the supernatant to the isoelectric point of L-tert-leucine (approx. pH 5.9) and concentrate the solution via rotary evaporation. Cool the solution to induce crystallization. The resulting L-tert-leucine can be collected by filtration.

Part B: Esterification to this compound [3]

  • Reaction Setup: Suspend L-tert-leucine (e.g., 7.7 mmol) in anhydrous methanol (60 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add thionyl chloride (10 eq., 77 mmol) dropwise.

  • Reaction Execution: After the addition is complete, heat the mixture to reflux and maintain for 16 hours.

  • Work-up: After cooling to room temperature, remove the volatiles under reduced pressure.

  • Purification: Triturate the residue with diethyl ether to precipitate the product as its hydrochloride salt. Collect the white solid by filtration and dry in vacuo. The free base can be obtained by neutralization followed by extraction.

Strategy 2: Asymmetric Hydrogenation of Enamides

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers.[5] This approach involves the hydrogenation of a prochiral olefin, such as an enamide derivative of the target amino acid, using a chiral transition metal catalyst. Iridium and Rhodium complexes with chiral phosphine ligands are commonly employed and can provide excellent enantioselectivity (up to 99% ee).[6]

Causality of Experimental Choices
  • Substrate Design: The substrate is typically an N-acylated dehydroamino ester. The N-acyl group (e.g., acetamide or benzamide) is crucial as it coordinates to the metal center, creating a rigid chelate structure that allows the chiral ligand to effectively control the facial selectivity of hydrogen addition.[5]

  • Catalyst System: The choice of metal (Rh or Ir) and chiral ligand (e.g., Josiphos, DuanPhos) is critical for achieving high enantioselectivity. The ligand's structure creates a chiral environment around the metal center, dictating the stereochemical outcome of the hydrogenation.[5][6]

  • Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent can significantly influence both the reaction rate and the enantioselectivity. For instance, higher temperatures can sometimes lead to an enantioconvergent reaction where both E/Z isomers of the substrate are converted to the same desired product enantiomer.[6]

Workflow for Asymmetric Hydrogenation

Prochiral_Substrate Prochiral Enamide Substrate Hydrogenation Hydrogenation (H2) Prochiral_Substrate->Hydrogenation Catalyst Chiral Catalyst (e.g., Rh-DuanPhos) Catalyst->Hydrogenation High e.e. Protected_Product N-Acyl-Methyl (2S)-2-amino- 3,3-dimethylbutanoate Hydrogenation->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product Methyl (2S)-2-amino- 3,3-dimethylbutanoate Deprotection->Final_Product

Caption: General workflow for the asymmetric hydrogenation approach.

Protocol 2: Asymmetric Hydrogenation of an Enamide Precursor

Note: This is a generalized protocol. Optimization of the catalyst, ligand, and conditions is typically required for a specific substrate.

  • Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the chiral catalyst (e.g., Rh(COD)₂BF₄ and a chiral bisphosphine ligand, 1 mol%).

  • Substrate Addition: Add the N-acyl-dehydroamino ester substrate (1.0 eq.) and a degassed solvent (e.g., dichloromethane or dichloroethane).

  • Reaction Execution: Seal the vessel, remove it from the glovebox, and purge it with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-50 bar H₂) and stir at the desired temperature (e.g., 25-60°C).[6]

  • Monitoring: Monitor the reaction for completion by TLC or ¹H NMR spectroscopy.

  • Work-up: Upon completion, carefully vent the hydrogen pressure. Concentrate the reaction mixture in vacuo.

  • Purification & Deprotection: Purify the N-acyl product by column chromatography. Subsequently, remove the N-acyl protecting group under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the final product.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.[6]

Strategy 3: Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[7] After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.[8] Evans oxazolidinones and pseudoephedrine amides are classic examples of effective chiral auxiliaries for the asymmetric alkylation of enolates to synthesize α-amino acids.[7][9]

Causality of Experimental Choices
  • Auxiliary Selection: The auxiliary (e.g., an Evans oxazolidinone) is chosen because it can be readily acylated and its bulky substituents effectively shield one face of the derived enolate.[] This steric hindrance forces an incoming electrophile to approach from the less hindered face, leading to high diastereoselectivity.[]

  • Enolate Formation: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is used to deprotonate the α-carbon, forming a rigid chelated Z-enolate. This defined geometry is key to the high stereoselectivity.

  • Electrophile: For the synthesis of L-tert-leucine, an electrophilic source of the "amino" group is required. This is often achieved by reacting the enolate with an electrophilic aminating agent, such as a diazo compound or an azodicarboxylate.

  • Auxiliary Cleavage: The final step is the removal of the auxiliary. This is typically achieved by hydrolysis (e.g., with LiOH/H₂O₂) or alcoholysis, which cleaves the amide bond to release the chiral amino acid or its ester, respectively, while preserving the newly created stereocenter.

Workflow for Chiral Auxiliary Approach

Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Acylation Acylation with 3,3-dimethylbutanoyl chloride Auxiliary->Acylation Imide N-Acyl Imide Acylation->Imide Enolization Enolization (e.g., LDA, -78°C) Imide->Enolization Enolate Chiral Enolate Enolization->Enolate Electrophile Reaction with Electrophilic N source Enolate->Electrophile Alkylated_Imide Diastereomerically Enriched Product Electrophile->Alkylated_Imide Cleavage Auxiliary Cleavage & Esterification Alkylated_Imide->Cleavage Final_Product Methyl (2S)-2-amino- 3,3-dimethylbutanoate Cleavage->Final_Product

Caption: Stepwise workflow for synthesis using a chiral auxiliary.

Protocol 3: Asymmetric Amination via an Evans Auxiliary

Note: This protocol outlines the key steps. Specific reagents and conditions may vary.

  • Acylation: React the chiral auxiliary, e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with 3,3-dimethylbutanoyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent (e.g., CH₂Cl₂) to form the N-acyl imide.

  • Enolization: Dissolve the purified N-acyl imide in anhydrous THF and cool to -78°C under an inert atmosphere. Add a strong base such as LDA dropwise and stir for 30-60 minutes to form the corresponding Z-enolate.

  • Asymmetric Electrophilic Amination: To the enolate solution at -78°C, add a solution of an electrophilic aminating agent (e.g., di-tert-butyl azodicarboxylate). Stir for several hours while allowing the reaction to slowly warm.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent. Purify the product by column chromatography to isolate the diastereomerically enriched amino-adduct.

  • Auxiliary Cleavage and Esterification: Cleave the auxiliary by treating the adduct with a reagent such as sodium methoxide in methanol. This will simultaneously cleave the auxiliary and form the methyl ester.

  • Purification and Analysis: Purify the final product, this compound, by chromatography or distillation. Confirm the enantiomeric purity using chiral HPLC.

Data Summary and Method Comparison

Synthetic Strategy Typical Enantioselectivity (ee) Key Advantages Key Limitations
Enzymatic Reductive Amination >99%Extremely high enantioselectivity, mild and safe reaction conditions, environmentally friendly ("green"), can be run on a large scale.[2]Requires specific enzyme and cofactor regeneration system, initial process development can be intensive.
Asymmetric Hydrogenation 95-99%High efficiency and atom economy, broad substrate scope possible with catalyst screening, well-established technology.[5][6]Requires specialized high-pressure equipment, catalysts can be expensive (precious metals), synthesis of enamide substrate is an extra step.
Chiral Auxiliary-Mediated >98% (diastereoselectivity)Robust and predictable stereochemical outcome, auxiliary can often be recycled, does not require specialized equipment.[7][9]Multi-step process (attachment and removal of auxiliary), not atom-economical, may generate significant waste.

Conclusion

The enantioselective synthesis of this compound can be successfully achieved through several distinct and effective strategies. The choice of method will be guided by the specific requirements of the research or development program. Enzymatic synthesis offers unparalleled selectivity and sustainability for large-scale production. Asymmetric hydrogenation provides a highly efficient, catalytic route suitable for various scales, while chiral auxiliary-based methods offer a reliable and predictable, albeit less atom-economical, pathway that is well-suited for laboratory-scale synthesis. Each approach underscores the power of modern synthetic chemistry in accessing enantiomerically pure building blocks that are critical for the advancement of medicine and materials science.

References

  • BenchChem. (n.d.). Asymmetric Synthesis Applications of Methyl (tert-butoxycarbonyl)-L-leucinate.
  • Gomez-Rodriguez, M., et al. (2021). Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Mori, K., & Pu, Y. (2001). Enzyme-assisted preparation of D-tert.-leucine. Bioscience, Biotechnology, and Biochemistry, 65(9), 1977-80.
  • Pasha, M. A., & Nageshwar, G. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.
  • ChemicalBook. (n.d.). L-tert-Leucine synthesis.
  • Xiao, Y., et al. (2008). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Organic Letters, 10(24), 5521–5524.
  • ChemicalBook. (n.d.). L-tert-Leucine methyl ester hydrochloride synthesis.
  • Jiang, J., et al. (2011). Discovery and application of new bacterial strains for asymmetric synthesis of L-tert-butyl leucine in high enantioselectivity. Bioprocess and Biosystems Engineering, 34(3), 299-306.
  • CHEMMaster FREE Chemistry. (2018, February 17). asymmetric induction-chiral auxiliary (chemmasters.online).
  • Chen, J-R., et al. (2021). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • Google Patents. (n.d.). CN105111105A - Preparation method of N-methoxycarbonyl-L-tert-leucine.
  • Myers, A. G., & Tavares, F. X. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic Syntheses, 88, 203-216.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
  • CP Lab Safety. (n.d.). L-tert-Leucine Methyl Ester, 200mg, Each.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Rapoport, H., et al. (2000).
  • ResearchGate. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
  • MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
  • Lejczak, B., et al. (2013).
  • Bommarius, A. S., & Riebel, B. R. (2004). Hydrolases in Organic Synthesis. Wiley-VCH.
  • ChemicalBook. (n.d.). This compound | 63038-26-6.
  • MDPI. (n.d.). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers.
  • BLDpharm. (n.d.). 63038-26-6|(S)-Methyl 2-amino-3,3-dimethylbutanoate.
  • Zhu, L., et al. (2016). Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis. Applied Microbiology and Biotechnology, 100(11), 4953–4962.
  • Greenstein, J. P., et al. (1952). The resolution of several racemic amino acids. Journal of Biological Chemistry, 195(1), 161-170.
  • ResearchGate. (n.d.). Asymmetric synthesis of l-tert-leucine.

Sources

Application Notes and Protocols for the Incorporation of Methyl (2S)-2-amino-3,3-dimethylbutanoate in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Residues

The synthesis of peptides incorporating non-natural or sterically demanding amino acids is a frontier in drug discovery and materials science.[1] Methyl (2S)-2-amino-3,3-dimethylbutanoate, the methyl ester of L-tert-Leucine, represents a class of α,α-disubstituted amino acids that presents significant synthetic challenges due to its bulky tert-butyl side chain.[1][2] This steric hindrance can dramatically slow down the kinetics of peptide bond formation, leading to incomplete couplings, lower yields, and the formation of deletion sequences.[1][3]

It is critical to note that for direct application in standard Solid-Phase Peptide Synthesis (SPPS) protocols, the free carboxylic acid form of the Nα-protected amino acid is required (e.g., Fmoc-L-tert-Leucine-OH). The methyl ester derivative is typically employed in solution-phase synthesis. However, should the methyl ester be the available starting material, it must first be saponified to the free acid and then Nα-protected before use in SPPS. This guide will focus on the incorporation of the Nα-Fmoc protected form of L-tert-Leucine into peptide sequences on a solid support.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of this sterically hindered amino acid in SPPS. We will delve into the mechanistic rationale behind protocol choices, provide detailed step-by-step methodologies, and offer troubleshooting advice based on field-proven insights.

Core Principles for a Successful Synthesis

The successful incorporation of sterically hindered residues like L-tert-Leucine hinges on a multi-faceted strategy that addresses the kinetic barriers to efficient peptide bond formation. The following principles are paramount:

  • Choice of Coupling Reagents: Standard carbodiimide reagents like DCC or DIC alone are often insufficient for driving the coupling of bulky amino acids to completion.[4] More potent activating reagents are necessary.

    • Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly effective.[5] HATU is often preferred due to its ability to form a highly reactive OAt-ester, which is less prone to racemization and more effective for hindered couplings.[5]

    • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice, known for its high reactivity and the generation of soluble byproducts.

    • Amino Acid Halides: The in-situ generation of amino acid fluorides using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) has proven to be particularly effective for coupling sterically hindered residues.[4][6]

  • Reaction Conditions:

    • Elevated Temperatures: Microwave-assisted SPPS is a powerful technique for accelerating sluggish coupling reactions involving hindered amino acids.[2] The application of microwave energy can significantly reduce reaction times and improve coupling efficiency.

    • Extended Coupling Times: If microwave synthesis is not available, extending the coupling time (e.g., 2-4 hours or even overnight) is a common strategy to ensure the reaction proceeds to completion.

    • Double Coupling: A second coupling step with a fresh portion of the activated amino acid and coupling reagents can be employed to "push" the reaction to completion.

  • Choice of Base: The choice of base is critical, especially when using aminium/uronium or phosphonium salt reagents. N,N-Diisopropylethylamine (DIPEA) is commonly used. For residues prone to racemization, a weaker base like N-methylmorpholine (NMM) may be considered, although with sterically hindered residues, the more potent activation afforded by stronger bases is often necessary.[4]

  • Monitoring the Reaction: It is crucial to monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines). A negative test result indicates a complete reaction.

Experimental Protocols

The following protocols are designed for the incorporation of Fmoc-L-tert-Leucine-OH into a peptide sequence using a manual or automated SPPS synthesizer.

Protocol 1: Standard Fmoc-SPPS Deprotection

This protocol outlines the removal of the N-terminal Fmoc protecting group.

Deprotection_Workflow Resin Peptide-Resin (Fmoc-Protected) Wash1 Wash with DMF (3x) Resin->Wash1 Deprotection Treat with 20% Piperidine in DMF (1 x 2 min) Wash1->Deprotection Deprotection2 Treat with 20% Piperidine in DMF (1 x 8 min) Deprotection->Deprotection2 Wash2 Wash with DMF (5x) Deprotection2->Wash2 Result Peptide-Resin (Free N-terminus) Wash2->Result

Caption: Workflow for Fmoc deprotection in SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).[7]

  • Agitate the mixture for 2 minutes at room temperature.[7]

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution.

  • Agitate the mixture for 8-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[8]

  • The resin is now ready for the coupling step.

Protocol 2: Coupling of Fmoc-L-tert-Leucine-OH

This protocol provides conditions for the challenging coupling of the sterically hindered Fmoc-L-tert-Leucine-OH.

Coupling_Workflow cluster_0 Coupling Cycle Start Peptide-Resin (Free N-terminus) Preactivation Prepare Coupling Cocktail: Fmoc-AA-OH Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) in DMF Coupling Add Cocktail to Resin React for 2-4 hours Preactivation->Coupling Monitoring Perform Kaiser Test Coupling->Monitoring Wash Wash with DMF (3x) Monitoring->Wash Negative Double_Couple Repeat Coupling Step Monitoring->Double_Couple Positive End Peptide-Resin (Extended by one residue) Wash->End Double_Couple->Monitoring

Caption: Workflow for coupling a sterically hindered amino acid.

Materials:

  • Deprotected peptide-resin

  • Fmoc-L-tert-Leucine-OH

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Pre-activation: In a separate vessel, dissolve Fmoc-L-tert-Leucine-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the pre-activated coupling cocktail to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 2 to 4 hours. If using a microwave synthesizer, a typical method would be 30 minutes at 75°C.[2]

  • Monitoring: Take a small sample of the resin beads, wash them thoroughly with DMF and then methanol, and perform a Kaiser test.

  • Evaluation:

    • If the Kaiser test is negative (beads remain colorless or yellow): The coupling is complete. Proceed to wash the resin with DMF (3x) and DCM (3x) before proceeding to the next deprotection cycle.

    • If the Kaiser test is positive (beads turn blue/purple): The coupling is incomplete. Drain the reaction mixture and perform a "double coupling" by repeating steps 1-4.

  • After a successful coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Data Presentation: Recommended Coupling Conditions

The choice of coupling reagent is a critical parameter for success. The following table summarizes recommended reagents for coupling sterically hindered amino acids like L-tert-Leucine.

Coupling ReagentMolar Equivalents (AA:Reagent:Base)Typical Reaction Time (RT)Key Advantages & Considerations
HATU/DIPEA 1 : 0.95 : 22 - 4 hoursHighly efficient for hindered couplings, forms reactive OAt-ester, low racemization.[5]
HBTU/DIPEA 1 : 0.95 : 22 - 4 hoursA very popular and effective reagent, though slightly less reactive than HATU for the most difficult couplings.[5]
PyBOP/DIPEA 1 : 1 : 22 - 4 hoursHigh reactivity, byproducts are easily washed away.
COMU/DIPEA 1 : 0.95 : 21 - 3 hoursHigh solubility and efficiency, considered a safer alternative to benzotriazole-based reagents.[4]
DIC/Oxyma 1 : 1 : 14 - 8 hoursA carbodiimide-based method enhanced with an additive to boost efficiency and suppress racemization.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Positive Kaiser test after prolonged coupling Incomplete reaction due to severe steric hindrance. Peptide aggregation on the resin, blocking reactive sites.Perform a double coupling. Switch to a more potent coupling reagent (e.g., HATU). Consider using microwave-assisted synthesis. Change the solvent to NMP or add a chaotropic agent like a low percentage of DMSO.
Low final peptide yield Cumulative effect of incomplete couplings at the hindered position. Aggregation leading to poor solvation during synthesis and cleavage.Optimize the coupling protocol for the hindered residue as described above. Use a low-load resin to minimize inter-chain aggregation.
Deletion of the hindered amino acid in final product (by MS) Failed coupling at that position.Re-evaluate the coupling protocol. Ensure reagents are fresh and anhydrous. Increase equivalents of amino acid and coupling reagents.
Racemization Over-activation or use of a strong base with a sensitive residue.While less common for α,α-disubstituted amino acids, if observed with adjacent residues, consider using a weaker base like NMM or collidine. Ensure pre-activation times are not excessively long.

Conclusion

The incorporation of this compound (as its Nα-protected carboxylic acid derivative) into synthetic peptides is a challenging yet achievable goal. Success requires a departure from standard SPPS protocols and the adoption of more robust strategies. By leveraging powerful coupling reagents, optimizing reaction conditions through extended times or microwave energy, and diligently monitoring reaction completion, researchers can effectively overcome the steric barriers posed by this and other bulky amino acids. The protocols and insights provided in this guide offer a validated framework for the successful synthesis of peptides containing these valuable building blocks, paving the way for the development of novel therapeutics and advanced materials.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Retrieved from [Link]

  • Pícha, J., & Buděšínský, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Miranda, L. P., & Alewood, P. F. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Retrieved from [Link]

  • Carpino, L. A. (1993). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 1-13). Humana Press. Retrieved from [Link]

Sources

Navigating Steric Challenges: Fmoc- and Boc-Protection of Methyl (2S)-2-amino-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of peptide synthesis and drug development, the strategic use of amine-protecting groups is paramount. This guide provides an in-depth analysis of two cornerstone protection strategies—9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc)—applied to the sterically hindered amino ester, methyl (2S)-2-amino-3,3-dimethylbutanoate. We delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into the causal factors that guide experimental choices, particularly in the context of significant steric hindrance posed by the tert-butyl group adjacent to the amine functionality.

Introduction: The Steric Hurdle of a Bulky Amino Ester

This compound, a derivative of the non-proteinogenic amino acid tert-leucine, presents a significant synthetic challenge due to the steric bulk of the tert-butyl group. This steric hindrance can impede the approach of reagents to the α-amino group, necessitating carefully optimized conditions for successful N-protection. The choice between the base-labile Fmoc group and the acid-labile Boc group is a critical decision that influences not only the protection step but the entire synthetic workflow, including subsequent deprotection and coupling reactions.[1]

The fundamental difference between these strategies lies in their orthogonal deprotection schemes.[2] The Fmoc group is removed under mild basic conditions, typically with piperidine, while the Boc group requires strong acidic conditions, such as trifluoroacetic acid (TFA), for cleavage.[3][] This orthogonality is a key consideration in the design of complex synthetic routes, especially in solid-phase peptide synthesis (SPPS).[5]

The Fmoc-Protection Strategy: A Mild Approach

The Fmoc group is a popular choice for amine protection due to the mild, non-acidic conditions required for its removal.[5] This makes it compatible with acid-sensitive functionalities elsewhere in a molecule. The most common reagent for introducing the Fmoc group is N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Mechanism of Fmoc Protection

The protection reaction proceeds via a nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the succinimidyl ester in Fmoc-OSu.[6] This forms a stable carbamate linkage and releases N-hydroxysuccinimide (NHS) as a benign, water-soluble byproduct that is easily removed during workup.[7] The reaction is typically carried out in the presence of a mild base to deprotonate the amine, enhancing its nucleophilicity.

Fmoc_Protection_Mechanism AminoEster This compound arrow1 Nucleophilic Attack FmocOSu Fmoc-OSu Base Base (e.g., NaHCO₃) Intermediate Tetrahedral Intermediate arrow2 Leaving Group Departure Intermediate->arrow2 FmocProtected Fmoc-protected Amino Ester NHS N-Hydroxysuccinimide (NHS) plus1 + plus2 + arrow1->Intermediate arrow2->FmocProtected Boc_Protection_Workflow Start This compound + Boc₂O Reaction Reaction in appropriate solvent (e.g., THF, Dioxane) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Boc-protected Amino Ester Purification->Product

Sources

Application Notes and Protocols for the Incorporation of Methyl (2S)-2-amino-3,3-dimethylbutanoate into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Amino Acid Incorporation

The synthesis of peptides containing non-proteinogenic amino acids is a cornerstone of modern drug discovery and development. These unique building blocks offer the potential to enhance peptide stability, modulate bioactivity, and explore novel chemical space. Among these, methyl (2S)-2-amino-3,3-dimethylbutanoate, a derivative of the bulky amino acid tert-leucine, presents a significant synthetic challenge due to the steric hindrance imposed by its β,β-dimethyl groups. This steric bulk can impede the approach of the incoming activated amino acid, leading to slow reaction kinetics, incomplete couplings, and an increased risk of side reactions such as racemization.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust coupling protocols for the successful incorporation of this compound into peptide chains. We will delve into the rationale behind experimental choices, present detailed step-by-step methodologies for both solid-phase and solution-phase synthesis, and offer insights into troubleshooting common issues.

The Critical Choice: Selecting the Right Coupling Reagent

The success of incorporating a sterically hindered amino acid like this compound hinges on the selection of a highly efficient coupling reagent. Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) often prove inadequate for these challenging couplings, resulting in low yields.[1] Modern onium salt-based reagents, including aminium/uronium and phosphonium salts, are significantly more effective due to the formation of highly reactive activated esters that can overcome the steric barrier.

Comparative Analysis of High-Efficiency Coupling Reagents

The following table provides a comparative overview of commonly used coupling reagents for sterically hindered amino acids. The selection of the optimal reagent will depend on the specific sequence, the scale of the synthesis, and cost considerations.

Coupling ReagentActivating SpeciesKey AdvantagesPotential Drawbacks
HATU OAt-esterHigh reactivity, low racemization, effective for N-methylated and hindered residues.[2][3]Higher cost, potential for guanidinylation side reaction.
COMU Oxyma-esterHigh reactivity comparable to HATU, safer (non-explosive), water-soluble byproducts.[1][4]Can be less effective for the most extremely hindered couplings compared to HATU.
HBTU/TBTU OBt-esterGood reactivity, widely used, cost-effective.Less effective than HATU for highly hindered couplings, potential for guanidinylation.
PyBOP OBt-esterGood reactivity, particularly for N-methylated residues.Can be less effective than HATU for α,α-disubstituted amino acids.
DIC/OxymaPure Oxyma-esterCost-effective, efficient, and suppresses racemization.[5]May require longer reaction times for very hindered couplings.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most common methodology for the routine synthesis of peptides.[6][7] The following protocols are designed for the efficient incorporation of Fmoc-L-tert-leucine, the protected form of the parent amino acid of this compound.

General Workflow for Fmoc-SPPS

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing, as illustrated in the workflow diagram below.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next residue Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final residue Purification Purification (HPLC) Cleavage->Purification

Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.

Materials:

  • Fmoc-L-tert-leucine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-tert-leucine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature. For this sterically hindered residue, a longer coupling time of 2-4 hours is recommended. Double coupling may be necessary for difficult sequences.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. For N-terminal proline or other secondary amines, a chloranil test is more appropriate.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Repeat Cycle: Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.

Protocol 2: COMU-Mediated Coupling

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) offers a safer and often equally effective alternative to HATU.

Materials:

  • Fmoc-L-tert-leucine

  • COMU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Appropriate resin

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Follow steps 1-3 from Protocol 1 (Resin Swelling, Fmoc Deprotection, and Washing).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-tert-leucine (3-5 equivalents) and COMU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 6-7 from Protocol 1.

  • Repeat Cycle: Proceed to the next coupling cycle.

Solution-Phase Peptide Synthesis Protocol

Solution-phase synthesis can be advantageous for the synthesis of short peptides or for scaling up production.

Protocol 3: DIC/OxymaPure Mediated Coupling in Solution

This protocol utilizes a cost-effective and efficient coupling cocktail.

Materials:

  • N-protected amino acid (e.g., Boc-Phe-OH)

  • This compound hydrochloride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1 equivalent) and OxymaPure (1.1 equivalents) in anhydrous DCM or THF.

  • Amine Neutralization: In a separate flask, suspend this compound hydrochloride (1 equivalent) in DCM or THF and add DIPEA or NMM (1.1 equivalents) to neutralize the hydrochloride salt. Stir for 10-15 minutes.

  • Coupling Reaction: Cool the solution of the N-protected amino acid and OxymaPure to 0 °C in an ice bath. Add DIC (1.1 equivalents) and stir for 5-10 minutes. Then, add the neutralized solution of this compound to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Solution_Phase_Workflow Start Dissolve N-protected AA & OxymaPure Activation Add DIC (0°C) Start->Activation Coupling Combine Reactants (0°C to RT) Activation->Coupling Amine Neutralize Amino Ester Amine->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification

Figure 2: Workflow for solution-phase peptide coupling.

Cleavage and Deprotection

Following the completion of the peptide synthesis on the solid support, the peptide must be cleaved from the resin and the side-chain protecting groups removed.

Protocol 4: Standard TFA Cleavage

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Cleavage Cocktail (Reagent K): A common and robust cocktail for peptides containing sensitive residues.[8]

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry under vacuum.

  • Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v or Reagent K) to the resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Peptide Collection: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Troubleshooting and Key Considerations

  • Incomplete Coupling: For particularly difficult couplings involving this compound, consider double coupling (repeating the coupling step with fresh reagents) or increasing the reaction temperature (e.g., to 40-50 °C), though the latter may increase the risk of racemization. Microwave-assisted peptide synthesis can also be highly effective in driving difficult couplings to completion.

  • Racemization: The risk of racemization is higher for sterically hindered amino acids. To minimize this, use high-quality reagents, avoid excessive amounts of base, and consider performing the coupling at a lower temperature (0 °C) for an extended period. The choice of a less hindered base like N-methylmorpholine (NMM) over DIPEA can also be beneficial in some cases.[9]

  • Aggregation: As the peptide chain elongates, it can aggregate on the solid support, hindering further reactions. Using resins with a lower loading capacity or incorporating chaotropic salts like LiCl into the coupling mixture can help to disrupt aggregation.[10]

Conclusion

The successful incorporation of the sterically demanding this compound into peptides is achievable with careful selection of coupling reagents and optimization of reaction conditions. The protocols and guidelines presented in this document provide a solid foundation for researchers to overcome the synthetic challenges associated with this and other sterically hindered amino acids, thereby enabling the exploration of novel peptide-based therapeutics and research tools.

References

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UC Irvine, Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. Retrieved from [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., et al. (2009). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 692-699.
  • Merck Millipore. (2009). COMU Novabiochem coupling reagents for peptide synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Racemization. Retrieved from [Link]

  • Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]

  • Albericio, F., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6884-6888.
  • Online Inhibitor. (2025). HATU Reagent: Enabling Precision Peptide Synthesis and Ne.... Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 370-385.
  • Aapptec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2009). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 692-699.
  • Albericio, F., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6884-6888.
  • Aapptec. (n.d.). Racemization. Retrieved from [Link]

  • Online Inhibitor. (2025). HATU Reagent: Enabling Precision Peptide Synthesis and Ne.... Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]

  • Albericio, F., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6884-6888.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UC Irvine, Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. Retrieved from [Link]

  • Aapptec. (n.d.). Racemization. Retrieved from [Link]

Sources

The Strategic Incorporation of Methyl (2S)-2-amino-3,3-dimethylbutanoate in Peptidomimetic Design: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Nature's Backbone

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of molecules, engineered to replicate the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability. A key strategy in the design of these sophisticated molecules is the incorporation of non-canonical amino acids that introduce specific conformational constraints. Among these, L-tert-leucine and its derivatives, such as methyl (2S)-2-amino-3,3-dimethylbutanoate, have emerged as powerful tools. The sterically demanding tert-butyl group at the β-carbon restricts the rotational freedom of the peptide backbone, locking it into specific secondary structures like β-turns or helical motifs. This conformational rigidity can enhance binding affinity to biological targets and improve resistance to enzymatic degradation.

This technical guide provides an in-depth exploration of the synthesis of peptidomimetics using this compound. We will delve into both solution-phase and solid-phase synthetic protocols, offering field-proven insights into overcoming the challenges associated with coupling this sterically hindered amino acid.

The Significance of the Tert-Butyl Moiety: A Conformational Anchor

The introduction of a tert-butyl group into a peptide backbone has profound implications for its three-dimensional structure. Unlike the flexible side chains of many natural amino acids, the bulky tert-butyl group of this compound acts as a conformational anchor. This steric hindrance limits the accessible Ramachandran space, favoring specific dihedral angles (phi, φ and psi, ψ) and promoting the formation of well-defined secondary structures. For instance, the incorporation of tert-butyl glycine has been shown to improve the cellular uptake and bioavailability of cyclic peptides.[1]

This pre-organization of the peptide backbone into a bioactive conformation can lead to a significant increase in binding affinity for a target receptor or enzyme, as the entropic penalty of binding is reduced. Furthermore, the unnatural structure of the amino acid residue can sterically shield adjacent peptide bonds from proteolytic enzymes, thereby enhancing the in vivo half-life of the peptidomimetic.

Solution-Phase Synthesis Protocol: A Dipeptide Model

Solution-phase peptide synthesis (SPPS) offers flexibility in scale-up and purification of intermediates. Here, we present a detailed protocol for the synthesis of a model dipeptide, Fmoc-Ala-Tbug-OMe, where Tbug represents the (2S)-2-amino-3,3-dimethylbutanoate moiety.

Experimental Workflow: Solution-Phase Synthesis

cluster_0 Solution-Phase Dipeptide Synthesis Start Start Dissolve_Fmoc_Ala Dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.2 eq) in DMF Start->Dissolve_Fmoc_Ala Add_Tbug Add this compound (1.0 eq) and DIPEA (2.0 eq) Dissolve_Fmoc_Ala->Add_Tbug Add_Coupling_Reagent Add DIC (1.1 eq) at 0°C Add_Tbug->Add_Coupling_Reagent Reaction Stir at 0°C for 30 min, then at room temperature for 4-6 h Add_Coupling_Reagent->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Column chromatography Workup->Purification Characterization NMR, MS analysis Purification->Characterization End End Characterization->End

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Step-by-Step Protocol
  • Reagent Preparation: In a round-bottom flask, dissolve Fmoc-L-Alanine (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Amine Addition: To the stirred solution, add this compound hydrochloride (1.0 equivalent) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to neutralize the hydrochloride salt.

  • Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents). The use of carbodiimides with additives like HOBt is crucial for efficient coupling and minimizing racemization.[2]

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified dipeptide by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Parameter Typical Value
Yield 65-80%
Purity (by HPLC) >95%
¹H NMR (CDCl₃, 400 MHz) Characteristic peaks for Fmoc, Ala, and Tbug residues
MS (ESI+) Calculated m/z for C₂₉H₃₂N₂O₅ [M+H]⁺, found

Solid-Phase Peptide Synthesis (SPPS): Building Longer Chains

For the synthesis of longer peptidomimetics, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the method of choice due to its efficiency and the ease of purification.[3] The key to successfully incorporating sterically hindered residues like tert-butyl glycine on a solid support is the use of potent coupling reagents.

Experimental Workflow: Solid-Phase Synthesis

cluster_1 Solid-Phase Peptide Synthesis Cycle Swell_Resin Swell Rink Amide resin in DMF Fmoc_Deprotection Treat with 20% piperidine in DMF Swell_Resin->Fmoc_Deprotection Wash_Resin_1 Wash with DMF Fmoc_Deprotection->Wash_Resin_1 Coupling Couple Fmoc-Tbug-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) Wash_Resin_1->Coupling Wash_Resin_2 Wash with DMF Coupling->Wash_Resin_2 Kaiser_Test Kaiser test for completion Wash_Resin_2->Kaiser_Test Repeat_Cycle Repeat for next amino acid Kaiser_Test->Repeat_Cycle If positive, recouple Cleavage Cleave from resin with TFA cocktail Kaiser_Test->Cleavage If negative

Caption: Standard cycle for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Protocol
  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the resin's linker.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove piperidine.

  • Coupling of Fmoc-(2S)-2-amino-3,3-dimethylbutanoic acid:

    • In a separate vessel, pre-activate Fmoc-(2S)-2-amino-3,3-dimethylbutanoic acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes. The use of HATU is highly recommended for coupling sterically hindered amino acids as it enhances coupling yields and reduces racemization.[2]

    • Add the activated amino acid solution to the resin and shake at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Parameter Typical Value
Coupling Efficiency >99% (monitored by Kaiser test)
Crude Purity (by HPLC) 60-80%
Purified Yield 15-30% (sequence dependent)
Final Purity (by HPLC) >98%

Conclusion

This compound is a valuable building block for the synthesis of conformationally constrained peptidomimetics. While its steric bulk presents challenges in peptide coupling, the use of potent activating agents such as HATU in SPPS and carbodiimides with additives in solution-phase synthesis can lead to high-yielding and efficient reactions. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully incorporate this and other sterically hindered amino acids into their peptidomimetic designs, ultimately contributing to the development of novel therapeutics with enhanced properties.

References

  • Katritzky, A. R., et al. (2004). Recent developments in the synthesis of sterically hindered peptides. Synthesis, 2004(11), 1687-1713.
  • Fields, G. B. (2007). Solid-Phase Peptide Synthesis. Academic Press.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical reviews, 97(6), 2243-2266.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Nielsen, D. S., et al. (2017). Backbone alterations in cyclic peptides influence both membrane permeability and biological activity. Journal of medicinal chemistry, 60(19), 8129-8137.
  • Carpino, L. A., & El-Faham, A. (1999). The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: a new generation of coupling agents for peptide synthesis. The Journal of Organic Chemistry, 64(19), 7162-7165.
  • Kates, S. A., et al. (1993). A novel, convenient, and high-yielding preparation of Nα-Fmoc-amino acid-N-carboxyanhydrides. Peptide research, 6(3), 153-160.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Albericio, F., et al. (2001). Use of onium salt-based coupling reagents in peptide synthesis. Journal of organic chemistry, 66(26), 8865-8875.
  • Anderson, G. W., & Callahan, F. M. (1963). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 85(19), 3039-3041. Available at: [Link]

  • Kriechbaum, M., et al. (2014). Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold (I)-phosphane. Inorganic chemistry, 53(19), 10602-10610. Available at: [Link]

  • Reddit. (2022). Synthesizing tertiary-butylesters of BOC-amino acids. r/Chempros. Available at: [Link]

  • AAPPTEC. (n.d.). Overview of Custom Peptide Synthesis. Available at: [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Carpino, L. A., et al. (1996). Peptide Synthesis via Amino Acid Halides. Accounts of Chemical Research, 29(6), 268–274. Available at: [Link]

Sources

Application Notes & Protocols: Methyl (2S)-2-amino-3,3-dimethylbutanoate as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Logic of Asymmetric Control

In the synthesis of complex, biologically active molecules, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity. Most pharmaceutical targets exist as a single enantiomer, and the synthesis of these molecules in an enantiomerically pure form is a paramount challenge in modern organic chemistry.[1] Chiral auxiliaries are a powerful and reliable strategy to meet this challenge. Introduced by pioneers like E.J. Corey and further popularized by David A. Evans, a chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2][3] After establishing the desired stereocenter, the auxiliary is cleaved and can often be recovered for reuse, making it an efficient and practical tool.

This guide focuses on methyl (2S)-2-amino-3,3-dimethylbutanoate , the methyl ester of L-tert-leucine. This auxiliary is prized for the steric directing effect of its bulky tert-butyl group, which provides a highly effective steric shield, leading to exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. We will explore its application in diastereoselective alkylations, aldol reactions, and Diels-Alder cycloadditions, providing not just the protocols, but the mechanistic rationale that underpins their success.

G cluster_workflow General Workflow for Chiral Auxiliary Mediated Synthesis Prochiral Prochiral Substrate Attach Attach Auxiliary (e.g., Acylation) Prochiral->Attach Chiral Auxiliary Intermediate Chiral Intermediate (Substrate-Auxiliary Adduct) Attach->Intermediate Diastereoselective Diastereoselective Reaction Intermediate->Diastereoselective Reagent Product_Aux Product with Auxiliary Diastereoselective->Product_Aux Cleave Cleave & Recover Auxiliary Product_Aux->Cleave Final_Product Enantiopure Product Cleave->Final_Product Recovered_Aux Recovered Auxiliary Cleave->Recovered_Aux

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Preparation and Acylation of the Auxiliary

This compound is commercially available, often as its hydrochloride salt, which requires neutralization before use.[4][5][6][7] The first critical step in its application is the covalent attachment to a prochiral carboxylic acid derivative, typically an acyl chloride, to form an N-acyl imide. This adduct is the active substrate for subsequent enolization and reaction.

Protocol 1: General Procedure for N-Acylation
  • Neutralization (if starting from HCl salt): Suspend this compound hydrochloride (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or diethyl ether. Add a slight excess of a tertiary amine base, such as triethylamine (1.1 eq.) or N,N-diisopropylethylamine (DIPEA) (1.1 eq.). Stir the mixture at room temperature for 30-60 minutes. The formation of a salt precipitate is typically observed.

  • Acylation: Cool the mixture containing the free amine to 0 °C in an ice bath. To this, add the desired acyl chloride (1.05 eq.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude N-acyl product can be purified by silica gel column chromatography.

Application in Diastereoselective Enolate Alkylation

The alkylation of enolates derived from N-acyl derivatives of the L-tert-leucine methyl ester auxiliary provides a powerful method for the asymmetric synthesis of α-substituted carboxylic acids. The steric bulk of the tert-butyl group effectively shields one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the opposite, less hindered face.[8]

Caption: Steric shielding by the auxiliary directs electrophilic attack.

Protocol 2: Diastereoselective Alkylation of an N-Propionyl Adduct
  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the N-propionyl derivative of this compound (1.0 eq.) dissolved in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add lithium diisopropylamide (LDA) (1.1 eq., freshly prepared or as a solution in THF/hexanes) dropwise. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation. The solution typically turns a pale yellow color.

  • Alkylation: Add the electrophile, for example, benzyl bromide (BnBr) (1.2 eq.), dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy. Purify the product by silica gel chromatography.

Electrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
Methyl Iodide85-95%>95:5
Ethyl Iodide80-90%>97:3
Benzyl Bromide88-96%>98:2
Allyl Bromide82-92%>97:3

Application in Diastereoselective Aldol Reactions

The Evans asymmetric aldol reaction is a cornerstone of stereoselective synthesis, capable of creating two contiguous stereocenters with high control.[2][9] When using the L-tert-leucine methyl ester auxiliary, the reaction proceeds through a highly organized, six-membered Zimmerman-Traxler transition state.[10] Formation of the (Z)-boron enolate, typically using dibutylboron triflate (Bu₂BOTf) and a hindered base, is key. The chirality of the auxiliary and the chair-like transition state dictate the absolute stereochemistry of the resulting syn-aldol adduct.[11]

G cluster_aldol Zimmerman-Traxler Model for syn-Aldol Selectivity TS B O O R_aldehyde H R_enolate Auxiliary Product syn-Aldol Adduct TS->Product C-C Bond Formation note R_aldehyde occupies equatorial position to minimize 1,3-diaxial strain, leading to syn-diastereomer. TS->note Aldehyde Aldehyde Aldehyde->TS Coordination Enolate (Z)-Boron Enolate Enolate->TS Coordination

Caption: The chelated transition state ensures high diastereoselectivity.

Protocol 3: Asymmetric Aldol Reaction with Isobutyraldehyde
  • Setup: To a flame-dried flask under argon, add the N-propionyl derivative (1.0 eq.) in dry DCM.

  • Enolate Formation: Cool the solution to 0 °C. Add N,N-diisopropylethylamine (DIPEA) (1.2 eq.) followed by the dropwise addition of dibutylboron triflate (Bu₂BOTf) (1.1 eq.). Stir at 0 °C for 30 minutes, then cool the mixture to -78 °C.

  • Aldol Addition: Add isobutyraldehyde (1.5 eq.) dropwise at -78 °C.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide (H₂O₂) and stir vigorously for 1 hour to oxidize the boron species. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the syn-aldol adduct.

AldehydeYield (%)Diastereomeric Ratio (syn:anti)
Isobutyraldehyde85-92%>99:1
Benzaldehyde80-90%>98:2
Acetaldehyde75-85%>95:5

Application in Diels-Alder Reactions

In Diels-Alder reactions, the chiral auxiliary can be attached to a dienophile, such as an acrylate moiety, to form a chiral N-enoyl derivative.[12] The bulky tert-butyl group effectively blocks one face of the dienophile, forcing the diene to approach from the sterically accessible face. The use of a Lewis acid catalyst is often crucial, as it coordinates to the carbonyl oxygen atoms, locking the dienophile into a reactive s-cis conformation and enhancing its electrophilicity.[13][14]

Protocol 4: Asymmetric Diels-Alder with Cyclopentadiene
  • Preparation of Dienophile: Prepare the N-acryloyl derivative of the auxiliary using Protocol 1 with acryloyl chloride.

  • Setup: Dissolve the purified N-acryloyl derivative (1.0 eq.) in dry DCM in a flame-dried flask under argon. Cool the solution to -78 °C.

  • Catalysis and Reaction: Add a Lewis acid, such as diethylaluminum chloride (Et₂AlCl) (1.2 eq.), dropwise. Stir for 15 minutes. Then, add freshly cracked cyclopentadiene (3.0 eq.) dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C for 3-5 hours. Monitor by TLC for the disappearance of the dienophile.

  • Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution. Allow to warm to room temperature and extract with DCM (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The endo:exo ratio and diastereoselectivity can be determined by ¹H NMR analysis of the crude product before purification by silica gel chromatography.

DieneLewis AcidYield (%)endo:exo RatioDiastereoselectivity (endo)
CyclopentadieneEt₂AlCl85-95%>95:5>98% d.e.
IsopreneMe₂AlCl80-90%>90:10>95% d.e.
1,3-ButadieneEt₂AlCl75-85%N/A>96% d.e.

Cleavage and Recovery of the Auxiliary

A key advantage of the auxiliary-based approach is the ability to remove the chiral director to unveil the desired chiral product. The choice of cleavage method determines the functional group obtained. Importantly, these cleavage conditions are typically mild enough to prevent racemization of the newly formed stereocenter.

Protocol 5: Cleavage Methods
  • A. To obtain the Carboxylic Acid (Hydrolysis):

    • Dissolve the substrate-auxiliary adduct (1.0 eq.) in a 3:1 mixture of THF and water.

    • Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (LiOH) (2.0 eq.).

    • Stir vigorously at room temperature for 4-6 hours.

    • Quench with an aqueous solution of sodium sulfite (Na₂SO₃). Acidify with 1 M HCl to pH ~2 and extract the carboxylic acid product with ethyl acetate.

    • The aqueous layer can be basified and extracted with DCM to recover the chiral auxiliary.

  • B. To obtain the Primary Alcohol (Reductive Cleavage):

    • Dissolve the adduct (1.0 eq.) in anhydrous diethyl ether or THF.

    • Cool to 0 °C and add lithium borohydride (LiBH₄) (2.0 eq.) portion-wise.

    • Stir at 0 °C for 2-4 hours.

    • Quench carefully with 1 M NaOH. Extract with ethyl acetate to isolate the chiral alcohol. The auxiliary can be recovered from the aqueous layer.

  • C. To obtain the Methyl Ester (Transesterification):

    • Dissolve the adduct (1.0 eq.) in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (NaOMe) or magnesium methoxide (Mg(OMe)₂).

    • Stir at room temperature or heat to reflux until the reaction is complete (monitor by TLC).

    • Neutralize with acetic acid, concentrate, and purify by chromatography to separate the desired methyl ester from the recovered auxiliary.

Conclusion

This compound stands as a highly effective and versatile chiral auxiliary. Its sterically demanding tert-butyl group provides a reliable means of facial differentiation in a range of fundamental C-C bond-forming reactions. The straightforward attachment and cleavage protocols, combined with the high diastereoselectivities achieved, make it an invaluable tool for researchers in academic and industrial settings, particularly in the fields of natural product synthesis and drug development.

References

  • BenchChem. (n.d.). Asymmetric Synthesis Applications of Methyl (tert-butoxycarbonyl)-L-leucinate.
  • ChemicalBook. (n.d.). METHYL 2-AMINO-3,3-DIMETHYLBUTANOATE synthesis.
  • Wikipedia. (2024). Chiral auxiliary.
  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions.
  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). YouTube.
  • Cardoso, F. S. P., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. doi: 10.1002/chir.23103. Retrieved from [Link]

  • OpenBU. (2012). The asymmetric aldol reaction.
  • University of Regensburg. (n.d.). Asymmetric Synthesis.
  • Google Patents. (n.d.). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • Ghosh, A. K., et al. (2001). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 42(25), 4253-4255.
  • University of York. (n.d.). Asymmetric Synthesis.
  • BIOSYNCE. (n.d.). (S)-Methyl 2-amino-3,3-dimethylbutanoate CAS 63038-26-6. Retrieved from [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020, October 22). YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

  • Myers, A. G. (n.d.). Asymmetric Diels-Alder Reactions. Harvard University.
  • Chem-Space. (n.d.). Methyl 2-amino-3,3-dimethylbutanoate. Retrieved from [Link]

  • Scilit. (1988). Diastereoselective alkylation guided by electrophile-nucleophile .pi.-interactions. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Methyl 2-amino-3,3-dimethylbutanoate. Retrieved from [Link]

  • Diels-Alder Reaction Practice | LTQ 3.1, Spring 2024. (2024, February 6). YouTube. Retrieved from [Link]

  • Hungarian Journal of Industry and Chemistry. (2021). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Journal of the American Chemical Society, 128(44), 14254–14255.
  • ChemBK. (2024). This compound hydrochloride. Retrieved from [Link]

  • DSpace@MIT. (2009). Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2S,3R)-2-amino-2-ethyl-3-hydroxybutanoate. Retrieved from [Link]

  • CHEMMaster FREE Chemistry. (2018, February 17). asymmetric induction-chiral auxiliary (chemmasters.online). YouTube. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. Retrieved from [Link]

  • ResearchGate. (2014). Diastereoselective Alkylation of Glycinates by Assistance of Intramolecular Potassium⋅⋅⋅Fluorine Interactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Retrieved from [Link]

Sources

Application Notes & Protocols: Mastering Peptide Bond Formation with Methyl (2S)-2-amino-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of sterically hindered amino acids, such as methyl (2S)-2-amino-3,3-dimethylbutanoate (the methyl ester of tert-Leucine), is a pivotal strategy in modern medicinal chemistry for designing peptides and peptidomimetics with enhanced proteolytic stability, constrained conformations, and improved receptor affinity. However, the bulky tert-butyl side chain presents a significant synthetic challenge, impeding the kinetics of peptide bond formation and often leading to incomplete reactions with standard coupling protocols. This guide provides a detailed examination of the principles and reaction conditions necessary to overcome this steric barrier, offering field-tested protocols and a comparative analysis of high-efficiency coupling reagents.

The Challenge of Steric Hindrance in Peptide Synthesis

This compound is an α-amino acid derivative characterized by a quaternary carbon at the β-position. This structural feature imposes significant steric bulk around the nucleophilic amine, shielding it from the approach of an activated carboxylic acid. Consequently, traditional peptide coupling methods, particularly those reliant on carbodiimides like Dicyclohexylcarbodiimide (DCC) alone, often result in poor yields and the formation of deletion sequences.[1][2]

To achieve efficient acylation of this hindered amine, the synthetic strategy must focus on generating a highly reactive activated ester intermediate that can overcome the high activation energy of the transition state. This necessitates the use of advanced, potent coupling reagents.

Comparative Analysis of High-Efficiency Coupling Reagents

The success of coupling a sterically demanding residue hinges on the choice of the activating agent. Modern peptide synthesis has moved towards uronium/aminium and phosphonium salt-based reagents that generate highly reactive intermediates in situ.

Reagent Class Examples Mechanism of Action & Key Advantages Considerations
Uronium/Aminium Salts (HOAt-based) HATU , TATUForms highly reactive OAt (1-hydroxy-7-azabenzotriazole) esters. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and minimizing racemization.[3][4][5] HATU is widely regarded as the gold standard for difficult couplings.[4][6]Can cause guanidinylation of the N-terminal amine if used in large excess, though this is less problematic with HATU compared to HBTU.[3]
Uronium/Aminium Salts (HOBt-based) HBTU, HCTUForms OBt (1-hydroxybenzotriazole) or 6-Cl-OBt esters. HCTU is generally more reactive than HBTU. While effective, they are typically less potent than their HOAt-based counterparts for severely hindered couplings.[3]Potential for guanidinylation side reaction. Less efficient for N-methyl or other highly hindered amino acids compared to HATU.[7]
Phosphonium Salts PyBOP , PyAOP Forms OBt or OAt esters, respectively. Phosphonium reagents do not cause guanidinylation, leading to cleaner reactions, especially in fragment condensation or when the reagent is used in excess.[3] They also exhibit excellent solubility in common solvents like DMF.[3]By-products can sometimes be more challenging to remove in solution-phase synthesis.
Immonium-type Reagents (Oxyma-based) COMU Incorporates the OxymaPure® leaving group, resulting in coupling efficiencies comparable to HATU.[7] COMU is inherently safer as it avoids the use of potentially explosive HOBt or HOAt derivatives and has reduced allergenic potential.[7]A relatively newer reagent, but rapidly gaining acceptance as a superior and safer alternative to benzotriazole-based reagents.
Acyl Fluoride Precursors TFFH, Deoxo-FluorGenerates acyl fluorides in situ. Acyl fluorides are among the most reactive acylating species due to the small size and high electronegativity of fluorine, making them ideal for overcoming extreme steric hindrance.[7][8]Requires careful handling due to the nature of the fluorinating agents. Primarily reserved for the most challenging coupling steps.

Experimental Workflows and Protocols

Success in coupling this compound requires meticulous attention to reagent stoichiometry, choice of base, and reaction conditions. Below are two robust protocols utilizing premier coupling reagents.

General Workflow for Peptide Coupling

The following diagram illustrates the fundamental steps for a single coupling cycle in either solution-phase or solid-phase peptide synthesis (SPPS).

G cluster_preactivation Pre-activation cluster_coupling Coupling Reaction N_Protected_AA N-Protected Amino Acid Activation_Mix Activation Mixture (Formation of Active Ester) N_Protected_AA->Activation_Mix Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Activation_Mix Base Hindered Base (e.g., DIPEA) Base->Activation_Mix Solvent Anhydrous Solvent (e.g., DMF) Solvent->Activation_Mix Coupling_Step Peptide Bond Formation Activation_Mix->Coupling_Step Add to Amine Amine_Component Amine Component (this compound) Amine_Component->Coupling_Step Product Protected Dipeptide Coupling_Step->Product Reaction Monitoring & Work-up/Washing

Caption: General workflow for peptide bond formation with a hindered amine.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is the industry standard for difficult couplings, leveraging the superior reactivity of the OAt-active ester generated in situ.[5]

Materials:

  • N-protected amino acid (e.g., Fmoc-AA-OH or Boc-AA-OH)

  • This compound hydrochloride (or free base)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure (Solution-Phase):

  • Preparation of Amine: If starting with the hydrochloride salt, dissolve this compound HCl (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the salt and form the free amine. Stir for 5 minutes.

  • Pre-activation: In a separate flask, dissolve the N-protected amino acid (1.1 eq) and HATU (1.1 eq) in a minimal amount of anhydrous DMF.

  • Activation: To the pre-activation mixture, add DIPEA (2.2 eq). The solution may change color. Allow the activation to proceed for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the free amine solution from Step 1.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS or TLC. For this hindered coupling, reaction times of 2 to 12 hours may be necessary.[6] Gentle heating (e.g., to 30-40 °C) can be employed if the reaction is sluggish.[6]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting protected dipeptide by flash column chromatography.

Protocol 2: Safe and Robust Coupling using COMU

This protocol utilizes COMU, a modern reagent that matches HATU's efficiency while offering a superior safety profile.[7]

Materials:

  • N-protected amino acid (e.g., Fmoc-AA-OH or Boc-AA-OH)

  • This compound hydrochloride (or free base)

  • COMU® (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure (Solution-Phase):

  • Preparation of Components: Dissolve the N-protected amino acid (1.1 eq), this compound (or its neutralized free base, 1.0 eq), and COMU (1.2 eq) in anhydrous DCM or DMF.

  • Initiation: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-16 hours. The progress should be monitored carefully by LC-MS. COMU is known for rapid reaction kinetics, but the steric hindrance of the substrate may require extended time.

  • Work-up: Perform an aqueous work-up as described in Protocol 1. The by-products of COMU are generally water-soluble, simplifying purification. Purify the crude product by flash column chromatography.

Mechanism of Action: HATU-Mediated Activation

The efficacy of HATU stems from its ability to rapidly convert a carboxylic acid into a highly activated OAt ester, which is then susceptible to nucleophilic attack by the sterically hindered amine.

G R_COOH R-COOH (N-Protected AA) Acyl_Uronium Acyl-Aminium Ion (Intermediate) R_COOH->Acyl_Uronium HATU HATU HATU->Acyl_Uronium Base Base (DIPEA) Base->R_COOH deprotonates OAt_Ester OAt-Active Ester (Highly Reactive) Acyl_Uronium->OAt_Ester + HOAt anion Peptide Peptide Bond (R-CO-NH-R') OAt_Ester->Peptide Hindered_Amine Hindered Amine (H₂N-R') Hindered_Amine->Peptide Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated peptide bond formation.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Incomplete Coupling / Low Yield Insufficient reactivity of the coupling agent.Switch to a more potent reagent (e.g., from HBTU to HATU or COMU).[3][7] Consider using an acyl fluoride-based method for extreme cases.
Steric hindrance is too great for standard conditions.Increase reaction time and/or moderately increase temperature (e.g., 40 °C). Perform a "double coupling" by repeating the coupling step with fresh reagents.
Incomplete neutralization of amine salt.Ensure at least 1.05-1.1 equivalents of base are used to free the amine from its HCl or TFA salt before the coupling reagent is added.
Racemization of the Activated Amino Acid Base is too strong or activation time is too long.Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Minimize the "pre-activation" time before adding the amine component.
High reaction temperature.Avoid excessive heating unless necessary. If heating is required, use the lowest effective temperature.
Guanidinylation Side Product Use of excess uronium reagent (e.g., HBTU, HATU).Use the reagent in near-stoichiometric amounts (e.g., 1.05-1.1 eq). If excess reagent is needed to drive the reaction, switch to a phosphonium salt like PyBOP or PyAOP, which does not cause this side reaction.[3]

References

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Society Reviews. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology Co., Ltd. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Request PDF: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Product Focus: Reagents for peptide synthesis Novabiochem®. Merck Millipore. [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. ResearchGate. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

Sources

Application Note: A Strategic Approach to the HPLC Purification of Peptides Containing Methyl (2S)-2-amino-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptides is a critical strategy in modern drug development, often imparting enhanced stability, potency, and novel functionalities. Methyl (2S)-2-amino-3,3-dimethylbutanoate, a derivative of tert-Leucine, is one such analog prized for its ability to introduce conformational constraints.[1][2] However, its bulky and highly hydrophobic tert-butyl side chain presents significant challenges during purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This guide provides a detailed framework and actionable protocols for developing robust HPLC purification methods for these challenging peptides. We will explore the underlying chromatographic principles and detail a systematic approach to optimizing column selection, mobile phase composition, gradient elution, and temperature to overcome issues like poor peak shape, low recovery, and irreversible column adsorption.

The Challenge: Steric Hindrance and Extreme Hydrophobicity

The core difficulty in purifying peptides containing this compound stems from the physicochemical properties of its tert-butyl group. This structural feature introduces two primary obstacles:

  • Extreme Hydrophobicity: The large, non-polar surface area of the tert-butyl group leads to exceptionally strong interactions with the hydrophobic stationary phase (e.g., C18) of an RP-HPLC column.[3] This can result in excessive retention, requiring high concentrations of organic solvent for elution, which in turn can lead to peptide precipitation and poor peak shape.

  • Steric Hindrance: The bulky nature of the side chain can influence the peptide's conformation and its interaction with the stationary phase, potentially masking other residues and leading to unexpected elution patterns or peak broadening.[1] Highly hydrophobic peptides also have a tendency to aggregate, which further complicates purification efforts.[4]

Overcoming these challenges requires moving beyond standard peptide purification protocols and adopting a more strategic, optimized approach.

Strategic Method Development for HPLC Purification

A systematic approach to method development is paramount for successfully purifying these complex peptides.[5] The optimization of column chemistry, mobile phase, gradient, and temperature are the four pillars of a successful separation.

The Critical Role of Column Chemistry and Morphology

The choice of HPLC column is the foundation of the separation. While C18 columns are a common starting point for many peptide separations, the intense hydrophobicity of tert-leucine containing peptides often necessitates a less retentive stationary phase.[3][6]

  • Stationary Phase Selection: Columns with shorter alkyl chains (C8 or C4) or alternative chemistries (Phenyl-Hexyl) should be screened.[3][7] A C4 or C8 phase reduces the strength of the hydrophobic interactions, which can prevent the irreversible adsorption of the peptide and improve peak shape and recovery.[3][8]

  • Pore Size: For peptides, wide-pore silica (e.g., 300 Å) is generally recommended over the smaller pore sizes (~100 Å) used for small molecules.[9] This ensures that the peptide molecules can freely access the bonded phase within the pores, leading to better resolution and peak shape.

  • Particle Size: Smaller particle sizes (e.g., <3 µm) offer higher efficiency and resolution, but at the cost of higher backpressure. For preparative work, larger particles (5-10 µm) are common.

Table 1: Comparison of Common RP-HPLC Columns for Hydrophobic Peptide Purification

Stationary Phase Key Characteristics Ideal Use Case for Peptides with tert-Leucine Analog Considerations
C18 (Octadecyl) Highly hydrophobic, high retentivity.[10]Initial screening, peptides with moderate hydrophobicity.May cause irreversible adsorption and peak tailing for highly hydrophobic peptides.[3]
C8 (Octyl) Moderately hydrophobic, less retentive than C18.[3]Good starting point for peptides showing excessive retention on C18.Provides a balance of retention and selectivity.
C4 (Butyl) Low hydrophobicity, least retentive of the alkyl phases.[3][8]Very large or extremely hydrophobic peptides that are difficult to elute from C8 or C18 columns.[3][8]May offer insufficient retention for smaller, less hydrophobic peptides.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with aromatic residues.Peptides where C18/C8/C4 phases do not provide adequate resolution of impurities.Selectivity is highly dependent on the peptide sequence.
Mobile Phase Engineering for Optimal Selectivity

The mobile phase composition directly controls the retention and elution of the peptide. For peptide separations, this typically consists of an aqueous phase (A) and an organic phase (B), both containing an ion-pairing agent.

  • Organic Modifier: Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency. For particularly stubborn or aggregated peptides, stronger solvents like isopropanol can be blended with acetonitrile to improve solubility and recovery.[11]

  • Ion-Pairing Agent: Acidic modifiers are essential for achieving sharp, symmetrical peaks.[3][12]

    • Trifluoroacetic Acid (TFA): The most widely used ion-pairing agent, typically at a concentration of 0.1%.[12][13][14] TFA forms an ion pair with positively charged residues on the peptide, increasing its hydrophobicity and retention.[12] It also helps to mask interactions with residual silanols on the column, improving peak shape.[3]

    • Formic Acid (FA): A weaker ion-pairing agent often used for LC-MS applications, as TFA can cause signal suppression.[14] It may result in broader peaks compared to TFA but is more easily removed from the final product.

Table 2: Properties and Use Cases of Common Mobile Phase Additives

Additive Typical Conc. Primary Function Advantages Disadvantages
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong ion-pairing agent, pH control.[12][15]Excellent peak shape, high resolution.[12][14]Can be difficult to remove, causes ion suppression in MS.[14][16]
Formic Acid (FA) 0.1%Weak ion-pairing agent, pH control.Volatile, highly compatible with MS.May result in broader peaks and lower resolution than TFA.
Gradient Optimization: The Key to Resolution

Peptides are almost always separated using a gradient elution, where the concentration of the organic solvent is increased over time.[9] The gradient slope is a critical parameter for achieving high resolution.

  • Shallow Gradients: For complex mixtures or peptides with closely eluting impurities, a shallow gradient (e.g., 0.5-1% B per minute) is often necessary.[5] Slower gradients increase the analysis time but provide the best possible resolution.[9]

  • Segmented Gradients: A segmented gradient, with a very shallow slope around the elution point of the target peptide, can be employed to selectively improve the resolution of the peak of interest from its nearest contaminants.

The Influence of Temperature

Column temperature is a powerful yet often underutilized parameter for optimizing peptide separations.[17]

  • Improved Peak Shape and Recovery: Increasing the column temperature (e.g., to 40-60 °C) can significantly improve the purification of hydrophobic peptides.[3] Higher temperatures reduce mobile phase viscosity, which improves mass transfer and leads to sharper peaks.[3] It also enhances the solubility of hydrophobic peptides, improving recovery.[3][11]

  • Selectivity Changes: Temperature can also alter the selectivity of the separation, potentially changing the elution order of peptides and impurities.[9] Therefore, screening different temperatures can be a valuable tool for method development.

dot digraph "HPLC_Method_Development_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Phase 1: Initial Screening"; bgcolor="#F1F3F4"; A [label="Define Peptide Properties\n(Sequence, Hydrophobicity)"]; B [label="Select Initial Columns\n(e.g., C18, C8, C4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Run Scouting Gradient\n(e.g., 5-95% ACN in 30 min)"]; A -> B; B -> C; }

subgraph "cluster_1" { label="Phase 2: Optimization"; bgcolor="#F1F3F4"; D [label="Evaluate Peak Shape\n& Retention", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Optimize Gradient Slope\n(Shallow vs. Steep)"]; F [label="Adjust Temperature\n(e.g., 30°C to 60°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Screen Mobile Phase\n(TFA vs. FA if MS needed)"]; D -> E; E -> F; F -> G; }

subgraph "cluster_2" { label="Phase 3: Finalization & Scale-Up"; bgcolor="#F1F3F4"; H [label="Confirm Purity & Identity\n(Analytical HPLC, MS)"]; I [label="Perform Loading Study"]; J [label="Scale-Up to Preparative Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; H -> I; I -> J; }

C -> D [label="Analyze Results"]; G -> H [label="Final Method Selection"]; } caption [label="Fig 1: Workflow for HPLC Method Development", shape=plaintext, fontsize=10]; }

Detailed Experimental Protocol

This protocol provides a starting point for the purification of a peptide containing this compound. Optimization will be required based on the specific properties of the peptide.

Materials and Reagents
  • Crude synthetic peptide

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water (H₂O)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

Sample Preparation
  • Solubility Testing: Before preparing the bulk sample, test the solubility of the crude peptide in various solvents. A good starting point is the initial mobile phase condition (e.g., 95% Water/5% ACN with 0.1% TFA). If solubility is poor, try dissolving the peptide in a small amount of a stronger solvent like DMSO or DMF before diluting with the aqueous mobile phase.[11][18]

  • Preparation for Injection: Dissolve the crude peptide in the chosen solvent to a concentration of 1-10 mg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

HPLC System and Method
  • HPLC System: A preparative or semi-preparative HPLC system with a UV detector.

  • Column: Start with a C8 or C4 wide-pore (300 Å) column.

  • Mobile Phase A: 0.1% TFA in H₂O.

  • Mobile Phase B: 0.1% TFA in ACN.

  • Flow Rate: Determined by the column dimensions (e.g., 4-20 mL/min for a 10-22 mm ID column).

  • Detection: 220 nm or 280 nm.

  • Column Temperature: 40 °C.

Table 3: Example Starting Gradient Conditions

Time (min) % Mobile Phase B (ACN) Curve Comment
0.05LinearInitial hold to allow peptide to bind to the column.
5.05LinearStart of the gradient.
35.065LinearMain separation gradient (slope of 2%/min). Adjust based on scouting runs.
40.095LinearColumn wash.
45.095LinearHold to ensure all components are eluted.
46.05LinearReturn to initial conditions.
55.05LinearColumn re-equilibration.
Step-by-Step Purification Procedure
  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A / 5% B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Injection: Inject the filtered peptide solution onto the column.

  • Gradient Elution: Run the gradient as defined in your method.

  • Fraction Collection: Collect fractions across the main peak(s) of interest. Use smaller fraction volumes around the apex of the target peak to maximize the purity of the collected material.

  • Post-Run Wash: After the gradient is complete, wash the column with a high concentration of organic solvent to remove any strongly bound impurities.

Fraction Analysis and Product Recovery
  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Identity Confirmation: Confirm the identity of the peptide in the pure fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Pooling and Lyophilization: Combine the fractions that meet the desired purity specifications.[19] Freeze the pooled solution and lyophilize to obtain the final peptide as a dry powder.

Troubleshooting Guide

Table 4: Troubleshooting Common HPLC Purification Issues

Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks - Strong secondary interactions with the column. - Peptide aggregation. - Column overloading.- Increase column temperature. - Switch to a less retentive column (e.g., C8 or C4). - Add a stronger organic modifier like isopropanol to Mobile Phase B. - Reduce sample load.
No Elution / Very Late Elution - Peptide is too hydrophobic for the selected column/mobile phase.- Switch to a less retentive column (C4). - Increase the final % of Mobile Phase B in the gradient. - Increase column temperature.
Poor Resolution - Gradient is too steep. - Inappropriate column chemistry.- Decrease the gradient slope (%B/min).[9] - Screen different stationary phases (e.g., Phenyl-Hexyl). - Optimize temperature.
Low Recovery - Irreversible adsorption to the column. - Peptide precipitation on the column.- Use a less retentive column (C4). - Increase temperature to improve solubility.[11] - Ensure the sample is fully dissolved before injection.

dot digraph "Chemical_Interaction_Diagram" { graph [fontname="Arial", rankdir="TB", splines=ortho]; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_peptide" { label="Peptide Chain"; bgcolor="#F1F3F4"; peptide [label="...-NH-CH-CO-..."];

}

subgraph "cluster_stationary_phase" { label="C18 Stationary Phase"; bgcolor="#F1F3F4"; c18_chains [label="Si-(CH2)17-CH3\nSi-(CH2)17-CH3\nSi-(CH2)17-CH3"]; }

interaction [label="Strong Hydrophobic\nInteraction", shape=plaintext, fontcolor="#EA4335"];

sidechain -> interaction [dir=none, style=dashed, color="#EA4335"]; interaction -> c18_chains [dir=none, style=dashed, color="#EA4335"];

caption [label="Fig 2: Hydrophobic Interaction", shape=plaintext, fontsize=10]; }

Conclusion

The successful purification of peptides containing the sterically demanding and hydrophobic this compound residue is a non-trivial but achievable task. It requires a departure from one-size-fits-all protocols and the adoption of a logical, systematic method development strategy. By carefully selecting a less retentive stationary phase, optimizing the mobile phase, employing shallow gradients, and leveraging elevated temperatures, researchers can effectively overcome the challenges of poor solubility and strong secondary interactions. This approach ensures the isolation of high-purity peptides, a critical step for their subsequent use in research and drug development.

References

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Available at: [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]

  • tert-leucine - Physico-chemical Properties. ChemBK. Available at: [Link]

  • Influence and Control of Column Temperature in Successful Peptide Mapping. Waters. Available at: [Link]

  • The Role of Trifluoroacetic Acid (TFA) in Modern Peptide Synthesis. Peptide Synthesis. Available at: [Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase. YMC CO., LTD. Available at: [Link]

  • Geng, X., et al. (2000). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A. Available at: [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. Available at: [Link]

  • Gritti, F., & Guiochon, G. (2011). Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format. Analytical Chemistry. Available at: [Link]

  • Improved Reversed Phase Chromatography of Hydrophilic Peptides from Spatial and Temporal Changes in Column Temperature. PubMed. Available at: [Link]

  • Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Quora. Available at: [Link]

  • Investigating the use of Mixed Stationary Phases for Peptide Purification via Reversed Phase Flash Chromatography. Biotage. Available at: [Link]

  • Which Stationary Phase Should I Chose For My Peptide Purification? Biotage. Available at: [Link]

  • Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. Available at: [Link]

  • Optimization of Peptide Separations in High-Performance Liquid Chromatography. Sci-Hub. Available at: [Link]

  • C18 & C4 Mass Spectrometry PhyTip Columns. ENC BIO. Available at: [Link]

  • Peptide analysis using reverse phase liquid chromatography. Separation Science. Available at: [Link]

  • HPLC Peptide Purification with C18 vs C4/C8 prep columns. Reddit. Available at: [Link]

  • Peptides purification development in Reverse Phase. Interchim – Blog. Available at: [Link]

  • Designing Purification Methods for Hydrophobic Peptides. Nest Group. Available at: [Link]

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. Available at: [Link]

  • Peptide Isolation – Method Development Considerations. Waters Corporation. Available at: [Link]

  • L-tert-Leucine | C6H13NO2. PubChem. Available at: [Link]

  • How to purify hydrophilic peptides - Why won't my peptide stick to my column? Biotage. Available at: [Link]

  • HPLC of Peptides and Proteins. Humana Press. Available at: [Link]

  • HPLC Analysis and Purification of Peptides. PubMed Central. Available at: [Link]

  • Preparative RP-HPLC Method For Purifying Peptides. Google Patents.
  • HPLC analysis and purification of peptides. SciSpace. Available at: [Link]

Sources

Application Note & Protocol: A Guide to the Large-Scale Synthesis of Methyl (2S)-2-amino-3,3-dimethylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Chiral Building Block

Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride, also known as L-tert-Leucine methyl ester hydrochloride, is a pivotal chiral intermediate in modern pharmaceutical development. Its significance lies in the unique steric hindrance provided by its bulky tert-butyl side chain. This characteristic is strategically employed by medicinal chemists to influence the conformation, stability, and receptor binding affinity of peptide-based therapeutics and peptidomimetics.[1] As a derivative of the non-proteinogenic amino acid L-tert-leucine, this compound is a crucial starting material in the synthesis of complex active pharmaceutical ingredients (APIs), including synthetic cannabinoid receptor agonists where stereochemistry is critical for biological activity.[2]

This guide provides a comprehensive overview of the synthetic strategies for producing this compound on a large scale, focusing on field-proven protocols, mechanistic insights, and critical considerations for process safety and optimization.

Synthetic Strategy and Mechanistic Causality

The most direct and widely adopted method for synthesizing the target compound is the Fischer esterification of the parent amino acid, L-tert-leucine.[2] While several reagents can catalyze this transformation, two primary methods stand out for their efficiency and scalability, each with distinct mechanistic pathways and operational considerations.

  • Method A: Thionyl Chloride (SOCl₂) in Methanol . This is a classic, robust, and high-yielding approach.[2][3]

    • Mechanism: The process begins with the in situ generation of hydrochloric acid (HCl) from the reaction between thionyl chloride and methanol. This anhydrous HCl protonates the carbonyl oxygen of the L-tert-leucine carboxylic acid, significantly increasing its electrophilicity. Methanol, acting as the nucleophile, then attacks the activated carbonyl carbon. Thionyl chloride also serves as a dehydrating agent, reacting with the water byproduct to form SO₂ and more HCl, thereby driving the equilibrium towards the ester product. This dual role makes it a highly effective reagent for this transformation.[4]

  • Method B: Trimethylchlorosilane (TMSCl) in Methanol . This represents a milder and operationally simpler alternative.[5][6]

    • Mechanism: Similar to the thionyl chloride method, the key is the in situ generation of anhydrous HCl. TMSCl reacts with methanol to produce methoxytrimethylsilane (TMS-OMe) and HCl.[6] The HCl generated then catalyzes the esterification in the same manner as described above. This method avoids the handling of the highly corrosive thionyl chloride and its toxic gaseous byproducts. The reaction can often proceed under milder conditions, such as room temperature, which can be advantageous for preventing side reactions.[5]

G cluster_0 Synthetic Routes cluster_1 Key Considerations start L-tert-Leucine node_A Method A: Thionyl Chloride (SOCl₂) in Methanol start->node_A node_B Method B: Trimethylchlorosilane (TMSCl) in Methanol start->node_B product This compound HCl node_A->product High Yield, Robust consider_A Handles Corrosive SOCl₂, Requires Gas Scrubbing node_A->consider_A node_B->product Milder Conditions, Operationally Simpler consider_B Potentially Higher Reagent Cost at Scale, Milder Byproducts node_B->consider_B

Figure 1: Comparison of primary synthetic routes.

Detailed Application Protocol: Thionyl Chloride Method

This protocol is based on a widely reported and validated procedure, adapted with insights for large-scale laboratory synthesis.[2]

Physicochemical & Spectroscopic Data

PropertyValueReference
CAS Number 63038-27-7[3]
Molecular Formula C₇H₁₆ClNO₂[7]
Molecular Weight 181.66 g/mol [3]
Appearance White to off-white solid/crystalline powder[2]
Melting Point 183-186 °C[7]
Spectroscopic DataValue
¹H NMR (300 MHz, DMSO-d₆) δ 1.00 (9H, s), 3.66 (1H, s), 8.31-9.00 (3H, m) ppm
¹³C NMR (75 MHz, DMSO-d₆) δ 26.3, 33.1, 52.3, 60.7, 168.8 ppm
LRMS (+ESI) m/z 146.1 ([M+H]⁺)
Data sourced from ChemicalBook.[3]

Materials and Equipment

  • Reagents: L-tert-leucine, Anhydrous Methanol (MeOH), Thionyl Chloride (SOCl₂), Diethyl Ether (Et₂O).

  • Equipment: Jacketed glass reactor or large three-neck round-bottom flask, overhead mechanical stirrer, reflux condenser, pressure-equalizing dropping funnel, nitrogen/argon inlet, thermometer, heating/cooling circulator (for ice bath and reflux), rotary evaporator, large Büchner funnel and flask for filtration, vacuum pump, and a gas scrubber system (containing NaOH solution).

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow.

Step-by-Step Methodology

  • Reaction Setup: In a appropriately sized reactor equipped with an overhead stirrer, thermometer, reflux condenser (connected to a gas scrubber), and a nitrogen inlet, add L-tert-leucine (1.0 eq). Charge the reactor with anhydrous methanol (approx. 60 mL per 1.0 g of amino acid). Begin stirring under a gentle flow of nitrogen to ensure an inert atmosphere.

  • Reagent Addition: Cool the stirred suspension to 0 °C using a cooling circulator or an ice bath. Once the temperature is stable, add thionyl chloride (10.0 eq) dropwise via a pressure-equalizing dropping funnel over a period of 30-60 minutes.

    • Causality: The slow, cooled addition is critical to manage the highly exothermic reaction between thionyl chloride and methanol. This prevents a dangerous temperature spike and minimizes the formation of potential byproducts.

  • Reaction Phase: After the addition is complete, remove the cooling bath and gradually heat the mixture to reflux (approx. 65 °C). Maintain the reflux for 16 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the esterification to proceed to completion. The extended reaction time ensures full conversion of the starting material. Reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Concentration: After 16 hours, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove all volatile components (excess methanol, SOCl₂, HCl, and SO₂). This will yield a viscous residue or a semi-solid.

  • Purification by Precipitation: To the residue, add a sufficient volume of diethyl ether and stir vigorously or sonicate. The hydrochloride salt product is insoluble in diethyl ether and will precipitate as a white solid.

    • Causality: This trituration step is an effective and simple method for purification. The non-polar diethyl ether dissolves unreacted starting material and non-polar impurities, leaving the polar ionic salt product as a solid.[2][3]

  • Isolation and Drying: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of fresh diethyl ether to remove any remaining soluble impurities. Dry the collected solid in a vacuum oven to a constant weight. The expected yield is typically quantitative.[3]

Scale-Up, Safety, and Troubleshooting

Transitioning from bench-scale to large-scale synthesis requires rigorous attention to safety and process optimization.

Safety Mandates:

  • Thionyl Chloride Handling: SOCl₂ is highly corrosive, toxic, and reacts violently with water. All manipulations must be conducted in a well-ventilated fume hood or a closed reactor system. Personnel must wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a lab coat.

  • Gas Scrubbing: The reaction generates significant quantities of toxic and corrosive HCl and SO₂ gases. A caustic scrubber (containing sodium hydroxide solution) must be connected to the condenser outlet to neutralize these off-gases before they are released into the atmosphere.

  • Flammable Solvents: Methanol and diethyl ether are highly flammable.[8] All electrical equipment must be explosion-proof, and potential ignition sources must be eliminated from the work area.[8] Ensure proper grounding and bonding to prevent static discharge.

Troubleshooting and Logic

G issue1 Issue: Incomplete Reaction TLC shows starting material cause1a { Cause| Insufficient reflux time} issue1:f1->cause1a cause1b { Cause| Moisture in reagents/system} issue1:f1->cause1b solution1a { Solution| Extend reflux time and re-monitor} cause1a->solution1a solution1b { Solution| Ensure use of anhydrous methanol and dry glassware} cause1b->solution1b issue2 Issue: Low Yield / Oily Product Product does not solidify well cause2a { Cause| Incomplete removal of volatiles} issue2:f1->cause2a cause2b { Cause| Insufficient diethyl ether for trituration} issue2:f1->cause2b solution2a { Solution| Ensure thorough evaporation on rotary evaporator, possibly at slightly elevated temperature} cause2a->solution2a solution2b { Solution| Add more ether and stir/sonicate for a longer period} cause2b->solution2b

Figure 3: Troubleshooting logic for common synthesis issues.

Conclusion

The synthesis of this compound hydrochloride via the thionyl chloride-mediated esterification of L-tert-leucine is a highly efficient and reliable method suitable for large-scale production. The key to success lies in the meticulous control of reaction conditions, particularly temperature during reagent addition, and the implementation of robust safety protocols to manage hazardous reagents and byproducts. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers and drug development professionals can confidently produce this critical chiral building block with high yield and purity, facilitating the advancement of novel therapeutics.

References

  • This compound hydrochloride. ChemBK. [Link]

  • Advancements in Peptide Synthesis: The Essential Role of L-tert-Leucine Methyl Ester Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information (PMC). [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. [Link]

  • How to do esterification of amino acid? ResearchGate. [Link]

Sources

analytical methods for characterizing "methyl (2S)-2-amino-3,3-dimethylbutanoate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of Methyl (2S)-2-amino-3,3-dimethylbutanoate and Its Derivatives

Authored by: Senior Application Scientist, Gemini Division

Abstract

This compound, the methyl ester of L-tert-Leucine, is a critical chiral building block in modern medicinal chemistry and pharmaceutical development. Its sterically hindered tert-butyl group imparts unique conformational constraints, making it a valuable component in peptidomimetics and complex active pharmaceutical ingredients (APIs). Ensuring the chemical purity, structural integrity, and, most importantly, the enantiomeric purity of this intermediate and its derivatives is paramount for the safety and efficacy of the final drug product. This document provides a comprehensive guide to the essential analytical methodologies required for the robust characterization of this compound class, intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We will explore the causality behind method selection and provide detailed, field-tested protocols for chromatographic, spectroscopic, and chiral analysis.

Introduction: The Analytical Imperative

The characterization of a chiral building block like this compound is a multi-faceted challenge. The molecule's high polarity, lack of a strong UV chromophore, and the critical need for stereospecific analysis demand a suite of orthogonal analytical techniques. A single method is insufficient to build a complete quality profile. This guide is structured to walk you through a logical progression of analyses, from initial identity confirmation and purity assessment to the definitive quantification of stereoisomeric integrity. We will focus on the "why" behind each technical choice, empowering the scientist to not only follow a protocol but to adapt and troubleshoot based on a foundational understanding of the analyte's chemical properties.

Chromatographic Purity and Identity Assessment

Chromatography is the cornerstone of purity analysis, separating the target molecule from starting materials, by-products, and degradants. Due to the polar and non-volatile nature of amino acid esters, both Gas and Liquid Chromatography are viable, but each requires a specific strategy to overcome inherent analytical challenges.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC offers superior resolution for volatile compounds. However, the primary amine and potential for intra-molecular interactions make this compound and its derivatives non-volatile.[1] Therefore, derivatization is not merely an option but a necessity. The goal is to cap the polar -NH2 group with a nonpolar moiety, increasing volatility and thermal stability. Silylation is a robust and common technique for this purpose. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are highly effective.[1] MTBSTFA is often preferred as it forms tert-butyldimethylsilyl (TBDMS) derivatives that are significantly more stable and less susceptible to hydrolysis than their TMS counterparts.

Protocol 1: GC-MS Analysis via Silylation (MTBSTFA)

  • Sample Preparation & Derivatization:

    • Accurately weigh 1-2 mg of the sample into a 2 mL autosampler vial.

    • Add 100 µL of a suitable solvent (e.g., Acetonitrile or Pyridine).

    • Add 100 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70-80°C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 or equivalent with a mass selective detector (MSD).

    • Column: A low-to-mid polarity column such as a 5% phenyl methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal.[1][2]

    • Injection: 1 µL, Split mode (e.g., 20:1), Injector Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temp 100°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.

    • MSD Parameters: Ionization Mode: Electron Ionization (EI) at 70 eV. Scan Range: m/z 50-500.

  • Data Interpretation:

    • The TBDMS derivative will increase the molecular weight by 114 amu for each derivatized site.

    • Expect to see characteristic fragments in the mass spectrum corresponding to the loss of a methyl group (M-15) and a tert-butyl group (M-57).

Parameter Expected Value for TBDMS-derivatized this compound
Molecular FormulaC₁₃H₂₉NO₂Si
Molecular Weight259.46
[M]+•m/z 259
[M-CH₃]⁺m/z 244
[M-C₄H₉]⁺m/z 202 (Characteristic fragment for TBDMS)
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

Expertise & Rationale: HPLC is a powerful alternative, particularly for analyzing the compound without derivatization or for derivatives that are not amenable to GC.[3] HPLC-MS has become the definitive tool for amino acid analysis due to its high specificity and sensitivity.[3] Since this compound lacks a UV chromophore, MS detection is essential. Electrospray Ionization (ESI) in positive mode is highly effective as the primary amine readily accepts a proton.

For underivatized polar analytes, Hydrophilic Interaction Chromatography (HILIC) can provide better retention and separation than standard reversed-phase (RP) chromatography. However, modern RP columns can also be used effectively, especially with MS detection.

Protocol 2: UHPLC-MS/MS Analysis (Underivatized)

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) at a concentration of 1 mg/mL.

    • Further dilute to a working concentration of 1-10 µg/mL.

    • Filter through a 0.22 µm syringe filter if any particulate matter is visible.

  • Instrumentation & Conditions:

    • LC System: Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent.

    • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6490, Sciex 7500).[4]

    • Column: A C18 reversed-phase column (e.g., Agilent TC-C18, 250 x 4.6 mm) is a good starting point.[3]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.[3]

    • MS Parameters: Ionization Mode: ESI Positive. Use Multiple Reaction Monitoring (MRM) for quantitative analysis after identifying parent and product ions.

  • Data Interpretation:

    • The primary ion observed will be the protonated molecule [M+H]⁺.

    • MS/MS fragmentation will typically involve the loss of the methoxycarbonyl group or other neutral losses.

Parameter Expected Value for this compound
Molecular FormulaC₇H₁₅NO₂
Molecular Weight145.20
Parent Ion [M+H]⁺m/z 146.1
Example Product Ionm/z 86.1 (Loss of -COOCH₃)

Workflow: Choosing a Primary Purity Method

start Purity Analysis Required gc_check Is the analyte (or its derivative) thermally stable and volatile? start->gc_check lc_check Is the analyte soluble in common HPLC mobile phases? gc_check->lc_check No gcms GC-MS with Derivatization (e.g., Silylation) gc_check->gcms Yes lcms HPLC-MS or UHPLC-MS (Underivatized) lc_check->lcms Yes fail Re-evaluate derivatization or solubilization strategy lc_check->fail No

Caption: Decision workflow for selecting a primary chromatographic purity method.

Chiral Purity: The Stereoselective Challenge

For a chiral molecule, enantiomeric purity is a critical quality attribute that is distinct from chemical purity. The biological activity and safety profile of the (S)-enantiomer can differ dramatically from its (R)-enantiomer. Therefore, a validated stereospecific method is required.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Expertise & Rationale: Chiral HPLC is the industry standard for determining enantiomeric excess (e.e.). The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[5] For primary amino acids and their esters, crown ether-based CSPs are exceptionally effective.[6] The crown ether cavity selectively complexes with the protonated primary amine (-NH₃⁺), and chiral recognition is achieved through interactions between the analyte's side chain and the chiral barrier on the CSP.

Protocol 3: Enantiomeric Purity by Chiral HPLC

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Ensure the sample is fully dissolved. Sonication may be required.

  • Instrumentation & Conditions:

    • LC System: Standard HPLC or UHPLC system with UV detection.

    • Detector: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

    • Column: Daicel CROWNPAK® CR-I(+) (150 x 4.0 mm, 5 µm) or equivalent.

    • Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0). An alternative is 0.1% Trifluoroacetic acid (TFA) in methanol. The acidic conditions are crucial to ensure the primary amine is protonated.[6]

    • Flow Rate: 0.8 mL/min (Isocratic).

    • Column Temperature: 25°C.

  • Data Interpretation:

    • The two enantiomers will elute as separate peaks. The (S)-enantiomer is the desired product.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Parameter Hypothetical Value
Retention Time of (R)-enantiomer8.5 min
Retention Time of (S)-enantiomer10.2 min
Resolution (Rs)> 2.0 (Baseline separation)
Chiral Capillary Electrophoresis (Chiral CE)

Expertise & Rationale: Chiral CE offers an orthogonal approach to HPLC with the advantages of extremely high separation efficiency and minimal solvent consumption. Separation is achieved by adding a chiral selector to the background electrolyte (BGE).[7] For amino acids, cyclodextrins (CDs) are the most common and effective chiral selectors. The hydrophobic interior and hydrophilic exterior of the CD molecule allow for differential inclusion complexation with the enantiomers, leading to different electrophoretic mobilities.

Protocol 4: Enantiomeric Purity by Chiral CE

  • Sample Preparation:

    • Dissolve the sample in deionized water or BGE without the chiral selector to a concentration of 0.1-0.5 mg/mL.

  • Instrumentation & Conditions:

    • CE System: Beckman P/ACE MDQ, Agilent 7100, or equivalent.

    • Capillary: Fused-silica, 50 µm I.D., ~50 cm total length.

    • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5, containing 15 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Voltage: 15-20 kV (Normal polarity).

    • Temperature: 25°C.

    • Injection: Hydrodynamic (pressure) injection for 5 seconds.

    • Detection: UV at 200-210 nm.

  • Data Interpretation:

    • The electropherogram will show two distinct peaks for the (R) and (S) enantiomers.

    • Calculate % area to determine enantiomeric purity, similar to HPLC.

Workflow: Orthogonal Chiral Purity Verification

start Enantiomeric Purity Assessment primary_method Primary Method: Chiral HPLC (e.g., Crown Ether CSP) start->primary_method result_check Does % e.e. meet specification (e.g., >99.5%)? primary_method->result_check orthogonal_method Orthogonal Verification: Chiral CE (e.g., Cyclodextrin Selector) result_check->orthogonal_method Yes fail Material Fails Investigate Synthesis/Purification result_check->fail No compare Do results from both methods correlate? orthogonal_method->compare pass Material Passes compare->pass Yes compare->fail No (Investigate Analytical Discrepancy)

Caption: A robust workflow for chiral purity using orthogonal methods.

Definitive Structural Elucidation by Spectroscopy

While chromatography confirms purity, it does not provide absolute structural proof. A combination of spectroscopic techniques is required for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for de novo structure elucidation. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming connectivity and stereochemistry.

Protocol 5: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ for the free base or D₂O for the hydrochloride salt) in a 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

Expected NMR Data (in CDCl₃, shifts are approximate):

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Description
C(CH₃)₃~0.95~26.59H, singlet
-CH(NH₂)~3.20~65.01H, singlet
-NH₂~1.50-2H, broad singlet
-OCH₃~3.70~51.83H, singlet
C=O-~175.0Carbonyl carbon
C(CH₃)₃-~34.0Quaternary carbon
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Expertise & Rationale: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the confirmation of the elemental composition. Infrared (IR) spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Technique Expected Data
HRMS (ESI+) [M+H]⁺ calculated for C₇H₁₆NO₂: 146.1176; found: 146.117±0.005
FT-IR (cm⁻¹) ~3380 (N-H stretch), ~2960 (C-H stretch), ~1740 (C=O ester stretch), ~1210 (C-O stretch)

Data Triangulation for Structural Confirmation

cluster_0 Spectroscopic Techniques cluster_1 Information Provided NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Atomic Connectivity & Chemical Environment NMR->Connectivity MS Mass Spectrometry (HRMS) Composition Elemental Composition (Molecular Formula) MS->Composition IR Infrared Spectroscopy (FT-IR) FuncGroups Functional Groups (-NH₂, C=O) IR->FuncGroups Structure Unambiguous Structural Confirmation of This compound Connectivity->Structure Composition->Structure FuncGroups->Structure

Caption: How complementary spectroscopic data confirms molecular structure.

Conclusion and Best Practices

The analytical characterization of this compound and its derivatives requires a carefully selected, multi-pronged approach. No single technique can provide all the necessary information.

Summary of Recommended Methods:

Analytical Question Primary Method Orthogonal/Confirmatory Method
Identity ¹H NMR SpectroscopyHigh-Resolution Mass Spectrometry
Chemical Purity HPLC-MS (underivatized)GC-MS (derivatized)
Enantiomeric Purity Chiral HPLC (Crown Ether CSP)Chiral CE (Cyclodextrin selector)
Functional Groups FT-IR Spectroscopy¹³C NMR Spectroscopy

As a final recommendation, always qualify methods against a well-characterized reference standard, including a sample of the undesired (R)-enantiomer to confirm the peak elution order and separation capability of your chiral method. Method validation according to ICH guidelines is a mandatory step before use in a regulated environment. This comprehensive analytical package will ensure the quality, safety, and efficacy of the materials used in your research and development pipeline.

References

  • Li, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3505. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029762). Retrieved from [Link]

  • Kowalczuk, D., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Critical Reviews in Analytical Chemistry, 51(4), 331-347. Available at: [Link]

  • T. P. Mawhinney, et al. (1986). Analysis of amino acids by gas-liquid chromatography as tert.-butyldimethylsilyl derivatives. Journal of Chromatography A, 351, 149-160. Available at: [Link]

  • Protocols.io. (2018). Amino acid analysis by UHPLC-MS/MS. Retrieved from [Link]

  • Yazawa, I. (2018). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. Journal of Chromatography & Separation Techniques, 9(5). Available at: [Link]

  • Pochon, S., et al. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Chemosensors, 11(2), 76. Available at: [Link]

  • G. K. Reddy, et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 12(1), 1-10. Available at: [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • Grobuschek, N., et al. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. Available at: [Link]

  • Ates, H., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1626, 461369. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of Methyl (2S)-2-amino-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, actionable advice for preventing racemization during the coupling of sterically hindered amino acids, with a specific focus on methyl (2S)-2-amino-3,3-dimethylbutanoate. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount to the success of your synthesis. This resource combines mechanistic understanding with field-proven protocols to help you navigate this common challenge.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during peptide coupling?

A1: The most common pathway for racemization during peptide synthesis is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This occurs when the carboxylic acid of the N-protected amino acid is activated by a coupling reagent. The activated intermediate can then cyclize to form the planar oxazolone. The proton on the alpha-carbon of this ring is acidic and can be easily removed by a base, leading to a loss of stereochemistry. The incoming amine can then attack from either side of this planar intermediate, resulting in a mixture of L- and D-amino acid-containing peptides.[2][3] A secondary mechanism involves the direct removal of the alpha-proton by a base, which is more prevalent with amino acid residues that have a particularly acidic alpha-proton.[4]

Q2: Why is this compound particularly susceptible to racemization?

A2: While all amino acids (except glycine) can racemize, those with significant steric bulk, like this compound, present a unique challenge. The bulky tert-butyl group slows down the rate of the desired coupling reaction. This prolonged reaction time increases the lifespan of the highly reactive activated intermediate, providing a greater opportunity for it to undergo the racemization pathway via oxazolone formation before the desired amide bond is formed.[5]

Q3: How do additives like HOBt, HOAt, and Oxyma help prevent racemization?

A3: Additives are crucial for suppressing racemization.[1] They function by intercepting the highly reactive intermediate (e.g., an O-acylisourea formed from a carbodiimide) before it can cyclize into an oxazolone.[2] These additives rapidly form a more stable, yet still reactive, active ester (like an OBt, OAt, or Oxyma ester). This active ester is less prone to racemization and reacts efficiently with the amine component to form the peptide bond while preserving stereochemical integrity.[2][6] Generally, HOAt and Oxyma are considered more effective at suppressing racemization than HOBt.[1]

Q4: What role does the choice of base play in racemization?

A4: The base is a critical factor, as it can facilitate the deprotonation of the alpha-carbon in the oxazolone intermediate.[7] Strong, non-hindered bases can accelerate racemization. The basicity and steric hindrance of organic bases significantly influence the extent of racemization.[7] Weaker or more sterically hindered bases are preferred. For instance, N-methylmorpholine (NMM) is often a better choice than N,N-diisopropylethylamine (DIPEA). In cases with a high risk of racemization, the very hindered base 2,4,6-collidine has been recommended.[6][7][8]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and preventing racemization during the coupling of this compound.

Issue 1: Significant Racemization Detected in the Final Product

Root Cause Analysis: The coupling conditions are likely promoting the formation and subsequent racemization of the oxazolone intermediate. This can be due to an overly reactive coupling reagent without a suitable additive, a base that is too strong or not sufficiently hindered, or elevated reaction temperatures.

Solutions:

  • Optimize Coupling Reagent and Additive Combination:

    • For Carbodiimide-Based Couplings (e.g., DCC, DIC): It is essential to use an additive.[6][9] The combination of DIC with Oxyma is highly effective at minimizing racemization.[1][10]

    • For Uronium/Aminium and Phosphonium Reagents: Reagents like HATU, HCTU, and COMU are generally very efficient and lead to low levels of racemization.[1] COMU, which incorporates an Oxyma moiety, is noted for its low tendency to cause racemization.[1][6] For sterically hindered amino acids, HATU is particularly effective.[2][11]

  • Select the Appropriate Base:

    • Avoid strong, non-hindered bases.

    • Recommended: Use a weaker or sterically hindered base. N-methylmorpholine (NMM) is a good starting point.[6][7] For particularly challenging couplings, consider using 2,4,6-collidine.[1][8]

  • Control the Reaction Temperature:

    • Elevated temperatures can accelerate both the coupling reaction and the rate of racemization.[12][13]

    • Recommendation: Perform the coupling at 0°C or room temperature. While microwave synthesis can be effective for difficult couplings, the temperature must be carefully controlled to avoid racemization, especially for sensitive amino acids.[8][12][13] Lowering the microwave coupling temperature can limit racemization.[8]

Workflow for Minimizing Racemization

G Start Racemization Detected Reagent Optimize Coupling Reagent - Use DIC/Oxyma - Or use HATU/COMU Start->Reagent Base Select a Weaker/Hindered Base - NMM (good) - 2,4,6-Collidine (better) Reagent->Base Temp Control Temperature - Couple at 0°C or RT - Monitor microwave temp carefully Base->Temp Solvent Optimize Solvent - Use DMF or NMP - Avoid less polar solvents for reagents Temp->Solvent End Racemization Minimized Solvent->End

Caption: Decision workflow for minimizing racemization.

Issue 2: Incomplete Coupling Leading to Multiple Coupling Cycles and Increased Racemization Risk

Root Cause Analysis: The steric hindrance of this compound can significantly slow down the coupling reaction, leading to incomplete conversion. Repeating the coupling step (double coupling) increases the total time the activated amino acid is exposed to basic conditions, thereby increasing the risk of racemization.

Solutions:

  • Utilize a More Potent Coupling Reagent:

    • For highly hindered amino acids, standard carbodiimide methods may be insufficient.

    • Recommendation: Switch to a more powerful uronium or phosphonium salt reagent like HATU or PyAOP.[5] These reagents form highly reactive esters that can overcome the steric barrier more effectively.[5] COMU is another excellent choice due to its high reactivity and low racemization potential.[6]

  • Optimize the Solvent:

    • The solvent plays a crucial role in solvating the peptide chain and reagents, which can impact reaction rates.

    • Recommendation: Use solvents with good solvating properties like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[3] For some systems, a mixture of solvents can be beneficial.[5] Greener solvent alternatives like 2-MeTHF are also being explored, but reagent solubility must be considered.[10][14]

  • Consider In Situ Formation of Amino Acid Fluorides:

    • For extremely hindered couplings where other methods fail, converting the amino acid to its acyl fluoride can be a highly effective strategy.

    • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the amino acid fluoride in situ, which is highly reactive and particularly suited for coupling sterically hindered amino acids.[5][6]

Racemization Mechanism via Oxazolone Formation

G cluster_0 Activation & Cyclization cluster_1 Racemization cluster_2 Coupling A N-Protected Amino Acid B Activated Intermediate A->B Coupling Reagent C 5(4H)-Oxazolone (Planar) B->C Cyclization D Enolate Intermediate C->D + Base - H+ F Racemic Peptide Product C->F D->C + H+ E Incoming Amine E->F

Sources

Technical Support Center: Troubleshooting Peptide Synthesis with Methyl (2S)-2-amino-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals incorporating the sterically hindered amino acid derivative, methyl (2S)-2-amino-3,3-dimethylbutanoate (also known as methyl L-tert-leucinate). The unique tert-butyl side chain of this residue is invaluable for creating peptides with constrained conformations, but it also presents significant synthetic challenges. This document provides in-depth troubleshooting advice and protocols to address the common side reactions and difficulties encountered during its use.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: Why am I observing low or incomplete coupling yields when trying to incorporate Methyl L-tert-leucinate or couple another amino acid to its N-terminus?

Answer: The primary reason for poor coupling efficiency is the severe steric hindrance imposed by the bulky tert-butyl side chain of the L-tert-leucinate residue.[1][2] This bulk physically obstructs the approach of the reacting molecules, dramatically slowing down the rate of peptide bond formation.[2] Standard coupling reagents and conditions are often insufficient to overcome this high activation energy barrier.[2]

Troubleshooting Strategy:

A multi-faceted approach is required to drive the reaction to completion.

  • Select a High-Potency Coupling Reagent: The choice of coupling reagent is the most critical factor.[3] Carbodiimides like DCC or DIC alone are generally inadequate for such demanding couplings.[2] You must use more potent aminium/uronium or phosphonium salt-based reagents.[1][3]

    • Uronium/Aminium Reagents (HATU, HCTU, COMU): These are considered the gold standard for difficult couplings.[4] HATU, for instance, reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more effective at acylating the sterically hindered amine.[5] COMU is an excellent, safer alternative that does not rely on potentially explosive HOBt/HOAt derivatives and often shows reactivity comparable to HATU.[4][5]

    • Phosphonium Reagents (PyAOP, PyBOP): These reagents are also highly effective and do not carry the risk of N-terminus guanidinylation, a possible side reaction with excess uronium reagents.[4] PyAOP is particularly effective for coupling N-methylated or other hindered amino acids.[5]

  • Optimize Reaction Conditions:

    • Increase Reaction Time: For hindered couplings, standard reaction times of 1-2 hours may be insufficient. Extending the coupling time, sometimes to overnight, can significantly improve yields.[1]

    • Elevate Temperature: Microwave-assisted peptide synthesis (MAPS) is exceptionally effective for difficult couplings, as the increased temperature provides the necessary activation energy to overcome the steric barrier and can reduce reaction times dramatically.[1][4]

  • Perform a "Double Coupling": This is a widely used and highly effective technique.[1] After the initial coupling reaction, the vessel is drained, the resin is washed, and the coupling procedure is repeated with a fresh solution of activated amino acid and reagents.[1][4] This second coupling helps to push the reaction to completion by acylating any remaining unreacted sites.

  • Improve Solvation: Poor solvation can lead to peptide aggregation on the resin, further hindering the reaction.[1][6]

    • Switching from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties, can be beneficial.[1] In particularly difficult cases, a solvent mixture such as DCM/DMF/NMP may improve results.[1]

Q2: I'm observing a significant deletion product corresponding to the loss of my L-tert-leucinate dipeptide from the resin. What is causing this and how can I prevent it?

Answer: This is a classic case of diketopiperazine (DKP) formation .[7] This side reaction is most prominent when your peptide sequence on the resin is a dipeptide, especially when the second amino acid (in this case, L-tert-leucinate) is sterically hindered. After Fmoc-deprotection of the N-terminal amino acid, the resulting free amine can perform an intramolecular "back-biting" attack on the ester linkage connecting the dipeptide to the resin.[8] This forms a stable six-membered DKP ring, cleaving your dipeptide from the support.[9] The slow rate of coupling the third amino acid onto the hindered L-tert-leucinate provides a larger window of opportunity for this irreversible side reaction to occur.

Prevention Strategies:

  • Incorporate as a Dipeptide Unit: The most effective strategy is to bypass the problematic dipeptide-resin intermediate altogether.[6] Synthesize the dipeptide (e.g., Fmoc-Xaa-tert-Leu-OH) in solution and then couple this entire unit to the resin-bound amine. This avoids having a dipeptide-resin with a free N-terminus susceptible to cyclization.

  • Use 2-Chlorotrityl Chloride (2-CTC) Resin: The extreme steric bulk of the 2-chlorotrityl linker physically hinders the intramolecular cyclization required for DKP formation.[10] This makes it an excellent choice for syntheses starting with residues known to promote this side reaction.

  • Immediate Subsequent Coupling: If you must proceed with a stepwise synthesis, minimize the time the deprotected dipeptide-resin exists. Immediately after the Fmoc deprotection and wash steps, add the pre-activated third amino acid to initiate the next coupling without delay.

Q3: Is racemization a major risk when using Methyl L-tert-leucinate?

Answer: Racemization is a concern in nearly all peptide couplings, occurring when the α-proton of the activated amino acid is abstracted.[11] The risk increases with factors like prolonged activation times, the use of stronger bases, and certain coupling reagents.[12][13]

  • For the L-tert-leucinate residue itself: The risk is minimal. The tert-butyl group is not electron-withdrawing and the structure is inherently stable against racemization at its own α-carbon.

  • For the incoming activated amino acid: The risk is elevated. Because coupling to the hindered L-tert-leucinate requires prolonged reaction times and highly potent reagents, the activated amino acid (e.g., an Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH) is exposed to racemization-prone conditions for longer.[12][14]

Mitigation Strategies:

  • Use Additives: When using carbodiimides, always include an additive like OxymaPure or 6-Cl-HOBt, which forms an active ester that is less prone to racemization than the carbodiimide intermediate.[13]

  • Base Selection: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or sym-collidine instead of stronger, less hindered bases like triethylamine (TEA), as stronger bases are more likely to cause epimerization.[11][13]

  • Reagent Choice: Reagents like DEPBT are known to provide remarkable resistance to racemization and are an excellent choice when coupling racemization-prone residues like Histidine.[11]

Part 2: Data Presentation & Protocols

Comparison of Coupling Reagents for Hindered Amino Acids
Reagent ClassExample ReagentsRelative EfficiencyRacemization RiskKey Features & Considerations
Uronium/Aminium HATU, HCTUVery HighLow to ModerateConsidered the gold standard for difficult couplings.[4] Guanidinylation of the N-terminus is a possible side reaction if excess reagent is used.
Oxyma-Based Uronium COMUVery HighLowSafer alternative to HOBt/HOAt-based reagents as it is not explosive.[4][5] Excellent solubility and high reactivity.
Phosphonium PyAOP, PyBOPHighLowDoes not cause guanidinylation side reactions. PyAOP is generally more reactive than PyBOP and is excellent for hindered N-methyl amino acids.[4][5]
Carbodiimide DIC, DCCModerateLow (with additive)Generally insufficient for highly hindered couplings alone. Must be used with an additive like OxymaPure.[4] Avoid using DCC in SPPS due to the insoluble dicyclohexylurea (DCU) byproduct.[11]
Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is designed to maximize coupling efficiency for a sterically hindered residue.

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).

  • First Coupling - Pre-activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow the solution to pre-activate for 1-5 minutes.

  • First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 45-60 minutes.

  • Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser or Isatin test) on a small sample of resin beads to check for the presence of free primary or secondary amines.[4] A positive result indicates an incomplete reaction.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid. Agitate for another 45-60 minutes.

  • Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) to prepare for the next deprotection step.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an advanced strategy for cases where even potent uronium reagents fail.[1][10]

  • Acyl Fluoride Generation: In an anhydrous environment, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 eq.) in DCM. Add a fluorinating agent like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1 eq.) and a suitable base like DIPEA (2 eq.). Stir for 10-15 minutes.

  • Resin Preparation: Ensure the N-terminal amine on the resin is deprotected and washed.

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed.

  • Monitoring: Reaction times can be significantly longer. Monitoring for completeness is crucial before proceeding.

Part 3: Visualization

Troubleshooting Workflow for Low Coupling Efficiency

The following diagram outlines a logical workflow for diagnosing and solving low coupling yields when working with sterically demanding residues like methyl L-tert-leucinate.

TroubleshootingWorkflow start Low Coupling Yield with Sterically Hindered Amino Acid q1 Is the coupling reagent potent enough? (e.g., HATU, COMU, PyAOP) start->q1 s1 Switch to a more potent reagent (e.g., HATU, COMU) q1->s1 No q2 Are reaction time and temperature optimized? q1->q2 Yes s1->q2 s2 Increase reaction time and/or use microwave heating. q2->s2 No q3 Was a single coupling performed? q2->q3 Yes s2->q3 s3 Perform a double coupling. q3->s3 No q4 Is the solvent optimal for solvation and preventing aggregation? q3->q4 Yes s3->q4 s4 Switch to NMP or a solvent mixture (e.g., DCM/DMF/NMP) q4->s4 No end_ok Coupling Successful q4->end_ok Yes s4->end_ok end_alt If issues persist, consider alternative strategies (e.g., acyl fluoride formation, pseudoproline dipeptides) end_ok->end_alt

Caption: Troubleshooting workflow for low coupling efficiency.

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). BenchChem.
  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. (2025). BenchChem.
  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. (2025). BenchChem.
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (2025). ACS Fall 2025.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). The Journal of Organic Chemistry.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). Organic Process Research & Development.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Boc Sciences.
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (1998).
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. (2018). Journal of the American Society for Mass Spectrometry.
  • Introduction to Peptide Synthesis. (n.d.). Current Protocols in Protein Science.

Sources

Technical Support Center: Optimizing Coupling Efficiency of Methyl (2S)-2-amino-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling efficiency of sterically hindered amino acids, with a specific focus on methyl (2S)-2-amino-3,3-dimethylbutanoate (L-tert-Leucine methyl ester). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with incorporating bulky amino acid residues into peptide sequences. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

The Challenge of Steric Hindrance

The primary obstacle in coupling this compound lies in its bulky tert-butyl group. This steric hindrance significantly impedes the approach of the nucleophilic amine to the activated carboxyl group of the coupling partner, slowing down reaction kinetics and often leading to incomplete reactions and low yields.[1][2] Traditional coupling methods, such as those employing carbodiimides alone, are often inefficient for these types of challenging couplings.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My coupling reaction with this compound is resulting in very low yield. What is the likely cause and how can I improve it?

Answer:

Low coupling yields with sterically hindered amino acids are most commonly due to insufficient activation of the carboxylic acid or a slow reaction rate.[3] Standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are often not potent enough for such demanding couplings.[3]

Recommended Solutions:

  • Upgrade your coupling reagent: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are significantly more effective.[3] These reagents form highly reactive esters that can overcome the steric barrier.

  • Increase reaction time and/or temperature: Steric hindrance slows down the reaction.[3] Consider extending the coupling time, for example, from 1-2 hours to overnight.[3] Gentle heating can also be beneficial, but must be approached with caution to minimize the risk of racemization.[3] Microwave-assisted peptide synthesis is a highly effective technique for driving difficult couplings to completion.[3]

  • Optimize your solvent: The choice of solvent is critical for solvating the peptide-resin complex.[3] N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[3][4] For particularly challenging sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be advantageous.[4]

Question 2: I am observing significant side products in my reaction. What are the potential side reactions and how can I minimize them?

Answer:

Side reactions in peptide coupling, especially with hindered amino acids, can include racemization (epimerization) and the formation of N-acylurea when using carbodiimides.[5][6] Uronium-based reagents, if used in excess, can also lead to guanidinylation of the N-terminal amino group.[7]

Recommended Solutions:

  • Minimize Racemization:

    • Use additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when employing carbodiimides.[2][5] These additives reduce the formation of oxazolones, which are prone to racemization.[5]

    • Phosphonium reagents like PyBOP are often associated with lower racemization compared to some uronium reagents, making them a good choice for sterically hindered couplings where stereochemical integrity is paramount.[7]

    • Avoid excessive heating and prolonged reaction times where possible.

  • Prevent N-acylurea Formation: When using carbodiimides like DCC or DIC, the addition of HOBt or Oxyma is strongly recommended to suppress the rearrangement of the O-acylisourea intermediate to the inactive N-acylurea.[5][6]

  • Avoid Guanidinylation: When using uronium reagents like HATU or HBTU, it is crucial to use them in equimolar amounts relative to the carboxylic acid.[8][9] An excess of the uronium reagent can react with the unprotected N-terminus of the peptide, forming a guanidinium group that terminates the chain.[8][9] For reactions where an excess of coupling reagent is desired to drive the reaction to completion, phosphonium reagents are a safer choice as they do not pose this risk.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between phosphonium and uronium-based coupling reagents?

A1: The primary distinction lies in the atom that is activated to facilitate amide bond formation. In phosphonium salts (e.g., PyBOP), the phosphorus atom is the activation site, while in uronium salts (e.g., HATU), it is a carbon atom.[7] This difference in mechanism leads to different by-products and potential side reactions.[7]

Q2: Is HATU always better than HBTU for coupling sterically hindered amino acids?

A2: While both are effective, HATU generally demonstrates superior performance, especially in terms of reaction speed and the purity of the final product for "difficult" sequences.[10][11] This is because HATU contains a 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[10] The electron-withdrawing nitrogen atom at the 7-position of the triazole ring in HOAt enhances the reactivity of the active ester.[10][12]

Q3: Can I use a double coupling strategy for this compound?

A3: Yes, a double coupling is a highly recommended strategy for difficult couplings. This involves performing the coupling reaction twice with a fresh portion of the activated amino acid and coupling reagent to ensure the reaction goes to completion.[1]

Q4: Are there any alternatives to phosphonium and uronium reagents for extremely difficult couplings?

A4: For exceptionally hindered couplings where even potent reagents like HATU may be insufficient, converting the carboxylic acid to an amino acid fluoride can be a very effective strategy.[3][5]

Q5: How do protecting groups influence steric hindrance?

A5: Bulky side-chain protecting groups can also contribute to steric hindrance, and this effect can be more pronounced in longer peptides where the density of these groups increases.[3] Careful selection of protecting groups is an important consideration.

Data Presentation: Comparison of Coupling Reagents

The following table provides a comparative overview of commonly used coupling reagents for sterically hindered amino acids.

Coupling ReagentClassActive Ester IntermediateReactivityKey AdvantagesPotential Drawbacks
DIC/HOBt CarbodiimideOBt esterModerateCost-effective.Can be insufficient for highly hindered couplings; risk of N-acylurea formation and racemization.[5][6]
HBTU Aminium/UroniumOBt esterHighEffective for many standard and somewhat difficult couplings.Less reactive than HATU; risk of guanidinylation with excess reagent.[8][10]
HATU Aminium/UroniumOAt esterVery HighFaster and more efficient than HBTU, especially for difficult sequences; lower risk of epimerization.[10][11]Higher cost; risk of guanidinylation with excess reagent.[8]
PyBOP PhosphoniumOBt esterHigh"Clean" reactions with no risk of guanidinylation; often results in lower racemization.[7]By-product (HMPA from the original BOP reagent) is carcinogenic, though PyBOP is a safer alternative.[7]
COMU Aminium/UroniumOxyma esterVery HighComparable efficiency to HATU; based on the non-explosive Oxyma additive.[5]Relatively newer reagent, may be more expensive.

Experimental Protocols

Protocol 1: Double Coupling using HATU

This protocol is recommended for the coupling of N-Fmoc-protected this compound.

First Coupling:

  • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • In a separate vessel, pre-activate the N-Fmoc-methyl (2S)-2-amino-3,3-dimethylbutanoate (4 equivalents relative to resin loading).

  • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) (8 equivalents) in DMF.

  • Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes.

  • Wash the resin with DMF (3 x 1 min).

Second Coupling:

  • Repeat steps 2 through 6 with a fresh solution of activated amino acid.

  • After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) and proceed to the next step in your synthesis.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an alternative for cases where other methods fail.

Acyl Fluoride Formation:

  • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-L-tert-Leucine) (1 equivalent) in an anhydrous solvent like DCM.

  • Cool the solution to 0 °C.

  • Add a fluorinating agent such as cyanuric fluoride (2,4,6-trifluoro-1,3,5-triazine) (0.5 equivalents) and a base like pyridine (1.5 equivalents).

  • Stir the reaction at 0 °C for 1-2 hours.

  • Monitor the reaction for the formation of the acyl fluoride.

Coupling Reaction:

  • Add the prepared acyl fluoride solution directly to the deprotected resin.

  • Allow the coupling to proceed, monitoring for completion.

Visualizations

Troubleshooting Workflow for Low Coupling Yield

Troubleshooting_Workflow Troubleshooting Low Coupling Yield with Sterically Hindered Amino Acids start Low Coupling Yield Observed reagent Using Carbodiimide (e.g., DCC, DIC)? start->reagent upgrade_reagent Upgrade to HATU, PyBOP, or COMU reagent->upgrade_reagent Yes time_temp Standard Reaction Time/Temp? reagent->time_temp No upgrade_reagent->time_temp increase_conditions Increase reaction time (e.g., overnight) Consider gentle heating or microwave synthesis time_temp->increase_conditions Yes double_couple Perform a double coupling time_temp->double_couple No increase_conditions->double_couple solvent Using DMF as solvent? double_couple->solvent change_solvent Switch to NMP or a DCM/DMF/NMP mixture solvent->change_solvent Yes acyl_fluoride Consider Acyl Fluoride formation for extreme cases solvent->acyl_fluoride No change_solvent->acyl_fluoride end Improved Yield acyl_fluoride->end

Caption: A decision-making workflow for troubleshooting low coupling yields.

Coupling Reagent Selection Logic

Reagent_Selection Logic for Selecting a Coupling Reagent start Start: Coupling a Sterically Hindered Amino Acid racemization_risk Is racemization a major concern? start->racemization_risk guanidinylation_risk Is excess reagent needed (e.g., for cyclization)? racemization_risk->guanidinylation_risk No phosphonium Choose Phosphonium Reagent (e.g., PyBOP, PyAOP) racemization_risk->phosphonium Yes cost_concern Is cost a primary factor? guanidinylation_risk->cost_concern No guanidinylation_risk->phosphonium Yes uronium Choose Uronium Reagent (e.g., HATU, COMU) cost_concern->uronium No carbodiimide Consider Carbodiimide + Additive (e.g., DIC/Oxyma) cost_concern->carbodiimide Yes

Caption: A guide for selecting the appropriate coupling reagent based on experimental priorities.

References

  • BenchChem. A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis.

  • BenchChem. A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

  • University of Calgary. Ch27: Peptide synthesis.

  • BenchChem. HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.

  • Chemistry LibreTexts. 25.8: Peptide Synthesis.

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Aapptec Peptides. Coupling Reagents.

  • Sigma-Aldrich. Peptide Coupling Reagents Guide.

  • A New Wave of Amide Bond Formations for Peptide Synthesis.

  • ResearchGate. Coupling Reagents.

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • NIH. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.

  • ACS Publications. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.

  • N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis.

  • Sigma-Aldrich. Peptide Coupling Reagents Guide.

  • Benchchem. A Head-to-Head Battle: Phosphonium vs. Uronium Coupling Reagents in Peptide Synthesis.

  • ResearchGate. Procedures to Improve Difficult Couplings.

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

  • Peptide Coupling Reagents, More than a Letter Soup.

  • BenchChem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

  • Commonly Used Coupling Reagents in Peptide Synthesis.

  • ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.

  • Optimizing Peptide Coupling: Key Techniques.

  • Benchchem. A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis.

  • NIH. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.

  • NIH. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.

Sources

Technical Support Center: Troubleshooting Low Yield in Methyl (2S)-2-amino-3,3-dimethylbutanoate Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenges in synthetic chemistry. This guide is specifically designed for researchers, scientists, and drug development professionals encountering low yields during the incorporation of the sterically hindered amino acid, methyl (2S)-2-amino-3,3-dimethylbutanoate, also known as L-tert-leucine methyl ester. The bulky tert-butyl side chain of this non-canonical amino acid presents significant challenges to standard peptide coupling protocols.[1][2][3] This resource provides in-depth, field-proven insights and solutions to overcome these obstacles and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound so challenging, leading to low yields?

A1: The primary reason for low yields is the significant steric hindrance posed by the tert-butyl group on the β-carbon of the amino acid.[4] This bulkiness physically obstructs the approach of the nucleophilic amine of the incoming amino acid to the activated carboxyl group of the growing peptide chain. This leads to sluggish reaction kinetics and incomplete coupling reactions. Standard coupling conditions that are effective for less bulky amino acids often fail to drive the reaction to completion when incorporating this residue.[5][6]

Q2: What are the most common side reactions observed during the coupling of this hindered amino acid?

A2: The forcing conditions often required to incorporate this compound can lead to several side reactions:

  • Racemization: The prolonged reaction times and elevated temperatures sometimes employed can increase the risk of racemization at the α-carbon of the activated amino acid.[6][7][8][9][10] This occurs through the formation of an oxazolone intermediate, which can deprotonate and re-protonate with loss of stereochemical integrity.[6]

  • Guanidinylation of the growing peptide's N-terminus: This is a specific side reaction associated with the use of excess uronium-based coupling reagents (e.g., HBTU, HATU). The free amine of the peptide chain can react with the uronium salt to form a guanidinium group, capping the chain and preventing further elongation.

  • Decomposition of Coupling Reagents: Some highly reactive coupling reagents have limited stability in solution, and their decomposition over long reaction times can lead to incomplete activation and lower yields.

Q3: How can I effectively monitor the progress of such a difficult coupling reaction?

A3: Careful monitoring is critical to determine if the coupling has gone to completion.[11][12]

  • Qualitative Tests: The Kaiser test is a common method to detect the presence of primary amines on the solid support.[12] A negative Kaiser test (beads remain colorless or yellowish) indicates complete coupling. However, for couplings involving secondary amines (like proline), the isatin test is a more reliable alternative.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of a small, cleaved sample from the resin is the most quantitative method to assess reaction completion.[11][13][14] This allows for the precise determination of the ratio of unreacted starting material to the desired product.

Troubleshooting Guide: Low Yield Incorporation

This section provides a systematic approach to troubleshooting and optimizing the incorporation of this compound.

Issue 1: Incomplete Coupling Detected by Monitoring Tests

If the Kaiser test is positive or HPLC analysis shows significant unreacted starting material, consider the following strategies, starting with the most common and impactful.

1.1. Choice of Coupling Reagent and Additives

The selection of an appropriate coupling reagent is paramount for overcoming steric hindrance.[15][16]

Explanation: Standard carbodiimide reagents like DCC or DIC are often insufficient for driving the coupling of sterically demanding amino acids to completion. More potent activating agents are required. Onium salt-based reagents, such as phosphonium (PyBOP, PyAOP) or aminium/uronium (HATU, HCTU, COMU) salts, are generally more effective.[6][16] These reagents form highly reactive esters (e.g., OAt, Oxyma) that can overcome the steric barrier. HATU and PyAOP are often considered among the most reactive coupling reagents.[16]

Recommended Action:

  • Switch to a High-Potency Coupling Reagent: If you are using a carbodiimide-based reagent, switch to a uronium or phosphonium salt-based reagent.

  • Optimize Additives: Ensure the use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure). These additives not only enhance the reactivity of the active ester but also act as racemization suppressants.[6][8]

Coupling Reagent ClassExamplesRelative Reactivity for Hindered CouplingsRacemization Suppression
CarbodiimidesDCC, DICLowLow (requires additives)
Phosphonium SaltsPyBOP, PyAOPHighGood (especially with HOAt)
Uronium/Aminium SaltsHBTU, HCTU, HATU, COMUVery HighExcellent (especially with HOAt/Oxyma)
1.2. Reaction Conditions: Time, Temperature, and Concentration

Explanation: Due to slow kinetics, extending the reaction time is often necessary. Increasing the temperature can also enhance the reaction rate, but this must be done cautiously to avoid side reactions. Higher concentrations of reactants can also favor the desired bimolecular coupling reaction.

Recommended Action:

  • Extend Coupling Time: Double the standard coupling time and re-evaluate completion. For particularly difficult couplings, reaction times of up to 24 hours may be necessary.

  • Increase Temperature (with caution): If extending the time is not sufficient, consider increasing the reaction temperature to 30-40°C.[11] Monitor for potential side reactions like racemization.

  • Increase Concentration: Use a minimal amount of solvent to increase the effective concentration of the reactants.

1.3. Stoichiometry of Reagents

Explanation: Using an excess of the protected amino acid and the coupling reagent can help drive the reaction to completion by shifting the equilibrium towards product formation.

Recommended Action:

  • Increase Equivalents: Use a higher excess of the N-protected this compound (e.g., 3-5 equivalents) and the coupling reagent (e.g., 3-5 equivalents) relative to the free amine on the resin.

Issue 2: Evidence of Side Reactions (e.g., Racemization)

If you achieve good coupling efficiency but detect diastereomeric impurities in your final product, focus on minimizing side reactions.

2.1. Mitigating Racemization

Explanation: Racemization is a significant risk with hindered amino acids due to the forcing conditions that may be required for coupling.[7][8][10] The choice of base, coupling reagent, and protecting group can all influence the extent of racemization.

Recommended Action:

  • Choice of Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[8] Avoid less hindered bases like triethylamine (TEA), which can promote racemization.

  • Use Racemization-Suppressing Additives: As mentioned previously, additives like HOAt and OxymaPure are highly effective at minimizing racemization.[6][8]

  • Protecting Group Strategy: For the N-terminal protection of the incoming amino acid, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is standard in solid-phase peptide synthesis (SPPS).[17][18] Ensure high-quality, racemization-free starting material.

Experimental Workflow: Optimized Protocol for Hindered Coupling

Below is a detailed, step-by-step protocol for the incorporation of N-α-Fmoc-L-tert-leucine, which can be adapted for its methyl ester derivative in solution-phase synthesis.

dot

Hindered_Coupling_Workflow cluster_Preparation Preparation cluster_Deprotection Fmoc Deprotection cluster_Coupling Hindered Coupling cluster_Monitoring_Wash Monitoring & Washing Prep 1. Swell Resin (e.g., Rink Amide Resin in DMF) Deprotect 2. Treat with 20% Piperidine in DMF (2 x 10 min) Prep->Deprotect Wash1 3. Wash with DMF (5-7 times) Deprotect->Wash1 Preactivate 4. Pre-activate Fmoc-AA-OH (3-5 eq) with Coupling Reagent (e.g., HATU, 3-5 eq) and Base (e.g., DIPEA, 6-10 eq) in DMF for 5-10 min Wash1->Preactivate Couple 5. Add Pre-activated Mixture to Resin React for 2-24 hours at 25-40°C Preactivate->Couple Wash2 6. Wash with DMF (5-7 times) Couple->Wash2 Monitor 7. Perform Kaiser Test (or HPLC on cleaved sample) Wash2->Monitor Capping Capping (Acetic Anhydride/DIPEA) Monitor->Capping If Positive NextCycle Proceed to Next Cycle Monitor->NextCycle If Negative Capping->NextCycle

Caption: Optimized workflow for incorporating sterically hindered amino acids in SPPS.

Logical Troubleshooting Flow

dot

Troubleshooting_Flow Start Low Yield with This compound Check_Coupling_Reagent Is a high-potency coupling reagent (HATU, PyAOP, COMU) being used? Start->Check_Coupling_Reagent Switch_Reagent Action: Switch to a more potent coupling reagent and add HOAt/Oxyma. Check_Coupling_Reagent->Switch_Reagent No Check_Conditions Are reaction time and concentration optimized? Check_Coupling_Reagent->Check_Conditions Yes Switch_Reagent->Check_Conditions Optimize_Conditions Action: Increase reaction time (up to 24h) and/or temperature (to 40°C cautiously). Increase concentration. Check_Conditions->Optimize_Conditions No Check_Stoichiometry Is an excess of amino acid and coupling reagent being used? Check_Conditions->Check_Stoichiometry Yes Optimize_Conditions->Check_Stoichiometry Increase_Equivalents Action: Increase to 3-5 equivalents of amino acid and coupling reagent. Check_Stoichiometry->Increase_Equivalents No Check_Racemization Is racemization a suspected issue? Check_Stoichiometry->Check_Racemization Yes Increase_Equivalents->Check_Racemization Mitigate_Racemization Action: Use a hindered base (DIPEA/Collidine). Ensure presence of HOAt/Oxyma. Check_Racemization->Mitigate_Racemization Yes Success Yield Optimized Check_Racemization->Success No Mitigate_Racemization->Success

Caption: A decision tree for troubleshooting low-yield couplings of hindered amino acids.

References

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(6), 2265–2271. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6605. Retrieved from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio. Retrieved from [Link]

  • van der Donk, W. A., & Wennemers, H. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Chemical Science, 15(1), 104-111. Retrieved from [Link]

  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from [Link]

  • White, P. D., & Keyte, J. W. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Peptide Science, 106(4), 485-495. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013). Dublin Institute of Technology. Retrieved from [Link]

  • Sketch of the peptide synthesis on the amino-derivatized support using Fmoc chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(19), 10439-10521. Retrieved from [Link]

  • Neumann, H., et al. (2021). A Cyanopyridiniumylide-Based Protecting Group for Aspartic Acid that Prevents Aspartimide Formation in Fmoc-SPPS. ChemRxiv. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2025). ResearchGate. Retrieved from [Link]

  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. (2022). ChemRxiv. Retrieved from [Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023). Journal of Medicinal Chemistry, 66(23), 15994–16010. Retrieved from [Link]

  • Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. (2025). ResearchGate. Retrieved from [Link]

  • Overview of Custom Peptide Synthesis. (n.d.). GenScript. Retrieved from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2006). Molecules, 11(12), 944-949. Retrieved from [Link]

  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. (2022). Bioorganic & Medicinal Chemistry, 63, 128669. Retrieved from [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permability and Cellular Activity. (2021). Journal of Medicinal Chemistry, 64(1), 779–790. Retrieved from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2021). ChemRxiv. Retrieved from [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). ACS Medicinal Chemistry Letters, 14(5), 626–632. Retrieved from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications, 14(1), 5345. Retrieved from [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). ACS Medicinal Chemistry Letters, 14(5), 626–632. Retrieved from [Link]

  • Synthesizing tertiary-butylesters of BOC-amino acids. (2022). Reddit. Retrieved from [Link]

  • (R)-Methyl 2-amino-3,3-dimethylbutanoate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. (2014). Organic Letters, 16(6), 1634–1637. Retrieved from [Link]

  • The effects of conformational constraints and steric bulk in the amino acid moiety of philanthotoxins on AMPAR antagonism. (2004). Journal of Medicinal Chemistry, 47(7), 1776–1784. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (2022). Molecules, 27(23), 8299. Retrieved from [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). ACS Medicinal Chemistry Letters, 14(5), 626–632. Retrieved from [Link]

Sources

Technical Support Center: Navigating SPPS Challenges with Methyl (2S)-2-amino-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered amino acid derivative, methyl (2S)-2-amino-3,3-dimethylbutanoate, in Solid-Phase Peptide Synthesis (SPPS). This resource provides in-depth troubleshooting, field-proven protocols, and expert insights to ensure the successful incorporation of this bulky residue into your peptide sequences.

The tert-butyl side chain of L-tert-leucine and its derivatives, such as this compound, presents significant steric hindrance. This bulkiness can impede the approach of the activated carboxyl group to the resin-bound amine, leading to sluggish and incomplete coupling reactions. Furthermore, the hydrophobicity of the side chain can contribute to peptide aggregation on the solid support, further complicating the synthesis. This guide is structured to directly address these solubility and reactivity issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fmoc-protected this compound is not fully dissolving in my SPPS solvent. What can I do?

A1: Solubility of sterically hindered and hydrophobic Fmoc-amino acids can indeed be a challenge. While specific quantitative solubility data for Fmoc-protected this compound is not extensively published, we can extrapolate from its structural analog, Fmoc-L-tert-leucine, which is known to be soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)[1]. The less hindered Fmoc-L-leucine has a solubility of approximately 30 mg/mL in DMF[2][3].

Troubleshooting Steps:

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) generally possesses a higher solvating power than DMF, especially for hydrophobic and aggregation-prone sequences. Consider switching to NMP as your primary solvent[4].

  • Co-solvents: The addition of a small amount of DMSO to your DMF or NMP can enhance the solubility of the Fmoc-amino acid.

  • Gentle Warming & Sonication: Gentle warming of the solvent to approximately 37°C or brief sonication can aid in the dissolution of the protected amino acid. However, prolonged heating should be avoided to prevent potential degradation.

  • "Magic Mixture": For exceptionally difficult cases, a "Magic Mixture" composed of DCM/DMF/NMP (1:1:1) can be employed to improve solvation.

Q2: I'm observing incomplete coupling of this compound, confirmed by a positive Kaiser test. How can I improve the coupling efficiency?

A2: This is a classic issue with sterically hindered residues. The bulky tert-butyl group physically blocks the formation of the peptide bond.

Troubleshooting Steps:

  • High-Potency Coupling Reagents: Standard coupling reagents may not be sufficient. Switch to more potent activating agents. Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly recommended for coupling sterically hindered amino acids[5].

  • Double Coupling: A highly effective and common strategy is to perform a second coupling step. After the initial coupling reaction, wash the resin and repeat the coupling with a fresh solution of the activated amino acid[5].

  • Extended Coupling Times: Increasing the reaction time for the coupling step can help drive the reaction to completion.

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions and improve efficiency, especially for difficult couplings.

Q3: My peptide is showing signs of aggregation on the resin after incorporating this compound. What are my options?

A3: The hydrophobicity of the tert-butyl side chain can promote inter-chain hydrogen bonding, leading to on-resin aggregation. This can block reactive sites and hinder subsequent deprotection and coupling steps.

Troubleshooting Steps:

  • Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before the coupling step can disrupt the hydrogen bonds causing aggregation.

  • Backbone Protection: For longer sequences, consider incorporating a backbone-protecting group, such as a pseudoproline dipeptide, every six to seven residues to disrupt secondary structure formation[1].

  • Optimized Solvent Systems: As mentioned previously, switching to NMP or using solvent mixtures can improve resin swelling and peptide solvation, thereby reducing aggregation[4].

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-protected this compound using HATU

This protocol outlines the manual coupling of Fmoc-protected this compound, which should be used as a starting point for optimization.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-L-tert-leucine (as a proxy for the methyl ester) (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)

  • Anhydrous DMF or NMP

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (confirmed by a colorimetric test like the Kaiser test) and wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF. Add the base (DIPEA or collidine) and allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by Dichloromethane (DCM), and then DMF again to prepare for the next deprotection step.

Protocol 2: Double Coupling Strategy for Incomplete Reactions

If the initial coupling is incomplete (positive Kaiser test), a double coupling is recommended.

Procedure:

  • After the first coupling reaction (Protocol 1, step 3), wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

  • Repeat the amino acid activation (Protocol 1, step 2) with a fresh batch of reagents.

  • Add the newly activated amino acid solution to the resin and allow it to react for another 1-2 hours.

  • Monitor the reaction completion with a Kaiser test.

  • Proceed with the standard washing steps once the coupling is complete.

Data Presentation

Table 1: Comparison of Common SPPS Solvents for Sterically Hindered Amino Acids

SolventPropertiesRecommendations for Use with Hindered Residues
DMF Standard, good all-around solvent.May show limited solubility for highly hydrophobic Fmoc-amino acids. Consider as a baseline.
NMP Higher polarity and solvating power than DMF.Often the preferred choice for difficult sequences and to mitigate aggregation[4].
DCM Good for resin swelling (polystyrene-based).Less effective at solvating the growing peptide chain; can be problematic in Fmoc chemistry due to reactivity with piperidine[4].
DMSO Strong solvent, can disrupt aggregation.Often used as a co-solvent with DMF or NMP to improve solubility.

Visualizations

Experimental Workflow for Incorporating a Sterically Hindered Amino Acid

SPPS_Workflow Resin Fmoc-Deprotected Peptide-Resin Activation Activate Hindered Fmoc-AA (e.g., with HATU/DIPEA in DMF/NMP) Resin->Activation Coupling Couple to Resin (1-2 hours) Activation->Coupling Wash1 Wash with DMF Coupling->Wash1 KaiserTest Kaiser Test Wash1->KaiserTest Incomplete Incomplete Coupling (Positive Test) KaiserTest->Incomplete Positive Complete Complete Coupling (Negative Test) KaiserTest->Complete Negative DoubleCouple Perform Double Coupling Incomplete->DoubleCouple Wash2 Wash with DMF/DCM Complete->Wash2 DoubleCouple->Coupling NextCycle Proceed to Next Deprotection/Coupling Cycle Wash2->NextCycle

Caption: Workflow for coupling a sterically hindered amino acid in SPPS.

Decision Tree for Troubleshooting Poor Coupling Efficiency

Troubleshooting_Tree Start Incomplete Coupling Detected (Positive Kaiser Test) Q1 Are you using a high-potency coupling reagent (e.g., HATU)? Start->Q1 A1_No Switch to HATU or a similar high-efficiency reagent. Q1->A1_No No A1_Yes Yes Q1->A1_Yes Yes Q2 Have you tried double coupling? A1_Yes->Q2 A2_No Perform a second coupling with fresh reagents. Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes Q3 Is on-resin aggregation suspected? A2_Yes->Q3 A3_Yes Consider: - Switching to NMP solvent - Using chaotropic salts - Microwave assistance Q3->A3_Yes Yes A3_No Extend coupling time or consider alternative strategies (e.g., backbone protection). Q3->A3_No No

Caption: Troubleshooting guide for incomplete coupling of hindered amino acids.

References

  • Fengchen Group Co., Ltd. (n.d.). Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Giraud, M., Cavelier, F., & Martinez, J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in chemistry, 8, 139.

Sources

identifying and minimizing byproducts in "methyl (2S)-2-amino-3,3-dimethylbutanoate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of methyl (2S)-2-amino-3,3-dimethylbutanoate, also known as L-tert-Leucine methyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights to help you identify and minimize byproducts, thereby optimizing your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a practical question-and-answer format.

Problem 1: Low Yield of this compound

Question: "My reaction has a consistently low yield. What are the probable causes and how can I improve it?"

Answer: A low yield in this synthesis can stem from several factors, primarily related to incomplete reactions due to the steric hindrance of the tert-butyl group or product loss during workup. Let's break down the potential causes based on the chosen synthetic route.

Route A: Direct Fischer Esterification (Acid-Catalyzed)

  • Probable Cause 1: Incomplete Reaction. The bulky tert-butyl group on the L-tert-Leucine starting material sterically hinders the approach of methanol to the carbonyl carbon. Standard reflux times may be insufficient.[1][2]

    • Solution:

      • Increase Reaction Time: Monitor the reaction by TLC or ¹H NMR. Extend the reaction time until the starting material is fully consumed.

      • Optimize Catalyst: Thionyl chloride (SOCl₂) in methanol is often more effective than methanolic HCl for sterically hindered amino acids.[3][4] It proceeds via an acyl chloride intermediate, which is more reactive.

      • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to byproduct formation. If using conventional heating, maintain a steady reflux. Microwave-assisted synthesis has been shown to accelerate this esterification effectively.[2]

  • Probable Cause 2: Product Loss During Workup. The product is a methyl ester hydrochloride salt which has some water solubility. During neutralization and extraction, product can be lost to the aqueous phase.

    • Solution:

      • Careful Neutralization: After quenching the reaction, carefully basify the aqueous solution to pH ~9-10 with a suitable base (e.g., NaHCO₃ or K₂CO₃ solution) to ensure the free amine is generated for extraction.

      • Thorough Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane and perform multiple extractions (at least 3-4 times) to maximize the recovery of the product from the aqueous layer.

      • Brine Wash: Wash the combined organic extracts with brine to remove residual water and water-soluble impurities.

Route B: N-Protection, Esterification, and Deprotection (e.g., using Boc-L-tert-Leucine)

  • Probable Cause 1: Inefficient Coupling. The esterification of N-Boc-L-tert-Leucine can be sluggish.

    • Solution: Standard coupling reagents like DCC/DMAP are generally effective. Ensure you are using appropriate equivalents and a dry, inert atmosphere.

  • Probable Cause 2: Incomplete N-Boc Deprotection. The tert-butyl group can also hinder the deprotection step.

    • Solution:

      • Stronger Acidic Conditions: While 20% TFA in DCM is common, for sterically hindered substrates, 4M HCl in dioxane is often more effective and can be cleaner.[5][6]

      • Monitor Deprotection: Track the removal of the Boc group by TLC. The product will have a different Rf and will be ninhydrin positive, while the starting material is not.

      • Alternative Methods: For substrates sensitive to strong acid, milder deprotection methods can be considered, though they may require more optimization.[7]

Problem 2: Presence of Unwanted Byproducts in the Final Product

Question: "My final product shows impurities on NMR/LC-MS. What are these byproducts and how do I prevent them?"

Answer: Byproduct formation is a common issue. Identifying the impurity is the first step to mitigating its formation.

  • Byproduct 1: Racemic Product (D-tert-Leucine Methyl Ester)

    • Identification: Chiral HPLC or GLC analysis is required to determine the enantiomeric excess (ee).[8]

    • Cause: Racemization can occur if the reaction conditions are too harsh (e.g., excessively high temperatures or prolonged exposure to strong base/acid). The alpha-proton of the amino ester is susceptible to deprotonation-reprotonation.

    • Prevention:

      • Use High-Purity Starting Material: Ensure the L-tert-Leucine used has a high enantiomeric purity (ee > 99%).[9]

      • Mild Reaction Conditions: Avoid unnecessarily high temperatures and prolonged reaction times. When neutralization is required, avoid using strong bases for extended periods.

      • Chiral Resolution: If racemization is unavoidable, resolution of the final product or an intermediate may be necessary using a chiral resolving agent like dibenzoyl-d-tartaric acid, although this adds significant complexity.[10][11][12]

  • Byproduct 2: Unreacted L-tert-Leucine (in Direct Esterification)

    • Identification: This will appear as a separate spot on TLC and will have characteristic peaks in the ¹H NMR spectrum. It is more polar than the product.

    • Cause: Incomplete reaction (see Problem 1).

    • Prevention & Removal:

      • Drive the Reaction to Completion: Use the methods described in the "Low Yield" section.

      • Purification: Unreacted amino acid can typically be removed during the aqueous workup, as it is more soluble in the aqueous phase than the ester product. A final purification by column chromatography can also separate the product from the starting material.

  • Byproduct 3: N-Boc-L-tert-Leucine Methyl Ester (in N-protection route)

    • Identification: This byproduct is less polar than the final product and will not stain with ninhydrin on a TLC plate. It can be identified by LC-MS (mass will be 100 units higher) and ¹H NMR (presence of the Boc group protons at ~1.4 ppm).

    • Cause: Incomplete deprotection of the Boc group.[1]

    • Prevention & Removal:

      • Ensure Complete Deprotection: Use the optimized deprotection conditions mentioned previously (e.g., 4M HCl in dioxane, extended reaction time).

      • Purification: A standard silica gel column chromatography can effectively separate the N-Boc protected ester from the desired free amine product.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: direct esterification or the protection-deprotection strategy?

A1: The choice depends on your specific requirements:

  • Direct Esterification: This method is more atom-economical and involves fewer steps. It is often preferred for large-scale synthesis. However, it may require harsher conditions, which can be a concern for sensitive substrates. The use of thionyl chloride in methanol is a robust and common industrial method.[3][4]

  • Protection-Deprotection: This route offers milder conditions for the esterification step itself and is highly compatible with a wide range of coupling reagents.[13] However, it adds two steps to the synthesis (protection and deprotection), which can lower the overall yield and increase costs. This route is often favored in medicinal chemistry for the synthesis of complex molecules where avoiding harsh conditions is critical.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Staining: Use a ninhydrin stain. The primary amine of the product (and starting amino acid) will stain (usually purple or yellow), while the N-Boc protected intermediate will not. A KMnO₄ stain can also be used to visualize most organic compounds.

  • Mobile Phase: A typical mobile phase for this analysis would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. For example, a 7:3 mixture of Hexane:Ethyl Acetate. You will need to optimize the solvent system to achieve good separation (Rf values between 0.2 and 0.8).

  • Confirmation: For definitive analysis, taking aliquots from the reaction mixture and analyzing by ¹H NMR or LC-MS is the most reliable method.

Q3: What are the key storage and handling considerations for this compound?

A3: The product is typically isolated as a hydrochloride salt, which is a stable, crystalline solid. The free amine is an oil or low-melting solid that is less stable.

  • Storage: Store the hydrochloride salt in a cool, dry place away from moisture. The free amine should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (0-4 °C) to prevent degradation.

  • Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area or a fume hood.

Experimental Protocols & Data

Protocol 1: Direct Esterification using Thionyl Chloride
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend L-tert-Leucine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of amino acid).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise via a syringe. Caution: This reaction is exothermic and releases HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux.

  • Monitoring: Stir at reflux for 4-8 hours, monitoring the reaction by TLC until all the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting white solid is the hydrochloride salt of the methyl ester. It can be used as is or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate) to yield the free amine.

Data Summary: Comparison of Reaction Conditions
ParameterMethod A: HCl/MeOHMethod B: SOCl₂/MeOHMethod C: Boc-Protect → Deprotect
Typical Yield 60-75%85-95%70-85% (over 2 steps)
Reaction Time 8-16 hours4-8 hours6-12 hours
Key Byproducts Unreacted starting materialResidual acidIncomplete deprotection
Process Complexity LowLow-Moderate (requires handling SOCl₂)High

Visualizing Reaction Pathways

Workflow for Troubleshooting Low Yield

G start Low Yield Observed route_check Which Synthetic Route? start->route_check fischer Direct Fischer Esterification route_check->fischer Acid-Catalyzed boc_route N-Boc Protection Route route_check->boc_route Protection-Based incomplete_f Incomplete Reaction? fischer->incomplete_f loss_f Product Loss in Workup? incomplete_f->loss_f No sol_time Increase Reaction Time Monitor by TLC incomplete_f->sol_time Yes sol_cat Use SOCl₂/MeOH incomplete_f->sol_cat Yes sol_extract Careful Neutralization (pH 9) Multiple Extractions loss_f->sol_extract Yes incomplete_boc Incomplete Deprotection? boc_route->incomplete_boc sol_deprotect Use 4M HCl in Dioxane Monitor by TLC incomplete_boc->sol_deprotect Yes sol_time->fischer sol_cat->fischer sol_deprotect->boc_route

Caption: Troubleshooting flowchart for low yield issues.

Byproduct Formation Pathways

G cluster_start Starting Material cluster_target Desired Product cluster_byproducts Potential Byproducts L_Leu L-tert-Leucine Product Methyl (2S)-2-amino- 3,3-dimethylbutanoate L_Leu->Product Esterification (SOCl₂, MeOH) Unreacted Unreacted L-tert-Leucine L_Leu->Unreacted Incomplete Reaction Boc_Leu N-Boc-L-tert-Leucine L_Leu->Boc_Leu Boc₂O Racemate D-Ester (Racemization) Product->Racemate Harsh Conditions (Base/Acid/Heat) Boc_Impurity N-Boc Protected Ester Boc_Ester N-Boc-Ester Intermediate Boc_Leu->Boc_Ester MeOH, DCC Boc_Ester->Product Deprotection (Acid) Boc_Ester->Boc_Impurity Incomplete Deprotection

Caption: Origins of common reaction byproducts.

References

  • Allenmark, S., & Lamm, B. (2001). A useful route to (R)- and (S)-tert-leucine. Chirality, 13(1), 43-7. [Link]

  • Ciriminna, R., et al. (2019). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. ResearchGate. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • D'Cunha, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Sajiki, H., et al. (2001). Simple and mild esterification of N-protected amino acids with nearly equimolar amounts of alcohols using 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline. Tetrahedron Letters, 42(31), 5273-5276.
  • BIOSYNCE. (n.d.). (S)-Methyl 2-amino-3,3-dimethylbutanoate CAS 63038-26-6. Retrieved from [Link]

  • Google Patents. (2014). Process for the preparation of enantiomerically pure tert-leucine.
  • ResearchGate. (n.d.). Tertiary-butoxycarbonyl (Boc) - A Strategic Group for N-Protection/Deprotection. [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification. [Link]

  • Google Patents. (2013). Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • ResearchGate. (n.d.). Chiral resolution of dl -leucine via salifying tartaric acid derivatives. [Link]

  • ACS Figshare. (2025). Chiral Resolution of dl-Leucine by the Diastereomeric Salt/Cocrystal Method. [Link]

  • Chemistry Stack Exchange. (2019). Selective Esterification of Amino Acid. [Link]

  • National Institutes of Health. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Scientific Research Publishing. (2017). Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • ResearchGate. (2008). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. [Link]

  • ResearchGate. (2016). How to do esterification of amino acid?. [Link]

  • Semantic Scholar. (1963). Preparation of t-Butyl Esters of Free Amino Acids. [Link]

  • National Institutes of Health. (2015). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

Sources

Technical Support Center: Enhancing the Stability of Methyl (2S)-2-amino-3,3-dimethylbutanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl (2S)-2-amino-3,3-dimethylbutanoate (L-tert-Leucine methyl ester) and its derivatives. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during your experiments. The unique structural feature of this compound—a bulky tert-butyl group adjacent to the chiral center—presents both advantages and specific challenges that we will address in detail.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Hydrolytic Instability

Question: My HPLC analysis shows a steady decrease in the purity of my this compound derivative when dissolved in an aqueous buffer for my assay. What is the likely cause?

Answer: The most probable cause is the hydrolysis of the methyl ester bond. Esters are susceptible to hydrolysis, a chemical reaction where water cleaves the ester linkage to form the parent carboxylic acid—(2S)-2-amino-3,3-dimethylbutanoic acid—and methanol.[1] This reaction can be catalyzed by either acidic or basic conditions.[2] While the bulky tert-butyl group on your molecule may offer some steric hindrance against this reaction compared to simpler amino acid esters, it does not prevent it entirely. The free amino group can also influence the rate of hydrolysis.

Question: How can I definitively confirm that hydrolysis is the degradation pathway?

Answer: To confirm hydrolysis, you should perform a forced degradation study and monitor the reaction using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).

  • Forced Degradation: Intentionally expose your compound to hydrolytic stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, and neutral water) at a slightly elevated temperature (e.g., 40-60°C).

  • HPLC Monitoring: Analyze samples at various time points. You should observe the peak corresponding to your parent compound decrease in area while a new, more polar peak increases.

  • Peak Identification: To confirm the new peak is the carboxylic acid degradant, you can co-inject a standard of (2S)-2-amino-3,3-dimethylbutanoic acid. Alternatively, you can use LC-Mass Spectrometry (LC-MS) to confirm the mass of the degradant, which should correspond to the hydrolyzed product.

Workflow for Investigating Hydrolytic Degradation

Hydrolysis_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare solutions of derivative in acidic, basic, and neutral buffers Stress Incubate samples at controlled temperature (e.g., 50°C) Prep->Stress Sample Collect aliquots at T=0, 2, 4, 8, 24 hours Stress->Sample HPLC Analyze via stability-indicating HPLC-UV method Sample->HPLC LCMS Confirm degradant identity using LC-MS HPLC->LCMS If needed Data Plot % Parent Compound vs. Time HPLC->Data Conclusion Identify conditions of greatest instability Data->Conclusion

Caption: Workflow for a forced hydrolysis study.

Question: What are the most effective strategies to minimize hydrolysis in my formulation?

Answer: Several strategies can be employed, often in combination, to enhance the stability of your ester derivative.

  • pH Control: This is the most critical factor. Most esters have a pH of maximum stability, typically in the weakly acidic range (pH 3-5).[2] You must determine this experimentally for your specific derivative. Formulating your compound in a well-chosen buffer system is essential to maintain this optimal pH.[2]

  • Reduce Water Activity: If possible, consider using co-solvents (e.g., propylene glycol, ethanol) to reduce the concentration of water in the formulation. For solid-state stability, it is crucial to protect the compound from moisture and humidity using appropriate packaging and desiccants.[1]

  • Temperature Control: Store all solutions and solid materials at reduced temperatures (e.g., 2-8°C or frozen) to decrease the rate of hydrolysis.

  • Structural Modification (Prodrug Approach): If hydrolytic lability remains a significant barrier, especially for in vivo applications, consider a prodrug strategy. Replacing the methyl ester with a more sterically hindered or electronically stabilized ester can modulate the hydrolysis rate.[3][4] For instance, linking the drug through a propylene glycol linker has been shown to increase stability compared to simple alkoxy linkers.[5]

Table 1: Effect of pH on Hydrolysis Rate (Hypothetical Data)

pH of BufferTemperature (°C)Half-life (t½) in hoursPrimary Degradant
2.0 (HCl)5012.5Carboxylic Acid
4.5 (Acetate)50150.2Carboxylic Acid
7.4 (Phosphate)5045.8Carboxylic Acid
9.0 (Borate)508.1Carboxylic Acid
Section 2: Chiral Instability (Racemization)

Question: I am concerned about maintaining the stereochemical integrity of the (2S) center. Can my derivative racemize, and under what conditions?

Answer: Yes, racemization is a significant risk for α-amino acid esters. The α-proton (the hydrogen on the carbon bearing the amino and ester groups) is acidic and can be abstracted under certain conditions, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of (2S) and (2R) enantiomers, thereby eroding the compound's stereochemical purity and potentially its biological activity.

Key factors that promote racemization include:

  • Basic Conditions: The presence of a base greatly facilitates the abstraction of the α-proton.[6]

  • Presence of Aldehydes or Ketones: Certain aldehydes and ketones can catalyze the racemization of amino acid esters, even under mildly acidic or neutral conditions.[7][8]

  • Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for proton abstraction.

Question: How can I detect and quantify racemization?

Answer: You need a chiral analytical method. Chiral HPLC is the most common and reliable technique.

  • Column Selection: Use a chiral stationary phase (CSP) column capable of separating the enantiomers of your compound. Common phases are based on cyclodextrins, polysaccharides, or Pirkle-type phases. Method development will be required to find the optimal column and mobile phase.

  • Sample Analysis: Analyze your sample after synthesis, purification, and storage under various conditions to determine the enantiomeric excess (e.e.) or enantiomeric purity. An increase in the unwanted (2R) enantiomer over time is direct evidence of racemization.

Protocol: Chiral Stability Testing using HPLC

  • Standard Preparation: Prepare a racemic standard of your compound. This can often be achieved by stirring the pure (2S)-enantiomer in a basic solution (e.g., in methanol with a catalytic amount of sodium methoxide) for several hours until equilibrium is reached (~50:50 mixture). This is critical for confirming peak identity and resolution.

  • Method Development: Screen various chiral columns and mobile phases (both normal-phase and reversed-phase) to achieve baseline separation (Resolution > 1.5) of the (2S) and (2R) enantiomers.

  • System Suitability: Inject the racemic standard to confirm resolution and retention times for both enantiomers.

  • Sample Incubation: Expose your pure (2S)-derivative to the experimental conditions you wish to test (e.g., specific pH, temperature, solvent).

  • Time-Point Analysis: At designated time points, withdraw an aliquot, neutralize if necessary, and dilute to an appropriate concentration.

  • Quantification: Inject the sample onto the chiral HPLC system. Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Question: What practical steps can I take during synthesis and handling to prevent racemization?

Answer:

  • Avoid Strong Bases: Whenever possible, avoid using strong bases during workup and purification, especially for extended periods or at high temperatures.

  • N-Protection: Protecting the α-amino group, for example as a carbamate (Boc, Cbz), significantly reduces the acidity of the α-proton and drastically inhibits racemization.[9][10] The protecting group can be removed in a final step under conditions known to not cause racemization.

  • Control Temperature: Keep reaction and storage temperatures as low as practically possible.

  • Solvent Choice: Be mindful that certain solvents, especially in the presence of catalysts or impurities, can promote racemization.[7] For instance, racemization has been observed in mixtures of aliphatic ketones and carboxylic acids.[7]

Diagram of Racemization Mechanism

Racemization S_Enantiomer (2S)-Enantiomer (Starting Material) Intermediate Planar Enolate Intermediate (Achiral) S_Enantiomer->Intermediate + Base - H⁺ Intermediate->S_Enantiomer + H⁺ (re face) R_Enantiomer (2R)-Enantiomer (Racemized Product) Intermediate->R_Enantiomer + H⁺ (si face)

Caption: Base-catalyzed racemization via a planar intermediate.

Section 3: Other Degradation Pathways

Question: Are there other stability issues I should be aware of besides hydrolysis and racemization?

Answer: Yes, while hydrolysis and racemization are often the primary concerns, you should also consider the following:

  • Oxidation: The amino group can be susceptible to oxidation, especially in the presence of trace metal ions, oxygen, or peroxides.[2] This can lead to a variety of degradation products.

    • Mitigation: Use antioxidants (e.g., BHT, sodium metabisulfite), chelating agents (e.g., EDTA) to sequester metal ions, and purge solutions with an inert gas like nitrogen or argon.[1][2]

  • Intra- and Intermolecular Reactions: Under certain conditions, especially at high concentrations or temperatures, the amino group of one molecule could potentially react with the ester group of another, leading to dimer formation (amides/peptides). While the steric bulk of the tert-butyl group makes this less likely, it cannot be entirely ruled out without experimental data.

    • Mitigation: Store at low concentrations and temperatures. N-protection is the most effective preventative measure.[9]

References

  • G. C. Barrett, Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids, International Journal of Peptide and Protein Research, [Link]

  • S. K. Singh et al., Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers, PMC - NIH, [Link]

  • Milliken Chemical, Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance, Milliken Chemical, [Link]

  • M. Tristany et al., Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry, Chemistry – A European Journal, [Link]

  • E. Atherton et al., Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives, The Journal of Organic Chemistry, [Link]

  • M. Pugnière et al., Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents, Peptide and Protein Letters, [Link]

  • Y. H. Kim et al., Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions, MDPI, [Link]

  • P. A. C. M. Santos et al., Amino Acids in the Development of Prodrugs, Molecules, [Link]

  • M. Goodman & K. C. Stueben, Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters, The Journal of Organic Chemistry, [Link]

  • R. Sharma & S. Kumar, Chemical Stability of Drug Substances: Strategies in Formulation Development, ManTech Publications, [Link]

  • K. G. Plungpongpan, Stability of Amino Protecting Groups, Scribd, [Link]

  • Y. H. Ji et al., Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS, Journal of Pharmaceutical and Biomedical Analysis, [Link]

  • Google Patents, Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents, Google P
  • University of Zurich, Optimizing Drug Properties Lead-to-Drug Design, Department of Chemistry | UZH, [Link]

  • Organic Chemistry Portal, Protective Groups, Organic Chemistry Portal, [Link]

  • S. Baskal et al., Analytical methods for amino acid determination in organisms, Semantic Scholar, [Link]

  • A. K. Ghose et al., Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir, Journal of Medicinal Chemistry, [Link]

  • YouTube, Lecture 16 Protecting groups and racemization of Amino Acids, YouTube, [Link]

  • F. Albericio & J. M. Bofill, Amino Acid-Protecting Groups, ResearchGate, [Link]

  • Shimadzu, Analytical Methods for Amino Acids, Shimadzu, [Link]

  • US Pharmacopeia, Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins, US Pharmacopeia (USP), [Link]

Sources

Technical Support Center: Reaction Monitoring for Methyl (2S)-2-amino-3,3-dimethylbutanoate Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring peptide coupling reactions involving the sterically hindered amino acid, methyl (2S)-2-amino-3,3-dimethylbutanoate (Methyl L-tert-leucinate). The unique steric bulk of the tert-butyl group adjacent to the α-carbon presents significant challenges to reaction kinetics, often leading to slow or incomplete couplings.[1][2] This guide provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you successfully monitor these challenging reactions and ensure the integrity of your final peptide product.

The Challenge: Steric Hindrance in Peptide Synthesis

The primary difficulty in coupling methyl L-tert-leucinate arises from the steric shield provided by its bulky tert-butyl side chain. This hindrance dramatically slows the approach of the nucleophilic amine to the activated carboxyl group of the coupling partner, making amide bond formation difficult.[1] Consequently, standard coupling protocols may be inefficient, leading to a higher prevalence of side reactions and incomplete acylation.

Common issues include:

  • Incomplete Coupling: The most frequent problem, resulting in deletion sequences in the final peptide.

  • Aggregation: Peptides containing hydrophobic and sterically demanding residues are prone to aggregation on the solid support, which can physically block reactive sites and lead to failed synthesis.[3]

  • Epimerization: While the α-carbon of tert-leucinate is not prone to epimerization, the activated amino acid being coupled to it may be, especially with extended reaction times and elevated temperatures used to force the coupling.[4][5]

Effective, real-time reaction monitoring is therefore not just beneficial but critical for success. It allows for informed decisions on extending reaction times, recoupling, or capping unreacted amines to prevent the accumulation of difficult-to-remove impurities.[6]

FAQ 1: Which Monitoring Technique Should I Choose?

The choice of monitoring technique depends on several factors, including whether the synthesis is performed on a solid support or in solution, the scale of the reaction, and the analytical instrumentation available.

Decision Workflow for Selecting a Monitoring Technique

Here is a general workflow to guide your selection process.

G cluster_0 Start cluster_1 Qualitative On-Resin Monitoring cluster_2 Quantitative Off-Resin/Solution Phase Monitoring start Is the synthesis on a solid support? qual_tests Use Qualitative Colorimetric Tests (Kaiser, Isatin, etc.) start->qual_tests Yes quant_tests Cleave a small sample for analysis start->quant_tests No / Solution Phase kaiser Primary Amine? qual_tests->kaiser isatin Use Isatin/Chloranil Test kaiser->isatin No (e.g., Proline) kaiser_test Use Kaiser Test kaiser->kaiser_test Yes need_mass Need Mass Confirmation? quant_tests->need_mass nmr For detailed structural info and final product confirmation: NMR Spectroscopy quant_tests->nmr hplc HPLC Analysis need_mass->hplc No lcms LC-MS Analysis need_mass->lcms Yes

Caption: Workflow for selecting the appropriate monitoring technique.

Section 1: Qualitative Colorimetric Tests for Solid-Phase Synthesis (SPPS)

These tests are rapid, performed directly on the resin-bound peptide, and provide a simple "yes/no" answer regarding the presence of free primary or secondary amines.

Q: My Kaiser test is negative (colorless beads), but I suspect the coupling is incomplete. Why?

A: This is a common and critical issue when working with sterically hindered residues or under conditions of peptide aggregation. A false negative can occur for two primary reasons:

  • Steric Shielding: The bulky tert-leucinate residue (or the growing peptide chain) can physically block the ninhydrin reagent from accessing the N-terminal amine, preventing the color-forming reaction even when free amines are present.

  • Peptide Aggregation: If the peptide chain aggregates and collapses onto itself, the resin matrix can shrink, trapping the N-terminal amines within an insoluble structure. Reagents cannot penetrate this collapsed state, leading to a negative test result despite a failed coupling.

Troubleshooting Guide: Inconclusive Colorimetric Tests
Symptom Potential Cause Recommended Action
Negative Kaiser Test, but resin has shrunk or appears clumpy. Severe peptide aggregation.1. Reswell the Resin: Wash the resin with a solvent known to disrupt secondary structures, like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[3] 2. Re-run the Test: Perform the Kaiser test again after reswelling. 3. Use an Alternative Test: Employ a test less susceptible to steric hindrance, like the Chloranil test.[7]
Test is ambiguous (faint color). Slow, incomplete reaction.1. Extend Coupling Time: Allow the reaction to proceed for another 1-2 hours. 2. Recouple: If the test remains positive, perform a second coupling with fresh reagents.[7]
N-terminus is a secondary amine (e.g., Proline) and Kaiser test is negative/yellow. Kaiser test is unreliable for secondary amines.[7]Use a specific test for secondary amines like the Isatin Test or the Chloranil Test . A positive result (blue beads) indicates an incomplete reaction.[7]
Protocol: The Isatin Test for Secondary Amines[8]

This test is essential when coupling to an N-terminal proline or other secondary amine, where the Kaiser test is ineffective.

Reagents:

  • Isatin Solution: Dissolve 2g of isatin in 100 mL of benzyl alcohol with gentle heating, then add 2g of Boc-phenylalanine. This solution is stable for several months.

Procedure:

  • Place a small sample of resin beads (5-10 mg) in a small glass test tube.

  • Add 2-3 drops of the isatin solution.

  • Heat the tube at 100°C for 5-10 minutes.

  • Interpretation:

    • Blue beads/solution: Incomplete coupling (free secondary amine present).

    • Yellow/Greenish beads: Complete coupling.

Section 2: Chromatographic Techniques (TLC, HPLC, LC-MS)

For solution-phase synthesis or for definitive quantitative analysis in SPPS, a small aliquot of the reaction mixture (or cleaved peptide) is analyzed by chromatography.

Q: How can I quickly check my reaction progress using Thin-Layer Chromatography (TLC)?

A: TLC is a fast and inexpensive way to visualize the consumption of starting materials and the formation of the product. For the coupling of methyl L-tert-leucinate, you will monitor the disappearance of the N-deprotected amine starting material.

Protocol: TLC Monitoring
  • Sample Preparation: At various time points (e.g., 0h, 1h, 4h), take a small aliquot from the reaction mixture. If using solid support, cleave a few beads with a suitable cleavage cocktail (e.g., 95% TFA).[8]

  • Spotting: Spot the crude starting material (amine component), the activated acid, and the reaction aliquots on a silica gel TLC plate.

  • Elution: Develop the plate using a mobile phase that provides good separation. A common starting point for peptides is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).[9]

  • Visualization:

    • UV Light: If any components contain aromatic rings (e.g., Fmoc, Cbz protecting groups, Phe, Tyr, Trp residues), they will be visible under UV light (254 nm).

    • Ninhydrin Stain: This is the most common stain for visualizing amines. After dipping or spraying the plate with a ninhydrin solution, heat it gently. The free amine starting material will appear as a distinct colored spot (typically purple or yellow).[10] The desired peptide product, having a protected N-terminus or an amide bond, should not stain with ninhydrin.

Interpreting the TLC Plate:

  • A successful reaction will show the spot corresponding to the free amine starting material diminishing over time, while a new spot (the product) appears.

  • The reaction is complete when the starting amine spot is no longer visible.

Stain Target Functional Group Typical Result for Free Amine
Ninhydrin Primary/Secondary AminesPurple/Yellow Spot[10]
Potassium Permanganate Oxidizable groups (alkenes, alkynes)Yellow spot on a purple background
p-Anisaldehyde General purposeVarious colored spots
Q: My TLC is inconclusive. How can I get a more accurate picture of my reaction's conversion rate?

A: For accurate, quantitative results, High-Performance Liquid Chromatography (HPLC) is the method of choice.[11] It provides excellent resolution between starting materials, products, and any side products.

Workflow: HPLC and LC-MS Analysis

G cluster_0 Sample Preparation cluster_1 Chromatography cluster_2 Detection & Analysis prep 1. Aliquot Reaction Mixture (or Cleave from Resin) quench 2. Quench Reaction (e.g., with acid) prep->quench dissolve 3. Dissolve in Mobile Phase A quench->dissolve inject 4. Inject onto RP-HPLC Column (e.g., C18) dissolve->inject gradient 5. Run Gradient Elution (Water/Acetonitrile with 0.1% TFA) inject->gradient uv 6. Monitor by UV Detector (e.g., 220 nm for peptide bonds) gradient->uv integrate 7. Integrate Peak Areas (Product vs. Starting Material) uv->integrate ms 8. (Optional) Confirm Peak Identity with Mass Spectrometry (LC-MS) integrate->ms

Caption: General workflow for HPLC/LC-MS reaction monitoring.

Troubleshooting Guide: HPLC/LC-MS Analysis
Symptom Potential Cause Recommended Action
Multiple product peaks in HPLC. 1. Diastereomers: Epimerization of the activated amino acid. 2. Side Products: Formation of byproducts like aspartimide.[3]1. LC-MS Analysis: Confirm the mass of each peak. Diastereomers will have the same mass but different retention times. Side products will have different masses.[12][13] 2. Optimize Coupling: Use a racemization-suppressing additive (e.g., HOBt, Oxyma). Reduce coupling time or temperature if possible.
Broad or tailing peaks. 1. Aggregation: Peptide is aggregating in solution. 2. Poor Solubility: Sample is not fully dissolved in the injection solvent.1. Modify Mobile Phase: Add organic modifiers or change the pH. 2. Change Injection Solvent: Use a stronger solvent like DMSO, but inject a smaller volume.
No product peak observed. 1. Complete Reaction Failure. 2. Product is not eluting from the column. 1. Confirm with LC-MS: Check for the expected mass of the product in the total ion chromatogram.[14] 2. Change HPLC Method: Use a steeper gradient or a different column chemistry.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

While not typically used for real-time monitoring due to longer acquisition times, NMR is an invaluable tool for characterizing the final, purified product and for investigating reaction failures by analyzing the crude reaction mixture.[15][16]

Q: When should I use NMR to analyze my coupling reaction?

A: Use NMR spectroscopy in the following scenarios:

  • Final Product Confirmation: To definitively confirm the structure of your purified peptide. 1D ¹H and 2D experiments like COSY and HSQC can verify the amino acid sequence and the successful formation of the amide bond.[17]

  • Investigating Side Reactions: When HPLC/LC-MS suggests the presence of unexpected byproducts, NMR can help elucidate their structures.

  • Assessing Racemization: High-resolution ¹H NMR can sometimes distinguish between diastereomers, appearing as two sets of signals for the affected residue.[1]

Interpreting NMR Spectra for Coupling Success
  • Key Indicator: The disappearance of the amine proton signal from the methyl L-tert-leucinate starting material and the appearance of a new amide (N-H) proton signal in the downfield region of the ¹H spectrum (typically 7-9 ppm).

  • Chemical Shift Changes: The α-proton of the newly coupled residue will show a significant change in its chemical shift upon amide bond formation.

  • Integration: In the crude spectrum, the ratio of the product's characteristic signals to the starting material's signals can provide a quantitative measure of conversion.

References

  • Howl, J. (Ed.). (2005).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Mandal, S., & Raj, R. (2013). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 125(6), 1327–1333.
  • Miranda, L. P., & Alewood, P. F. (2000). Challenges for synthesis of peptides and proteins. Peptide Science, 55(3), 217-233.
  • Sigma-Aldrich. (n.d.).
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Katritzky, A. R., et al. (1996). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]

  • REACH Devices. (n.d.). TLC of aminoacids and short peptides.
  • Janssen, H. G., et al. (2015). Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors. Analytical and Bioanalytical Chemistry, 407(23), 7085–7096. [Link]

  • Nadler, A., et al. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Molecular Biology, 1748, 135–150. [Link]

  • Tantry, S. J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1143. (Note: While not directly cited, this reference covers relevant concepts of difficult sequences).
  • Albericio, F., & Kruger, H. G. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Dong, M. W. (2018). An integrated LC-MS system performance evaluation test for peptide mapping and monitoring. Analytical Chemistry. [Link]

  • EPFL. (n.d.).
  • Triclinic Labs. (n.d.). Peptide NMR Analysis Services.
  • Fields, G. B. (Ed.). (2007). Side Reactions in Peptide Synthesis. (Note: A direct link isn't available, but the concept of side reactions on amino groups is discussed in the provided search result).
  • Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Waters Corporation. (2017, October 30). LC-MS/MS for Bioanalytical Peptide and Protein Quantification. YouTube. [Link]

  • University of Rochester. (n.d.). TLC Stains.
  • Vasanthakumar, G. R., et al. (2020). Epimerisation in Peptide Synthesis. Molecules, 25(15), 3350. [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. (Note: A direct link isn't available, but the content describes relevant HPLC methods).
  • Van der Spoel, D., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

  • Pentelute, B. L., et al. (2014). Rapid Flow-Based Peptide Synthesis. ChemBioChem, 15(5), 713–720. [Link]

  • Stephanowitz, H., et al. (2012). Improved two-dimensional reversed phase-reversed phase LC-MS/MS approach for identification of peptide-protein interactions. Journal of Proteome Research, 11(8), 4255–4265.
  • Khan, M. S. Y., & Khan, R. M. (2003). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. The Indian Pharmacist. [Link]

  • Wüthrich, K. (n.d.). Peptide NMR: Structure Determination by NMR. (Note: A direct link isn't available, but the content describes the principles of NMR for peptide structure).
  • ResearchGate. (2020). How to analyze synthetic peptide by LC and LCMS?[Link]

  • Kéri, G., et al. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Molecules, 24(22), 4058. [Link]

  • Chen, Y., et al. (2013). Pre-staining thin layer chromatography method for amino acid detection. African Journal of Biotechnology. [Link]

  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]

  • Tero-Vescan, A., et al. (2017). LC-MS/MS ANALYSIS FOR PEPTIDES USING HUMAN BRADYKININ AND TWO OF ITS FRAGMENTS AS MODEL MOLECULES. Farmacia Journal. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 35-57. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Chiral Purity Analysis of Methyl (2S)-2-amino-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical identity of pharmaceutical building blocks is a critical quality attribute that dictates the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl (2S)-2-amino-3,3-dimethylbutanoate, a non-proteinogenic amino acid ester also known as methyl L-tert-leucinate, is a vital chiral intermediate. Ensuring its enantiomeric purity is paramount. This guide provides an in-depth comparison of analytical techniques for determining the chiral purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present detailed protocols, and compare performance against alternative methods like Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC). All methodologies are presented to be self-validating, grounded in established principles and regulatory expectations.[1][2]

The Criticality of Chiral Purity in Drug Development

In pharmaceutical synthesis, each chiral center contributes to the molecule's three-dimensional structure, which is fundamental to its interaction with biological targets. The presence of an undesired enantiomer can lead to reduced therapeutic effect, altered pharmacokinetic profiles, or even significant off-target toxicity. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral compounds used in drug manufacturing.[2] For a key building block like this compound, a robust and reliable analytical method for quantifying the unwanted (R)-enantiomer is not just a quality control measure; it is a prerequisite for successful drug development.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely employed technique for enantiomeric purity assessment due to its versatility, robustness, and broad applicability.[2][3] The fundamental principle involves the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times and, thus, separation.

Mechanistic Insight: Why Direct HPLC is the Gold Standard

Direct chiral separation on a CSP is often preferred over indirect methods (which require derivatization) because it eliminates extra sample preparation steps, saving time and avoiding potential sources of error or racemization.[4][5] The success of this approach hinges on selecting the right CSP.

For amino acid esters like methyl L-tert-leucinate, polysaccharide-based CSPs are the industry's workhorse. These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica matrix, form chiral cavities and offer multiple interaction points (e.g., hydrogen bonding, dipole-dipole, steric hindrance) that allow them to discriminate between enantiomers.[6][7] Immobilized polysaccharide CSPs, such as the Daicel CHIRALPAK® I-series, offer a significant advantage: they are compatible with a wider range of solvents, which dramatically expands the method development possibilities.[7]

Experimental Protocol: Chiral HPLC

This protocol is designed as a robust starting point for the analysis of this compound. Method validation should be performed in accordance with ICH Q2(R1/R2) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[1][8][9]

Objective: To separate and quantify the (R)-enantiomer from the (S)-enantiomer of methyl 2-amino-3,3-dimethylbutanoate.

  • Instrumentation: Standard HPLC or UHPLC system with UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel), 250 x 4.6 mm.

    • Scientist's Rationale: The immobilized amylose derivative provides broad selectivity and is robust enough to handle a variety of organic solvents, making it an excellent first choice for method screening.[7]

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (85:15:0.1, v/v/v).

    • Scientist's Rationale: A normal-phase mobile system is chosen for its strong enantioselective capabilities with polysaccharide CSPs. The alcohol (2-Propanol) acts as the polar modifier, influencing retention and selectivity. The basic additive, DEA, is crucial for achieving sharp, symmetrical peaks for amine-containing compounds by suppressing unwanted ionic interactions with the silica support.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL. Filter through a 0.45 µm filter before injection.

Workflow and Data Analysis

The analytical workflow is a systematic process from sample preparation to final report generation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution (1 mg/mL in Mobile Phase) Filtration Sample Filtration (0.45 µm Syringe Filter) SamplePrep->Filtration Injection HPLC Injection (10 µL) Filtration->Injection Separation Enantiomeric Separation on CHIRALPAK IA-3 Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation % Enantiomeric Excess (% ee) Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Chiral HPLC analysis workflow.

Calculation of Enantiomeric Excess (% ee): The enantiomeric excess is a measure of the purity of the sample. It is calculated from the peak areas of the two enantiomers in the chromatogram.

% ee = ( |AreaS - AreaR| / (AreaS + AreaR) ) * 100

Where:

  • AreaS = Peak area of the (S)-enantiomer

  • AreaR = Peak area of the (R)-enantiomer

Alternative Methodologies: A Comparative Overview

While chiral HPLC is the predominant technique, alternative methods can offer advantages in specific scenarios such as high-throughput screening or for analytes with different physicochemical properties.[11][12]

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for volatile and thermally stable compounds.[13][14] Since methyl L-tert-leucinate is an ester, it possesses sufficient volatility for GC analysis.

  • Principle: Enantiomers are separated on a capillary column coated with a chiral stationary phase (often a cyclodextrin derivative).

  • Protocol Snapshot:

    • Derivatization (Optional but Recommended): To improve peak shape and thermal stability, the primary amine is typically acylated (e.g., with trifluoroacetic anhydride, TFAA).[14] This step must be carefully controlled to prevent racemization.

    • Injection: A small volume (e.g., 1 µL) is injected into the GC.

    • Separation: Separation occurs on a chiral capillary column (e.g., Chirasil-Val).

    • Detection: A Flame Ionization Detector (FID) or Mass Spectrometer (MS) is used.

  • Advantages: High resolution, excellent sensitivity (especially with FID), and often faster run times than HPLC.[14]

  • Disadvantages: Requires analyte volatility and thermal stability. The derivatization step adds complexity and a potential source of error.[14]

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a hybrid of GC and LC that uses a supercritical fluid (typically CO₂) as the main component of the mobile phase.[11][12] It is particularly well-suited for chiral separations.

  • Principle: Utilizes the same chiral stationary phases as HPLC, but the unique properties of the supercritical fluid mobile phase often lead to faster and more efficient separations.[11]

  • Protocol Snapshot:

    • Instrumentation: SFC system with a back-pressure regulator.

    • Stationary Phase: Same columns as chiral HPLC (e.g., CHIRALPAK® IA-3).

    • Mobile Phase: Supercritical CO₂ with a polar co-solvent (e.g., Methanol or Ethanol), often with an additive like DEA.

  • Advantages: Very fast analysis times (often under 2 minutes), reduced organic solvent consumption (greener chemistry), and lower backpressure.[11][15]

  • Disadvantages: Requires specialized instrumentation. Method development can be complex due to the interplay of pressure, temperature, and mobile phase composition.

Head-to-Head Performance Comparison

To aid in method selection, the following table summarizes the key performance attributes of each technique for the analysis of methyl L-tert-leucinate. The data presented are representative values based on typical experimental outcomes.

ParameterChiral HPLC Chiral GC Chiral SFC
Principle Differential partitioning on a solid chiral stationary phase.Differential partitioning on a liquid/solid chiral stationary phase.Hybrid of LC/GC using a supercritical fluid mobile phase.
Typical Run Time 10 - 20 min5 - 15 min1 - 5 min
Resolution (Rs) > 2.0 (Good)> 2.5 (Excellent)> 2.0 (Good)
Sensitivity (LOD) ~0.01% of major peak<0.01% of major peak (Very High)~0.01% of major peak
Derivatization Req. No (Direct Method)Yes (Typically required)No
Solvent Consumption Moderate (e.g., 1 mL/min)Very Low (Carrier Gas)Low (Mainly CO₂)
Instrumentation Standard HPLC/UHPLCGC with Chiral ColumnSpecialized SFC System
Best Suited For Routine QC, method robustness, universal applicability.High-sensitivity impurity profiling, volatile analytes.High-throughput screening, "green" analytical chemistry.

Decision Framework for Method Selection

Choosing the optimal analytical technique depends on the specific requirements of the laboratory and the stage of drug development.

Decision_Tree Start What is the primary analytical goal? Goal_HTS High-Throughput Screening? Start->Goal_HTS Speed Goal_Routine Routine QC / Method Robustness? Start->Goal_Routine Reliability Goal_Trace Ultra-Trace (<0.05%) Impurity Analysis? Start->Goal_Trace Sensitivity Goal_HTS->Goal_Routine No Method_SFC Choose Chiral SFC Goal_HTS->Method_SFC Yes Goal_Routine->Goal_Trace No Method_HPLC Choose Chiral HPLC Goal_Routine->Method_HPLC Yes Goal_Trace->Method_HPLC No, choose as a robust alternative Method_GC Choose Chiral GC Goal_Trace->Method_GC Yes

Caption: Decision tree for chiral analysis method selection.

Conclusion

For the routine, reliable, and robust determination of the enantiomeric purity of this compound, direct chiral HPLC stands out as the superior method. Its widespread availability, ease of implementation without derivatization, and extensive validation history make it the gold standard for quality control environments.[3][6]

However, for laboratories focused on high-throughput screening or green chemistry initiatives, Chiral SFC offers a compelling, high-speed alternative.[11] For specialized applications requiring the utmost sensitivity for trace impurity analysis, Chiral GC remains an excellent, albeit more complex, option.[14]

Ultimately, the choice of method should be guided by a clear understanding of the analytical requirements, available instrumentation, and regulatory context. The protocols and comparative data in this guide provide the necessary framework for making an informed, scientifically-sound decision.

References

  • Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances. Source: Google Cloud.
  • Title: Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Source: Dhaka University Journal of Pharmaceutical Sciences.
  • Title: Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography.
  • Title: A Comparative Guide to Chiral HPLC Methods for (S)-Methyl 2-aminobutanoate Hydrochloride Analysis. Source: Benchchem.
  • Title: Chiral HPLC Separ
  • Title: Chiral HPLC Separ
  • Title: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Source: Taylor & Francis Online.
  • Title: Chiral separation of amino acids and derivatives by CE.
  • Title: Instruction manual for CHIRALPAK® AS-H. Source: Daicel Chiral Technologies.
  • Title: Application Notes: Chiral.
  • Title: ICH Q2(R2)
  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Title: Proline Derivatization and Enantioresolution by Chiral GC. Source: Sigma-Aldrich.
  • Title: Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Source: Sigma-Aldrich.
  • Title: CHIRALPAK IA: The new Daicel chiral HPLC column compatible with all solvents. Source: Daicel Chiral Technologies.
  • Title: Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers. Source: Benchchem.

Sources

A Spectroscopic Guide to Differentiating Enantiomers: A Comparative Analysis of Methyl (2S)-2-amino-3,3-dimethylbutanoate and its (R)-Enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral molecules, the differentiation of enantiomers is a critical challenge with profound implications in pharmacology, materials science, and chemical synthesis. Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, rendering their distinction by conventional spectroscopic methods, such as standard Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, impossible.[1] This guide provides a comprehensive comparison of advanced spectroscopic techniques capable of unambiguously distinguishing between methyl (2S)-2-amino-3,3-dimethylbutanoate and its (R)-enantiomer, focusing on chiroptical methods and NMR spectroscopy in a chiral environment.

The Challenge of Enantiomeric Differentiation

The subtle yet profound difference in the three-dimensional arrangement of atoms between enantiomers can lead to vastly different biological activities. One enantiomer of a drug may be therapeutically active, while the other could be inactive or even toxic. Consequently, the ability to selectively synthesize, identify, and quantify enantiomers is paramount in drug development and quality control. This guide delves into the spectroscopic methodologies that leverage the interaction of chiral molecules with polarized light or a chiral environment to elicit distinct spectral responses for each enantiomer.

Chiroptical Spectroscopy: A Direct Probe of Chirality

Chiroptical techniques are inherently sensitive to the chirality of a molecule, providing a direct method for enantiomeric differentiation and the determination of absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2] This technique provides a rich, fingerprint-like spectrum that is unique to the absolute configuration of a molecule. The VCD spectra of enantiomers are exact mirror images of each other, exhibiting equal magnitude but opposite signs for each vibrational band.

Conceptual Framework of VCD Spectroscopy

Caption: Workflow for Vibrational Circular Dichroism (VCD) Spectroscopy.

Experimental Protocol for VCD Analysis:

  • Sample Preparation: Dissolve a known concentration (typically 5-10 mg/100 µL) of the enantiomerically pure or enriched sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid interference from solvent absorption bands in the spectral region of interest.

  • Instrumentation: Utilize a VCD spectrometer, which is typically a Fourier Transform Infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.

  • Data Acquisition: Record the VCD spectrum over the desired mid-infrared range (e.g., 2000-800 cm⁻¹). Multiple scans are typically averaged to improve the signal-to-noise ratio, as VCD signals are inherently weak.

  • Data Processing: The raw data is processed to yield the final VCD spectrum, which is a plot of the difference in absorbance (ΔA) versus wavenumber (cm⁻¹).

Predicted VCD Spectra:

Wavenumber (cm⁻¹)Predicted ΔA for (S)-enantiomerPredicted ΔA for (R)-enantiomerVibrational Assignment (Tentative)
~1740PositiveNegativeC=O stretch (ester)
~1370NegativePositiveC-H bend (tert-butyl)
~1250PositiveNegativeC-O stretch (ester)
~1100NegativePositiveC-N stretch
Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. This technique is particularly useful for molecules containing chromophores. The ECD spectra of enantiomers are also mirror images of each other. For amino acid esters, the carbonyl group of the ester and the amino group can act as chromophores.

Experimental Protocol for ECD Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to yield an optimal absorbance in the UV-Vis spectrum (typically around 1).

  • Instrumentation: Use a dedicated CD spectrometer.

  • Data Acquisition: Scan the appropriate UV-Vis wavelength range (e.g., 190-400 nm).

  • Data Processing: The resulting ECD spectrum is typically plotted as the difference in molar absorptivity (Δε) or ellipticity (θ) versus wavelength (nm).

Predicted ECD Spectra:

Similar to VCD, the ECD spectra for the enantiomers of methyl 2-amino-3,3-dimethylbutanoate can be predicted using time-dependent DFT (TD-DFT) calculations. The predicted spectra would show Cotton effects of opposite signs for the two enantiomers.

Wavelength (nm)Predicted Δε for (S)-enantiomerPredicted Δε for (R)-enantiomerElectronic Transition (Tentative)
~210NegativePositiven → π* (ester carbonyl)
~240PositiveNegativeπ → π* (ester carbonyl)

Nuclear Magnetic Resonance (NMR) Spectroscopy in a Chiral Environment

While standard NMR spectroscopy is insensitive to chirality, the use of a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to the differentiation of enantiomeric signals in the NMR spectrum.[3] The CSA forms transient, non-covalent complexes with the enantiomers, and the resulting diastereomeric solvates have different magnetic environments, causing their corresponding nuclei to resonate at slightly different frequencies (chemical shift non-equivalence).

Principle of Chiral Discrimination by NMR with a Chiral Solvating Agent

Caption: Formation of diastereomeric complexes leading to distinct NMR signals.

Experimental Protocol for NMR with a Chiral Solvating Agent:

  • Sample Preparation: Prepare a solution of the analyte (racemic mixture or a single enantiomer) in a suitable deuterated solvent (e.g., CDCl₃).

  • CSA Selection: Choose an appropriate chiral solvating agent. For amino acid esters, chiral acids such as (R)- or (S)-Mandelic acid or Pirkle's alcohol are often effective.

  • Titration: Acquire a standard ¹H NMR spectrum of the analyte. Then, incrementally add the CSA to the NMR tube and acquire a spectrum after each addition. Monitor the spectra for the splitting of signals corresponding to the protons near the chiral center.

  • Data Analysis: The difference in chemical shift (Δδ) between the signals of the two enantiomers is a measure of the chiral recognition. The integration of the separated signals can be used to determine the enantiomeric excess (ee) of the mixture.

Expected ¹H NMR Spectral Changes:

For this compound, the proton at the chiral center (α-proton) and the methyl protons of the ester group are expected to show the most significant chemical shift non-equivalence upon addition of a CSA.

ProtonExpected Chemical Shift (ppm) in CDCl₃ (approx.)Expected Splitting with CSAPredicted Δδ (ppm)
α-H~3.5Doublet of doublets (or more complex)0.01 - 0.1
O-CH₃~3.7Two singlets0.01 - 0.05
C(CH₃)₃~1.0Two singlets< 0.01

Conclusion

The spectroscopic differentiation of this compound and its (R)-enantiomer is readily achievable through the application of advanced analytical techniques. Chiroptical methods, namely VCD and ECD, provide a direct and unambiguous determination of the absolute configuration by yielding mirror-image spectra for the enantiomers. NMR spectroscopy, when employed with a chiral solvating agent, offers a powerful alternative for both qualitative differentiation and quantitative determination of enantiomeric excess by inducing diastereomeric interactions that resolve the signals of the enantiomers. The choice of technique will depend on the specific requirements of the analysis, including the availability of instrumentation, sample concentration, and the need for absolute configurational assignment versus enantiomeric purity assessment.

References

  • Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics Letters, 417(1-3), 1-5. [Link]

  • Wadhwa, S., Buyens, D., & Korvink, J. G. (2022). Direct Chiral Discrimination with NMR. Angewandte Chemie International Edition, 61(32), e202204731. [Link]

  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy: Instrumentation, methodologies, and theoretical simulations. John Wiley & Sons. [Link]

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons. [Link]

  • Pirkle, W. H., & Hoover, D. J. (1982). NMR chiral solvating agents. Topics in Stereochemistry, 13, 263-331. [Link]

  • Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for chiral analysis. RSC.Li.RSC, 1-12. [Link]

  • Blanch, E. W., & Barron, L. D. (2002). Vibrational Raman optical activity of proteins and nucleic acids. Journal of Raman Spectroscopy, 33(8), 517-531. [Link]

  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(10), 643-653. [Link]

  • Nafie, L. A. (2011). Vibrational optical activity: principles and applications. John Wiley & Sons. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

  • Grimme, S., Bannwarth, C., & Shushkov, P. (2017). A robust and accurate tight-binding quantum chemical method for structures, vibrational frequencies, and noncovalent interactions of large molecular systems parametrized for all spd-block elements (Z= 1–86). Journal of chemical theory and computation, 13(4), 1989-2009. [Link]

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C. 01. Gaussian Inc. Wallingford CT. [Link]

  • Byju's. (n.d.). Enantiomers and Diastereomers. Retrieved from [Link]

Sources

A Comparative Guide for Peptide Development: Methyl (2S)-2-amino-3,3-dimethylbutanoate vs. L-tert-leucine in Modulating Peptide Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based therapeutics. These unique building blocks offer a powerful toolkit to enhance stability, constrain conformation, and ultimately improve the pharmacological profile of peptide candidates. Among the most utilized of these are sterically hindered amino acids, with L-tert-leucine [(2S)-2-amino-3,3-dimethylbutanoic acid] being a prominent example. This guide provides an in-depth technical comparison of L-tert-leucine and its methyl ester derivative, methyl (2S)-2-amino-3,3-dimethylbutanoate, in the context of their impact on peptide activity. We will explore their distinct physicochemical properties and the resulting implications for peptide structure, stability, and biological function, supported by established experimental methodologies.

The Significance of Steric Hindrance: The Role of L-tert-leucine in Peptide Design

L-tert-leucine is a non-proteinogenic amino acid characterized by its bulky tert-butyl side chain. This significant steric hindrance imposes conformational constraints on the peptide backbone, influencing its secondary structure. The incorporation of L-tert-leucine can disrupt or stabilize specific conformations, such as β-turns or helical structures, which can be critical for receptor binding and biological activity. This conformational control is a key strategy in designing peptides with improved target affinity and metabolic stability.

C-Terminal Functionality: A Critical Determinant of Peptide Properties

The C-terminus of a peptide, with its free carboxyl group, is a key site for modification to fine-tune a peptide's pharmacological properties. The comparison between a peptide ending in L-tert-leucine (with a free carboxylate) and one ending in its methyl ester derivative hinges on the profound impact of this terminal modification.

This compound (L-tert-leucine methyl ester) effectively neutralizes the negative charge of the C-terminal carboxylate present at physiological pH. This seemingly subtle change has a cascade of effects on the peptide's overall characteristics.

Physicochemical and Biological Impact: A Head-to-Head Comparison
PropertyPeptide with C-terminal L-tert-leucine (-COOH)Peptide with C-terminal this compound (-COOCH3)Rationale and Implications
Charge at Physiological pH NegativeNeutralThe removal of the negative charge increases the overall hydrophobicity of the peptide.[1]
Hydrophobicity LowerHigherIncreased hydrophobicity can enhance membrane permeability, potentially improving cell penetration and oral bioavailability.[1][2]
Receptor Binding Affinity Can be critical for binding if the negative charge is involved in a key electrostatic interaction with the receptor.May increase or decrease affinity depending on the receptor binding pocket. The absence of a charge and increased hydrophobicity can lead to altered binding interactions.[1]
Metabolic Stability Susceptible to degradation by carboxypeptidases.The ester group can offer protection against certain carboxypeptidases, potentially prolonging the peptide's half-life.[]
Prodrug Potential Active form.Can act as a prodrug. The ester can be hydrolyzed by endogenous esterases within the target cell or tissue to release the active, free-acid form of the peptide.[1]
Conformational Effects The terminal carboxylate can participate in hydrogen bonding, influencing the local conformation.The neutral ester group alters the hydrogen bonding potential at the C-terminus, which may lead to subtle conformational changes.[1]

Visualizing the Chemical Difference

Caption: Comparison of C-terminal structures.

Experimental Workflows: From Synthesis to Biological Evaluation

The following protocols provide a framework for the synthesis and comparative evaluation of peptides incorporating either L-tert-leucine or its methyl ester at the C-terminus.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of two model peptides using the Fmoc/tBu strategy.

Peptide A: Ac-Tyr-Ile-Gly-Ser-Arg-Tle-OH Peptide B: Ac-Tyr-Ile-Gly-Ser-Arg-Tle-OMe

cluster_A Synthesis of Peptide A (Free Acid) cluster_B Synthesis of Peptide B (Methyl Ester) A1 Swell Wang Resin A2 Load Fmoc-Tle-OH A1->A2 A3 Iterative SPPS Cycles (Fmoc Deprotection & Coupling) A2->A3 A4 N-terminal Acetylation A3->A4 A5 Cleavage from Resin (TFA Cocktail) A4->A5 A6 Precipitation & Purification A5->A6 B1 Swell 2-Cl-Trt-Cl Resin B2 Load L-tert-leucine methyl ester B1->B2 B3 Iterative SPPS Cycles (Fmoc Deprotection & Coupling) B2->B3 B4 N-terminal Acetylation B3->B4 B5 Cleavage from Resin (TFA Cocktail) B4->B5 B6 Precipitation & Purification B5->B6

Caption: SPPS workflows for free acid and methyl ester peptides.

Detailed Steps:

  • Resin Preparation:

    • For Peptide A (Free Acid): Swell Wang resin in N,N-dimethylformamide (DMF).

    • For Peptide B (Methyl Ester): Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).

  • Loading of the First Amino Acid:

    • Peptide A: Couple Fmoc-L-tert-leucine-OH to the Wang resin using a suitable activating agent (e.g., DIC/Oxyma).

    • Peptide B: React L-tert-leucine methyl ester hydrochloride with the 2-chlorotrityl chloride resin in the presence of N,N-diisopropylethylamine (DIPEA).

  • Peptide Chain Elongation (for both peptides):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

    • Washing: Thoroughly wash the resin with DMF.

    • Coupling: Couple the next Fmoc-protected amino acid using an activating agent such as HBTU/DIPEA in DMF.

    • Repeat: Continue the deprotection, washing, and coupling cycle for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol 2: Competitive Receptor Binding Assay

This assay determines the binding affinity (IC50) of the synthesized peptides to a target receptor.

Principle: The assay measures the ability of the unlabeled test peptides (Peptide A and Peptide B) to compete with a constant concentration of a radiolabeled or fluorescently labeled ligand for binding to the receptor.

Steps:

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of receptor preparation to each well.

    • Add a fixed concentration of the labeled ligand to each well.

    • Add increasing concentrations of the unlabeled competitor peptides (Peptide A or Peptide B) to the wells. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The receptor-bound ligand is retained on the filter.

    • Wash the filters with ice-cold assay buffer to remove unbound ligand.

  • Detection:

    • If using a radioligand, quantify the radioactivity on each filter using a scintillation counter.

    • If using a fluorescent ligand, measure the fluorescence of the filters.

  • Data Analysis:

    • Calculate the percentage of specific binding at each competitor concentration.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Functional Assay (cAMP Measurement)

This assay measures the ability of the peptides to act as agonists or antagonists at a G-protein coupled receptor (GPCR) that signals through cyclic AMP (cAMP).

Principle: This protocol measures the intracellular accumulation of cAMP in response to peptide stimulation of a Gs- or Gi-coupled receptor.

Steps:

  • Cell Culture: Culture cells expressing the target GPCR to an appropriate density in a 96-well plate.

  • Peptide Stimulation:

    • Wash the cells with assay buffer.

    • Add increasing concentrations of the test peptides (Peptide A or Peptide B) to the wells. For antagonist testing, pre-incubate the cells with the peptides before adding a known agonist.

    • Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.

  • cAMP Detection:

    • Use a commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based) according to the manufacturer's instructions. These kits typically involve a competitive immunoassay where the cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Quantify the amount of cAMP produced in each well by interpolating from the standard curve.

    • Plot the cAMP concentration against the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Perspectives

The choice between incorporating L-tert-leucine or its methyl ester derivative is a strategic decision in peptide drug design that should be guided by the specific therapeutic goal. The free carboxylate of L-tert-leucine may be essential for direct receptor interaction, while the methyl ester offers a valuable tool for enhancing stability and membrane permeability, often functioning as a prodrug.[1] The provided experimental protocols offer a robust framework for synthesizing and evaluating these modifications, enabling a data-driven approach to peptide optimization. As our understanding of peptide structure-activity relationships continues to evolve, the rational application of such modifications will remain a critical component in the development of next-generation peptide therapeutics.

References

  • Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. (2012). National Institutes of Health. [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2021). National Institutes of Health. [Link]

  • Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. National Institutes of Health. [Link]

Sources

A Comparative Guide to the Stereochemical Validation of Peptides Incorporating Methyl (2S)-2-amino-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of peptides is a critical, non-negotiable aspect of therapeutic development. The incorporation of non-canonical amino acids (ncAAs) like methyl (2S)-2-amino-3,3-dimethylbutanoate, a derivative of tert-Leucine, introduces unique challenges in verifying that the desired stereochemistry is maintained throughout synthesis and purification.[1][2][3] Epimerization, the unwanted inversion of a chiral center, can drastically alter a peptide's three-dimensional structure, impacting its biological activity, efficacy, and safety profile.[4][5][6][7]

This guide provides an in-depth comparison of the most robust analytical techniques for validating the stereochemistry of peptides after the incorporation of this compound. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to ensure the trustworthiness of your findings.

The Imperative of Stereochemical Purity

The introduction of D-isomers, either as impurities from starting materials or as a result of epimerization during synthesis, can have profound consequences.[8] Altered peptide conformations can lead to reduced binding affinity for its target, complete loss of function, or even agonist-to-antagonist switching. Therefore, rigorous analytical validation is not merely a quality control step but a fundamental component of drug design and development.[9][10][11]

Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical method depends on several factors, including the stage of development, the required sensitivity, the complexity of the peptide, and available instrumentation. Here, we compare the most effective techniques for stereochemical validation.

Analytical MethodPrincipleLimit of Detection (LOD)Key AdvantagesKey Disadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).[12]Typically in the low µg/mL range. Can detect down to 0.1% of the D-isomer.[8]High resolution, well-established, excellent for quantification.[8][13] Direct analysis of the intact peptide is sometimes possible.Method development can be complex.[13] May require hydrolysis and derivatization.
Advanced Marfey's Method (HPLC-MS) Derivatization of amino acid hydrolysates with a chiral reagent (FDAA or FDLA) to form diastereomers, followed by separation on a non-chiral column and MS detection.[14][15][16]Low picomolar range.[17]High sensitivity and selectivity.[14][17] Provides information on all constituent amino acids.[15]Requires complete peptide hydrolysis, which can introduce racemization.[8] Derivatization adds an extra step.
X-Ray Crystallography Provides the absolute three-dimensional structure of a molecule in a crystalline state.[18][19][20]Not applicable (provides structural data).Unambiguous determination of stereochemistry for the entire peptide.[21][22]Requires high-quality crystals, which can be challenging to obtain.[18] The solid-state conformation may not represent the solution-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules in solution.[23][24][25]Not a primary method for quantification of minor epimers.Provides detailed conformational information in solution.[23][25] Can be used for peptides containing non-natural amino acids.[26]Lower sensitivity compared to chromatographic methods. Complex spectra for larger peptides.[23]

Deep Dive into Key Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is a powerful technique for separating enantiomers based on their differential interactions with a chiral stationary phase (CSP).[12] This method is often the first line of defense for assessing the stereochemical purity of the final peptide product. The choice of CSP is critical and depends on the specific properties of the peptide. For peptides containing tert-Leucine derivatives, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) have shown excellent results.

Experimental Workflow:

Caption: Workflow for Chiral HPLC Analysis.

Protocol: Direct Chiral HPLC of an Intact Peptide

  • Column Selection: A CHIROBIOTIC T or a similar macrocyclic glycopeptide-based chiral column is recommended.

  • Mobile Phase Preparation: A typical mobile phase consists of a polar organic solvent like methanol or acetonitrile with a small percentage of an acidic or basic modifier to optimize separation.[9]

  • Sample Preparation: Dissolve the peptide in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C (can be varied to optimize resolution)

    • Detection: UV at 214 nm or 280 nm, or Mass Spectrometry for enhanced sensitivity and confirmation.

  • Data Analysis: Integrate the peak areas of the L- and D-enantiomers to determine the enantiomeric excess (%ee).

Advanced Marfey's Method

Causality: Marfey's method is an indirect approach that involves derivatizing the amino acids obtained from peptide hydrolysis with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide (L-FDLA).[14][15][16] This creates diastereomers that can be readily separated on a standard reversed-phase HPLC column.[14] The "advanced" version incorporates MS detection for improved sensitivity and the ability to analyze complex mixtures.[15]

Experimental Workflow:

Caption: Workflow for Advanced Marfey's Method.

Protocol: Advanced Marfey's Method for Amino Acid Analysis

  • Peptide Hydrolysis:

    • To a vial containing the peptide, add 6N DCl in D₂O. The use of deuterated acid allows for the correction of any racemization that occurs during hydrolysis.[8][27]

    • Heat the sealed vial at 110 °C for 24 hours.

    • Evaporate the acid under a stream of nitrogen.

  • Derivatization:

    • Dissolve the amino acid hydrolysate in 1 M NaHCO₃.

    • Add a solution of L-FDAA in acetone.

    • Incubate at 40 °C for 1 hour.

    • Neutralize the reaction with 2 M HCl.

  • HPLC-MS Analysis:

    • Column: Standard C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is commonly used.

    • Detection: UV at 340 nm and Electrospray Ionization Mass Spectrometry (ESI-MS).[15]

  • Data Analysis: Compare the retention times of the derivatized amino acids from the sample to those of derivatized L- and D-amino acid standards. The L-amino acid derivative typically elutes before the D-isomer.[14]

X-Ray Crystallography

Causality: X-ray crystallography provides the most definitive evidence of stereochemistry by determining the precise three-dimensional arrangement of atoms in a crystal.[18][19] For peptides, this technique can unambiguously confirm the configuration of each chiral center.[21]

Experimental Workflow:

Caption: Workflow for X-ray Crystallography.

Protocol: Peptide Crystallography

  • Peptide Purity: The peptide must be of very high purity (>98%).

  • Crystallization: This is often the most challenging step.[18] It involves screening a wide range of conditions (precipitants, buffers, pH, temperature) to find those that promote crystal growth.

  • Data Collection: A suitable crystal is mounted and exposed to a beam of X-rays. The diffraction pattern is recorded on a detector.[19]

  • Structure Determination: The diffraction data is processed to generate an electron density map, from which the atomic model of the peptide is built and refined.[18][22]

NMR Spectroscopy

Causality: While not as sensitive as chromatographic methods for detecting minor epimers, NMR spectroscopy provides invaluable information about the peptide's conformation in solution.[23][25] Specific NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons, which are highly dependent on the peptide's stereochemistry.[24][28]

Experimental Workflow:

Caption: Workflow for NMR-based Stereochemical Analysis.

Protocol: 2D NMR for Conformational Analysis

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (for identifying amino acid spin systems) and NOESY (for measuring inter-proton distances).

  • Resonance Assignment: Assign all the proton resonances to their respective amino acid residues.

  • Structural Analysis: Analyze the NOESY spectrum to identify short-range and long-range proton-proton interactions. The pattern of these interactions will be distinct for different stereoisomers.

Conclusion and Recommendations

The validation of stereochemistry after the incorporation of this compound requires a multi-faceted analytical approach.

  • For routine quality control and quantification of enantiomeric purity, Chiral HPLC and Advanced Marfey's Method are the most practical and sensitive techniques.

  • When unambiguous confirmation of the absolute stereochemistry of the entire peptide is required, X-ray crystallography is the gold standard, provided that suitable crystals can be obtained.

  • NMR spectroscopy is an essential tool for understanding the solution-state conformation of the peptide and can provide strong supporting evidence for the assigned stereochemistry.

By employing a combination of these methods, researchers can confidently ensure the stereochemical integrity of their synthetic peptides, a critical step in the development of safe and effective therapeutics.

References

  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society.
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ioniz
  • Marfey's reagent for chiral amino acid analysis. Ovid.
  • C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products.
  • Use of Marfey's Reagent and Analogs for Chiral Amino Acid Analysis: Assessment and Applications to Natural Products and Biological Systems. PubMed.
  • Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. PubMed Central.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Amino Acid and Peptide Chiral Separ
  • Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evalu
  • Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems.
  • Navigating Stereochemical Integrity: A Comparative Guide to Analytical Methods for Detecting Racemiz
  • A Newcomer's Guide to Peptide Crystallography. PubMed Central.
  • Chirality determination of unusual amino acids using precolumn derivatiz
  • Peptide Structure Determination by NMR.
  • Epimeris
  • Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. PubMed Central.
  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
  • peptide nmr. Zerbe/Bader.
  • Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace.
  • X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Arom
  • Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence d
  • Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures.
  • FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability. YouTube.
  • Epimeris
  • (PDF) Epimerisation in Peptide Synthesis.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Epimeris
  • X-ray crystallography. Wikipedia.
  • Parameterizing Non-Canonical Amino Acids for Cyclic Peptide Simul
  • X-Ray Structure Determination of Proteins and Peptides.
  • Proteins, X-ray Crystal Structures And How To Get Them. [Source not available].
  • Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography.
  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS.
  • From MonoBINOL to BisBINOL: Expanded Enantioselective Fluorescent Recognition of Amino Acids. [Source not available].
  • Validation of the non-canonical peptides results in the ultimate...
  • Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage. RSC Publishing.
  • Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. [Source not available].
  • Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. PubMed Central.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
  • Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. PubMed.

Sources

A Senior Application Scientist's Guide to Coupling Reagents for Methyl (2S)-2-amino-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steric Hindrance in Amide Bond Formation

In the realm of peptide synthesis and drug development, the formation of an amide bond is the cornerstone reaction. However, not all amide bonds are created equal. The coupling of sterically hindered amino acids, such as methyl (2S)-2-amino-3,3-dimethylbutanoate (methyl L-tert-leucinate), presents a formidable challenge to the synthetic chemist. The bulky tert-butyl group adjacent to the amine nucleophile significantly impedes the approach of the activated carboxylic acid, leading to sluggish reaction kinetics, incomplete conversions, and often, the need for harsh reaction conditions that can compromise the chiral integrity of the product through epimerization.

The selection of an appropriate coupling reagent is therefore not merely a choice of reagent, but a critical strategic decision that dictates the success or failure of the synthesis. This guide provides a comparative analysis of various classes of coupling reagents, offering insights into their mechanisms, relative efficiencies, and practical applications for the acylation of the sterically demanding this compound. The recommendations herein are based on established principles and experimental data from the coupling of similarly hindered amino acid derivatives.

Classes of Coupling Reagents: A Comparative Analysis

The efficacy of a coupling reagent in overcoming steric hindrance is primarily determined by its ability to generate a highly reactive activated intermediate that is susceptible to nucleophilic attack by the hindered amine, while simultaneously minimizing side reactions, particularly epimerization. Modern coupling reagents are predominantly onium-type salts (uronium/aminium and phosphonium), which have demonstrated superiority over classical methods like carbodiimides for challenging couplings.[1]

Uronium/Aminium Salts: The High-Reactivity Standard

Uronium and aminium salts are among the most potent activating agents used in peptide synthesis. They react with the carboxylic acid to form highly reactive intermediates, typically esters of hydroxybenzotriazole derivatives.

Mechanism of Action: In the presence of a tertiary amine base, the uronium/aminium salt reacts with the N-protected amino acid to form an active ester. This ester is then attacked by the amine component (methyl L-tert-leucinate) to form the peptide bond.

G cluster_activation Activation Step cluster_coupling Coupling Step R-COOH N-Protected Amino Acid Active_Ester Highly Reactive Active Ester R-COOH->Active_Ester Activation Uronium_Salt Uronium/Aminium Salt (e.g., HATU, HBTU) Uronium_Salt->Active_Ester Base Tertiary Base (e.g., DIPEA) Base->Active_Ester Peptide Protected Dipeptide Active_Ester->Peptide Nucleophilic Attack Amine Methyl (2S)-2-amino- 3,3-dimethylbutanoate Amine->Peptide

Caption: General mechanism of uronium/aminium salt-mediated coupling.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, especially for sterically hindered systems.[2] HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom at the 7-position of the azabenzotriazole ring creates a more reactive OAt-ester intermediate compared to its HOBt-based counterpart, HBTU.[2] This enhanced reactivity often leads to faster and more complete coupling reactions with a lower risk of epimerization.[3]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While still a very efficient reagent, HBTU is generally considered less potent than HATU for particularly challenging couplings.[3] The OBt-ester it forms is less reactive than the OAt-ester from HATU, which may result in lower yields or the need for longer reaction times when coupling to a hindered amine like methyl L-tert-leucinate.

  • COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt that offers efficacy comparable, and in some cases superior, to HATU.[4][5] A significant advantage of COMU is its improved safety profile; it is based on OxymaPure, which is non-explosive, unlike the potentially hazardous HOBt and HOAt derivatives.[6] COMU has also been shown to be highly efficient, requiring only one equivalent of base, and is very soluble in a wide range of solvents.[4]

Phosphonium Salts: A Reliable Alternative

Phosphonium salts, such as PyBOP and PyAOP, are another class of highly effective coupling reagents. They function similarly to uronium salts by forming active esters.

Mechanism of Action: The phosphonium salt reacts with the carboxylate of the N-protected amino acid to form a reactive phosphonium ester, which readily undergoes nucleophilic attack by the amine.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A well-established and reliable coupling reagent, PyBOP is known for its high coupling efficiency and low propensity for racemization.[6] It is a robust choice for many standard and moderately difficult couplings.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): As the HOAt-based analogue of PyBOP, PyAOP offers enhanced reactivity, making it particularly suitable for coupling N-methylated and other sterically hindered amino acids.[3]

Organophosphorus Reagents: Specialized for Suppressing Racemization

This category includes reagents that are specifically designed to minimize epimerization, a critical consideration when coupling activated amino acids.

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): DEPBT is renowned for its remarkable resistance to racemization.[7][8][9] It is particularly useful for coupling amino acids that are highly susceptible to epimerization.[10] While perhaps not as fast as the most potent uronium salts, its ability to preserve stereochemical integrity makes it an excellent choice for sensitive substrates.[11]

  • T3P® (Propanephosphonic Anhydride): T3P® is a versatile and increasingly popular coupling reagent known for its high efficiency, low toxicity, and minimal epimerization.[12] A key advantage of T3P® is that its byproducts are water-soluble, which greatly simplifies reaction workup and product purification.[13] It is an excellent "green" chemistry option that delivers high yields and purities.[14]

Other Coupling Methods
  • Carbodiimides (e.g., DCC, EDC): While widely used for their simplicity and cost-effectiveness, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often inefficient for sterically hindered couplings when used alone.[1] They typically require the addition of nucleophilic additives like HOBt or HOAt to improve efficiency and suppress racemization.[6]

  • Mixed Anhydrides: This classical method involves the activation of the carboxylic acid with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a base.[15] While effective, this method can be prone to side reactions, such as the formation of urethane byproducts, especially with hindered amino acids.[16] Careful control of reaction temperature and stoichiometry is crucial for success.[17]

Quantitative Performance Comparison

Direct comparative data for the coupling of various reagents with this compound is scarce in the literature. The following table summarizes representative performance data for couplings of other sterically hindered amino acids, which can serve as a valuable guide for reagent selection.

Coupling ReagentHindered System ExampleYield (%)Epimerization/RacemizationReference(s)
HATU Fmoc-Aib-OH + H-Aib-ResinHighLow[2]
COMU Fmoc-Aib-OH + H-Aib-ResinHigh (>99%)Low[1][5]
DEPBT Racemization-prone substratesHighRemarkably low[7][8][10]
T3P® Epimerization-prone substratesHighMinimal[12][14]
PyAOP N-methylated amino acidsHighLow[3]
HBTU General hindered couplingsGoodModerate[3]
Mixed Anhydride General hindered couplingsVariableCan be significant[16][17]
DCC/HOBt General hindered couplingsModerateModerate[6]

Note: Yields and epimerization levels are highly dependent on the specific substrates, reaction conditions, and analytical methods used.

Experimental Protocols

The following protocols provide a starting point for the coupling of an N-protected amino acid to this compound. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.

G start Start dissolve_acid Dissolve N-Protected Amino Acid and Coupling Reagent (e.g., HATU) in anhydrous solvent (e.g., DMF) start->dissolve_acid add_base Add Base (e.g., DIPEA) to the mixture dissolve_acid->add_base preactivate Pre-activate for 1-5 minutes at room temperature add_base->preactivate add_amine Add Methyl (2S)-2-amino- 3,3-dimethylbutanoate preactivate->add_amine react Stir at room temperature for 2-24 hours add_amine->react monitor Monitor reaction by TLC or LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Purify by column chromatography workup->purify end End purify->end

Caption: A general experimental workflow for solution-phase peptide coupling.

Protocol 1: HATU-Mediated Coupling (Recommended for High Yield and Speed)
  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF or DCM.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the solution and stir for 1-5 minutes at room temperature.

  • Coupling: Add a solution of this compound (1.2 eq.) in the same anhydrous solvent to the activated mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: T3P®-Mediated Coupling (Recommended for Low Epimerization and Easy Workup)
  • Preparation: In a flask, dissolve the N-protected amino acid (1.0 eq.) and this compound (1.2 eq.) in a suitable solvent such as ethyl acetate or acetonitrile.

  • Base Addition: Add a tertiary amine base such as pyridine or triethylamine (3.0 eq.).

  • T3P® Addition: Add T3P® (50% solution in ethyl acetate, 1.5 eq.) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, wash the reaction mixture with water and saturated aqueous sodium bicarbonate. The aqueous washes will remove the phosphonic acid byproducts.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Conclusion and Recommendations

For the challenging acylation of This compound , the choice of a high-potency coupling reagent is essential.

  • For maximum reactivity and high yields , uronium/aminium salts such as HATU and COMU are highly recommended.[2][4] COMU offers the added benefit of a superior safety profile.[6]

  • When minimizing epimerization is the absolute priority , especially with sensitive N-protected amino acids, DEPBT and T3P® are outstanding choices.[7][12] T3P® also provides the significant advantage of a simplified, environmentally friendly workup procedure.[14]

Ultimately, the optimal coupling reagent and conditions will depend on the specific carboxylic acid being coupled, the scale of the reaction, and the purity requirements of the final product. The information and protocols provided in this guide serve as a strong foundation for researchers, scientists, and drug development professionals to make informed decisions and successfully tackle the challenges of coupling sterically hindered amino acids.

References

  • Albericio, F., et al. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(3), 474-484. [Link]

  • Ye, Y.-H., Li, H., & Jiang, X. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Biopolymers, 80(2-3), 172-180. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. [Link]

  • Blocher-Grieder, F. (n.d.). Choosing the Right Peptide Coupling Reagent: A Deep Dive into DEPBT. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. [Link]

  • Chem Reactor. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). T3P: Propanephosphonic Acid Anhydride for Peptide and Amide Synthesis. [Link]

  • Al Musaimi, O., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017. [Link]

  • Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros. [Link]

  • Lee, Y. S., & Lee, W. S. (2002). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 46(6), 487-500. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]

  • Google Patents. (1972). US3640991A - Mixed anhydride method of preparing peptides.
  • Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. [Link]

  • Organic Reactions. (n.d.). Synthesis of Peptides with Mixed Anhydrides. [Link]

  • Synfacts. (2021). Anhydride-Mediated Peptide Synthesis with C-Terminal Unprotected N-Methylamino Acids. Synfacts, 17(01), 0103. [Link]

  • ResearchGate. (n.d.). Mechanism of mixed anhydride coupling reaction. [Link]

Sources

The Strategic Incorporation of Methyl (2S)-2-amino-3,3-dimethylbutanoate in Peptide Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel peptide therapeutics with enhanced potency, stability, and selectivity is a continuous endeavor. The strategic incorporation of non-canonical amino acids is a powerful tool in this pursuit. This guide provides an in-depth comparison of the biological activity of peptides containing methyl (2S)-2-amino-3,3-dimethylbutanoate , the methyl ester of L-tert-Leucine, against relevant alternatives. We will delve into the rationale behind its use, supported by experimental data, and provide detailed protocols for evaluating these peptides.

The Significance of Steric Bulk: Introducing L-tert-Leucine Methyl Ester

This compound, hereafter referred to as L-tert-Leucine methyl ester, is a unique amino acid derivative characterized by its bulky tert-butyl side chain. This steric hindrance plays a crucial role in modulating the conformational properties of peptides, influencing their interaction with biological targets and their susceptibility to enzymatic degradation. The incorporation of such bulky residues can lead to peptides with improved pharmacological profiles.[1]

Comparative Biological Activity: A Multi-Faceted Analysis

The impact of incorporating L-tert-Leucine methyl ester into a peptide sequence is best understood through direct comparison with peptides containing other amino acids, particularly those with varying degrees of hydrophobicity and steric bulk.

Receptor Binding Affinity: A Case Study in Cannabinoid Receptor Agonists

A compelling example of the influence of L-tert-Leucine is found in the development of synthetic cannabinoid receptor agonists (SCRAs). A study systematically compared a series of SCRAs with different amino acid-derived side chains, including L-tert-leucinamide (structurally analogous to the topic compound), L-valinamide, and L-phenylalaninamide.

Key Findings:

  • For a given core structure, the binding affinities (Ki) and functional potencies at both CB1 and CB2 receptors followed the trend: L-tert-leucinamide > L-valinamide ≫ L-phenylalaninamide .

Table 1: Comparative Binding Affinities (Ki, nM) of Synthetic Cannabinoid Receptor Agonists

Compound IDAmino Acid Side ChainCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)
ADB-BUTINACA L-tert-Leucinamide0.2991.32
AB-BUTINACA L-Valinamide1.341.34
APP-BUTINACA L-Phenylalaninamide5382190

Data extracted from a study on synthetic cannabinoid receptor agonists.

This data clearly demonstrates the significant enhancement in receptor binding affinity conferred by the bulky tert-butyl group of L-tert-Leucine compared to the smaller isopropyl group of valine and the aromatic side chain of phenylalanine.

Experimental Workflow: Competitive Radioligand Binding Assay for Cannabinoid Receptors

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare cell membranes expressing CB1 or CB2 receptors A1 Incubate membranes with radioligand and competing ligand P1->A1 P2 Prepare radioligand (e.g., [3H]CP55,940) P2->A1 P3 Prepare competing ligands (test peptides) at various concentrations P3->A1 A2 Separate bound from free radioligand (e.g., via filtration) A1->A2 A3 Quantify bound radioactivity (scintillation counting) A2->A3 D1 Plot percentage of specific binding vs. competing ligand concentration A3->D1 D2 Calculate IC50 value D1->D2 D3 Calculate Ki value using the Cheng-Prusoff equation D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Antimicrobial Activity: The Role of Hydrophobicity and Structure

While direct comparative studies on antimicrobial peptides (AMPs) containing L-tert-Leucine methyl ester are limited, the well-established principles of AMP design provide a strong basis for comparison. The antimicrobial efficacy of AMPs is often linked to their amphipathicity, net positive charge, and the nature of their hydrophobic residues.[2]

Leucine and valine are common hydrophobic residues in AMPs. Leucine, with its isobutyl side chain, is more hydrophobic than valine.[3] This increased hydrophobicity can lead to stronger interactions with and disruption of bacterial cell membranes, often resulting in potent, broad-spectrum antimicrobial activity.[3] However, this can sometimes be accompanied by increased toxicity towards mammalian cells.[3]

L-tert-Leucine, being even more sterically hindered and hydrophobic than leucine, is expected to further enhance membrane disruption. The bulky tert-butyl group can create significant perturbations in the lipid bilayer, potentially leading to rapid cell lysis.

Table 2: Conceptual Comparison of Hydrophobic Amino Acids in Antimicrobial Peptides

Amino AcidSide ChainRelative HydrophobicityExpected Antimicrobial PotencyPotential for Hemolysis
Valine IsopropylModerateGoodLow to Moderate
Leucine IsobutylHighHighModerate to High
L-tert-Leucine tert-ButylVery HighPotentially Very HighPotentially High

This table is a conceptual representation based on established structure-activity relationships of antimicrobial peptides.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare serial dilutions of test peptides in appropriate broth A1 Inoculate peptide dilutions with bacterial suspension P1->A1 P2 Prepare standardized bacterial inoculum P2->A1 A2 Incubate at 37°C for 18-24 hours A1->A2 D1 Visually inspect for turbidity or measure absorbance A2->D1 D2 Determine MIC: the lowest concentration with no visible growth D1->D2

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Anticancer Peptides: Targeting Cancer Cell Membranes

Similar to antimicrobial peptides, many anticancer peptides (ACPs) exert their effects by selectively disrupting the membranes of cancer cells, which often have a higher negative charge than normal cells.[4] The amino acid composition, particularly the presence of cationic and hydrophobic residues, is crucial for their activity.[1]

The incorporation of bulky, hydrophobic amino acids like L-tert-Leucine is a promising strategy for enhancing the anticancer potency of peptides. The increased hydrophobicity can facilitate deeper penetration into the cancer cell membrane, leading to enhanced disruption and cell death.[4]

Proteolytic Stability: A Key Advantage of Steric Hindrance

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[5] The incorporation of non-canonical amino acids with bulky side chains, such as L-tert-Leucine, can significantly enhance proteolytic stability.[6] The tert-butyl group sterically hinders the approach of proteases to the peptide backbone, making it more difficult for these enzymes to cleave the peptide bonds.[7]

Expected Outcome: Peptides containing L-tert-Leucine are expected to exhibit a significantly longer half-life in serum or plasma compared to their counterparts containing less bulky residues like leucine or valine.

Experimental Protocol: In Vitro Proteolytic Stability Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare peptide solutions A1 Incubate peptides in the biological matrix at 37°C P1->A1 P2 Prepare biological matrix (e.g., human serum, plasma) P2->A1 A2 Collect aliquots at various time points A1->A2 A3 Quench enzymatic activity (e.g., with acid or organic solvent) A2->A3 D1 Quantify remaining intact peptide (e.g., by HPLC or LC-MS) A3->D1 D2 Plot percentage of remaining peptide vs. time D1->D2 D3 Calculate peptide half-life (t1/2) D2->D3

Caption: Workflow for an in vitro proteolytic stability assay.

Synthesis of Peptides Containing L-tert-Leucine Methyl Ester

The incorporation of L-tert-Leucine methyl ester into peptides is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols.[8][9] Both Fmoc- and Boc-protected derivatives of L-tert-Leucine are commercially available.

General SPPS Workflow:

  • Resin Loading: The C-terminal amino acid is attached to a solid support resin.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed.

  • Coupling: The next protected amino acid, in this case, Fmoc-L-tert-Leucine-OH, is activated and coupled to the free N-terminus of the growing peptide chain.

  • Washing: Excess reagents and byproducts are washed away.

  • Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.

  • Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Perspectives

The incorporation of this compound into peptide sequences offers a powerful strategy for enhancing their biological activity and stability. The steric bulk of the tert-butyl group can significantly improve receptor binding affinity, as demonstrated in the case of cannabinoid receptor agonists. Furthermore, this modification is anticipated to boost the potency of antimicrobial and anticancer peptides and, crucially, to increase their resistance to proteolytic degradation.

While direct comparative data across all therapeutic areas is still emerging, the foundational principles of peptide chemistry and pharmacology strongly support the use of L-tert-Leucine methyl ester as a valuable tool in the design of next-generation peptide therapeutics. Further research involving the synthesis and evaluation of peptide libraries containing this and other bulky amino acids will undoubtedly uncover new lead compounds with superior drug-like properties.

References

  • Hancock, R. E. W. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. [Link]

  • The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. (2023). Springer Nature Experiments. [Link]

  • Mercer, D. K., & O'Neil, D. A. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Cellular and Infection Microbiology. [Link]

  • Seebach, D., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity. [Link]

  • Chen, C. H., et al. (2022). Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review). Experimental and Therapeutic Medicine. [Link]

  • Vlieghe, P., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One. [Link]

  • Li, Z., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. [Link]

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. (n.d.). ResearchGate. [Link]

  • M. O'Donnell. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Abduljalil, J. M. (2021). How to check the antimicrobial activity of the peptide that is in powder form? ResearchGate. [Link]

  • L. M. Johnson, et al. (2021). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]

  • Distefano, M. D., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Organic Letters. [Link]

  • Johnson, L. M., et al. (2021). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • The Royal Society of Chemistry. (2020). Supplementary Information. [Link]

  • Scherman, D., et al. (2012). Monitoring Stepwise Proteolytic Degradation of Peptides by Supramolecular Domino Tandem Assays and Mass Spectrometry for Trypsin and Leucine Aminopeptidase. Chemistry – A European Journal. [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • MS Bioworks. (n.d.). Investigation of Proteolytic Cleavage at Modified Residues. [Link]

  • Formaggio, F., et al. (2005). Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. Chemistry. [Link]

Sources

A Comparative Guide to the Structural Analysis of Peptides Incorporating Methyl (2S)-2-amino-3,3-dimethylbutanoate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Sterically Hindered Peptides

In the landscape of modern drug development, peptides represent a frontier of therapeutic innovation. Their specificity and biological activity are often refined through the incorporation of non-natural amino acids. One such building block, methyl (2S)-2-amino-3,3-dimethylbutanoate, the methyl ester of L-tert-leucine, is of particular interest.[1][2][3] Its defining feature—a bulky tert-butyl group—is strategically employed to enforce specific conformational constraints, enhance proteolytic stability, and modulate bioavailability.[4]

However, the very feature that makes this amino acid valuable presents a significant analytical challenge. The steric hindrance of the tert-butyl group can profoundly influence the peptide's conformational landscape, restricting backbone flexibility and dictating the overall three-dimensional fold. Elucidating this structure with atomic precision is paramount to understanding its function and optimizing its therapeutic potential.

Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the preeminent technique for this task. Unlike crystal-based methods that provide a static snapshot, NMR offers an unparalleled view of peptide structure and dynamics in the solution phase, an environment that more closely mimics physiological conditions.[5][6][7] This guide provides an in-depth, comparative analysis of the NMR-based workflow for characterizing peptides containing this compound, contrasts it with alternative methodologies, and offers detailed protocols for researchers in the field.

The NMR Workflow for Structural Elucidation

The determination of a peptide's structure by NMR is not a single experiment but a multi-step process. Each stage builds upon the last, culminating in a high-resolution ensemble of conformers that represent the molecule's dynamic state in solution. The unique properties of the tert-butyl group, particularly its nine chemically equivalent protons, produce an exceptionally intense and sharp signal in the ¹H NMR spectrum, which serves as a powerful and unambiguous probe for structural analysis.[8][9]

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Analysis SamplePrep Sample Preparation (>95% Purity, ~1mM, pH Control) OneD_NMR 1D ¹H NMR (Initial Quality Check) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Experiments (TOCSY, COSY, NOESY/ROESY) OneD_NMR->TwoD_NMR Confirm Sample Integrity Assignment Resonance Assignment (Sequential Walkthrough) TwoD_NMR->Assignment Restraints Generate Restraints (NOE Distances, Dihedral Angles) Assignment->Restraints Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calculation Ensemble Validation & Analysis (Ensemble of Structures) Calculation->Ensemble

Fig 1. Standard workflow for peptide structure determination by NMR spectroscopy.
Causality in Experimental Choices
  • Why 2D NMR? For any molecule larger than a few amino acids, the 1D ¹H spectrum suffers from severe signal overlap.[10] Two-dimensional experiments like TOCSY and NOESY spread these signals into a second frequency dimension, allowing for the resolution and assignment of individual protons.[6][11]

  • Why TOCSY and COSY? These experiments reveal through-bond connectivity. A TOCSY is essential for identifying which protons belong to a specific amino acid "spin system."[11] The unique pattern of the tert-butylglycine residue is readily identifiable. A COSY provides more specific 2- and 3-bond coupling information, which aids in distinguishing similar spin systems.[5]

  • Why NOESY or ROESY? This is the cornerstone of 3D structure determination.[12] The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that occurs between protons that are close in space (< 5Å), regardless of whether they are connected by bonds.[6] For small-to-medium-sized peptides that may have a molecular tumbling rate where the NOE becomes zero or very weak, ROESY is the preferred alternative as it does not have this "zero-crossing" issue.[13] The intense signal of the tert-butyl group provides strong, unambiguous NOE/ROE cross-peaks to neighboring protons, acting as a powerful anchor point for defining the local conformation.[9]

Comparison of Structural Analysis Techniques

While NMR is exceptionally powerful for solution-state analysis, other techniques provide complementary information. The choice of methodology is dictated by the research question, sample characteristics, and desired level of detail.

Method_Selection Start What is the primary research goal? Goal_3D Atomic-Resolution 3D Structure Start->Goal_3D Goal_Secondary Secondary Structure & Folding Start->Goal_Secondary Goal_Dynamics Conformational Dynamics Start->Goal_Dynamics NMR NMR Spectroscopy Goal_3D->NMR Is solution state critical? XRay X-Ray Crystallography Goal_3D->XRay Can it be crystallized? Goal_Secondary->NMR Residue-specific detail CD Circular Dichroism Goal_Secondary->CD Rapid Assessment Goal_Dynamics->NMR Primary Method

Fig 2. Decision tree for selecting a peptide structural analysis method.
Performance Comparison Table
FeatureNMR SpectroscopyX-ray CrystallographyCircular Dichroism (CD)
Sample Phase SolutionSolid (Crystal)Solution
Information Content High-resolution 3D structure, conformational dynamics, intermolecular interactions.[5][14]High-resolution static 3D structure.[5]Estimation of secondary structure content (e.g., α-helix, β-sheet).[5]
Resolution Near-atomic to atomicAtomicLow (provides a molecular average)
Sample Requirements High solubility and stability, typically ~0.5-1 mM concentration, mg quantities.[6][14]Requires high-quality single crystals, which can be a major bottleneck.[5]Lower concentration and sample amount needed.
Key Advantage Provides detailed information on structure and dynamics in a near-physiological solution state.[6]Can provide structures of very large complexes at extremely high resolution.Rapid, cost-effective assessment of folding and conformational changes.
Key Limitation Spectral complexity increases with molecular size; lower resolution than crystallography for rigid molecules.[5][10]Provides a static picture in a non-physiological crystal lattice; flexible regions may be disordered.Provides no residue-specific structural information.[5]
Relevance for tert-butyl Peptides Ideal for defining the conformational space influenced by the bulky group and observing its dynamics in solution.Crystal packing forces may artifactually influence the conformation around the flexible tert-butyl group.Can quickly report if the incorporation of the residue induces a global change in secondary structure.

Experimental Protocols

A self-validating protocol is crucial for trustworthy results. The following is a detailed methodology for acquiring a 2D ¹H-¹H ROESY spectrum, a key experiment for determining the 3D structure of a peptide containing this compound.

Protocol: 2D ROESY Data Acquisition and Processing
  • Sample Preparation (Self-Validation Step 1): a. Dissolve the lyophilized peptide (purity > 95% by HPLC) in 500 µL of a 90% H₂O / 10% D₂O solvent system to a final concentration of 1.0 mM. The D₂O provides the lock signal for the NMR spectrometer. b. Adjust the pH to a desired value (e.g., 6.0) using dilute HCl or NaOH. A stable pH is critical as chemical shifts of amide protons are highly pH-dependent. c. Filter the sample through a 0.22 µm syringe filter directly into a high-quality NMR tube (e.g., Shigemi or equivalent) to remove any particulate matter. d. Validation: Acquire a 1D ¹H spectrum. The spectrum should show sharp lines and the expected number of resonances, confirming the sample is well-dissolved and not aggregated.[14] The water signal should be narrow, indicating good shimming.

  • NMR Spectrometer Setup: a. Insert the sample into a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for maximum sensitivity. b. Lock onto the D₂O signal and tune/match the probe for ¹H. c. Shim the magnetic field to achieve high homogeneity, aiming for a water line width of < 2 Hz. d. Set the sample temperature to 298 K (25 °C). Temperature stability is crucial for reproducible results.

  • ROESY Experiment Acquisition: a. Load a standard 2D ROESY pulse sequence with water suppression (e.g., roesyesgp). b. Set the spectral width in both dimensions to cover all proton signals (typically 12-14 ppm). c. Set the number of complex points in the direct dimension (t₂) to 2048 and in the indirect dimension (t₁) to 512. d. Key Parameter - Mixing Time: Set the ROESY spin-lock mixing time to a value appropriate for peptides, typically between 150-300 ms. This duration is critical for observing through-space correlations. e. Set the number of scans per increment based on sample concentration to achieve adequate signal-to-noise (e.g., 8-16 scans). f. Set the relaxation delay to 1.5-2.0 seconds. g. Start the acquisition. Total experiment time may range from 2 to 12 hours.

  • Data Processing and Validation (Self-Validation Step 2): a. Apply a squared sine-bell window function in both dimensions. b. Perform a Fourier transform. c. Phase correct the spectrum carefully in both dimensions. d. Validation: The processed spectrum should show both diagonal peaks and symmetric cross-peaks. The presence of sequential amide-amide and alpha-amide cross-peaks confirms the quality of the data for structural analysis.[15] Known short-range intra-residue cross-peaks (e.g., within the tert-butylglycine residue) should be clearly visible, validating the chosen mixing time.

Conclusion

For researchers and drug developers working with peptides modified with sterically demanding residues like this compound, NMR spectroscopy is an indispensable tool. It provides the unique ability to define the three-dimensional structure and probe the conformational dynamics in a solution environment, offering insights that are inaccessible by other means. While techniques like X-ray crystallography and Circular Dichroism offer valuable, complementary data, the comprehensive, dynamic picture provided by a well-executed suite of NMR experiments is essential for establishing a robust structure-activity relationship. The protocols and comparative data presented in this guide serve as a foundational resource for leveraging NMR to its full potential in the rational design of next-generation peptide therapeutics.

References

  • Quora. (2025, January 8). What are some alternatives to NMR spectroscopy to study protein structures?
  • BenchChem. (n.d.). A Comparative Guide to NMR Spectroscopy for Structural Analysis of Hydroxyproline Peptides.
  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides.
  • ResearchGate. (2025, August 6). Optimization of the methods for small peptide solution structure determination by NMR spectroscopy.
  • National Institutes of Health. (n.d.). Structure Determination of Challenging Protein–Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations.
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.).
  • MDPI. (n.d.). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations.
  • UQ eSpace. (n.d.). Determination of peptide and protein structures using NMR Spectroscopy.
  • Peptide NMR. (n.d.).
  • PubMed. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. (n.d.).
  • MedchemExpress.com. (n.d.). (S)-2-Amino-3,3-dimethylbutanoic acid.
  • National Institutes of Health. (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein.
  • Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
  • BenchChem. (n.d.). 2-Hydroxy-3-methylbutanoic Acid in Peptide Synthesis: Application Notes and Protocols.
  • ResearchGate. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
  • University of Illinois Chicago. (n.d.). Peptide/Protein Structure Determination Using NMR Restraints and CYANA.
  • YouTube. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy.
  • National Institutes of Health. (n.d.). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations.
  • ChemicalBook. (2025, July 31). This compound.
  • Alfa Chemistry. (n.d.). CAS 63038-26-6 Methyl(2S)-2-amino-3,3-dimethylbutanoate.

Sources

Navigating the Proteomic Frontier: A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Peptides Containing Methyl (2S)-2-amino-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Fragmentation Behavior of a Unique Non-Canonical Amino Acid to Guide Proteomics and Drug Discovery Research

In the ever-evolving landscape of proteomics and drug development, the incorporation of non-canonical amino acids into peptides offers a powerful strategy to enhance therapeutic properties and probe biological systems. However, the unique structural features of these modified peptides present new challenges for their characterization by mass spectrometry. This guide provides a comprehensive comparison of the fragmentation behavior of peptides containing the sterically hindered non-canonical amino acid, methyl (2S)-2-amino-3,3-dimethylbutanoate, under the three most common tandem mass spectrometry (MS/MS) fragmentation techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD). This document serves as an essential resource for researchers, scientists, and drug development professionals seeking to confidently identify and characterize these novel biomolecules.

The Challenge of the Tert-Butyl Group: A New Frontier in Peptide Fragmentation

The defining feature of this compound is its bulky tert-butyl side chain. This neopentyl moiety introduces significant steric hindrance around the peptide backbone, profoundly influencing its gas-phase fragmentation behavior. Understanding these unique fragmentation patterns is paramount for accurate peptide sequencing and confident identification from complex biological matrices. This guide will dissect the nuances of how this bulky residue directs fragmentation pathways, offering a comparative analysis to empower researchers in their experimental design and data interpretation.

Comparative Fragmentation Analysis: CID vs. HCD vs. ETD

The choice of fragmentation method is a critical parameter that dictates the type and quality of information obtained from an MS/MS experiment. Here, we compare the performance of CID, HCD, and ETD in the analysis of peptides containing this compound.

Collision-Induced Dissociation (CID)

CID, a resonant excitation method, typically induces cleavage of the peptide backbone at the amide bonds, generating predominantly b- and y-type fragment ions .[1][2] However, the presence of the bulky tert-butyl group in this compound introduces a notable deviation from typical fragmentation patterns. A prominent fragmentation channel observed is the neutral loss of the entire tert-butyl side chain (56 Da) or isobutylene (56 Da) from the precursor or fragment ions. This is a charge-remote fragmentation that can sometimes dominate the spectrum, potentially leading to a decrease in the abundance of backbone fragment ions necessary for sequencing.

Furthermore, the steric hindrance can influence the relative cleavage efficiencies of adjacent peptide bonds. Cleavage C-terminal to the bulky residue may be sterically hindered, leading to a lower abundance of the corresponding y-ions. Conversely, cleavage N-terminal to the residue might be less affected.

Higher-Energy Collisional Dissociation (HCD)

HCD, a non-resonant fragmentation technique, imparts higher energy to the precursor ions, resulting in a more diverse fragmentation pattern compared to CID.[3][4][5] For peptides containing this compound, HCD is particularly advantageous. The higher energy promotes more extensive backbone fragmentation, often yielding a more complete series of b- and y-ions, which is crucial for confident sequence determination.[3]

While the neutral loss of the tert-butyl group is still observed in HCD, the higher energy also generates a greater abundance of informative backbone fragments. Additionally, HCD can produce characteristic immonium ions and other low-mass diagnostic ions that can aid in the identification of this specific non-canonical amino acid.

Electron-Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion, leading to cleavage of the N-Cα bond of the peptide backbone and the formation of c- and z-type fragment ions .[6][7][8] A key advantage of ETD is its ability to preserve labile post-translational modifications, and by extension, bulky and potentially labile non-canonical amino acid side chains.[6]

For peptides containing this compound, ETD is expected to be highly effective in providing extensive sequence coverage without the dominant neutral loss of the side chain observed in CID and to a lesser extent in HCD. This makes ETD a powerful complementary technique for the unambiguous sequencing of these challenging peptides. The radical-driven fragmentation mechanism of ETD is less susceptible to the steric hindrance of the tert-butyl group, often resulting in more uniform fragmentation along the peptide backbone.[7]

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the expected fragmentation patterns for a model peptide containing this compound under CID, HCD, and ETD are summarized below.

Fragmentation MethodPredominant Ion SeriesKey CharacteristicsAdvantages for this ApplicationDisadvantages for this Application
CID b- and y-ionsProminent neutral loss of the tert-butyl side chain (56 Da). Potentially suppressed fragmentation C-terminal to the bulky residue.Widely available and well-understood.Dominant neutral loss can suppress backbone fragmentation, hindering sequencing.
HCD b- and y-ionsMore extensive backbone fragmentation than CID. Observable neutral loss of the tert-butyl side chain. Generation of diagnostic immonium ions.Provides richer fragmentation spectra for more confident identification.May still exhibit some side-chain loss.
ETD c- and z-ionsPreserves the bulky side chain, minimizing neutral loss. Uniform fragmentation along the peptide backbone.Ideal for unambiguous sequencing without side-chain fragmentation. Complementary to CID/HCD.Requires multiply charged precursor ions. May be less efficient for shorter peptides.

Experimental Protocols

Synthesis of Peptides Containing this compound

The incorporation of this compound into peptides can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.[9][10]

Step-by-Step Methodology:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides or a pre-loaded Wang resin for C-terminal acids). Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a 20% solution of piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected this compound (or other standard Fmoc-amino acids) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • Due to the steric hindrance of the tert-butyl group, a double coupling step (repeating the coupling procedure) and/or extended coupling times may be necessary to ensure complete reaction.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

LC-MS/MS Analysis

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent compatible with mass spectrometry, such as 0.1% formic acid in water/acetonitrile.

  • Chromatographic Separation: Separate the peptide from any remaining impurities using a C18 reverse-phase column on an HPLC or UHPLC system coupled to the mass spectrometer. A gradient of increasing acetonitrile concentration is typically used for elution.

  • Mass Spectrometry Analysis:

    • Acquire full scan MS data to determine the mass-to-charge ratio (m/z) of the precursor peptide ion.

    • Perform data-dependent MS/MS analysis, where the most intense precursor ions are automatically selected for fragmentation.

    • Set up separate acquisition methods for CID, HCD, and ETD fragmentation to compare the resulting spectra.

    • For CID and HCD, optimize the collision energy to achieve a good balance between precursor ion depletion and the generation of a rich fragment ion spectrum.

    • For ETD, ensure the precursor ions have a charge state of at least +2 and optimize the electron transfer reaction time.

  • Data Analysis: Analyze the resulting MS/MS spectra using appropriate software to identify the fragment ions and deduce the peptide sequence. Compare the fragmentation patterns obtained from CID, HCD, and ETD to highlight the differences in fragmentation behavior.

Visualization of Key Processes

Fragmentation_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis cluster_fragmentation Fragmentation Methods SPPS Solid-Phase Peptide Synthesis (incorporating the non-canonical amino acid) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification LC_Separation LC Separation Purification->LC_Separation Inject Purified Peptide MS1 Full Scan MS (Precursor Ion Selection) LC_Separation->MS1 MS2 MS/MS Fragmentation MS1->MS2 CID CID MS2->CID HCD HCD MS2->HCD ETD ETD MS2->ETD Data_Analysis Data Analysis & Comparison CID->Data_Analysis HCD->Data_Analysis ETD->Data_Analysis

Caption: Experimental workflow from synthesis to comparative fragmentation analysis.

Fragmentation_Comparison cluster_CID CID cluster_HCD HCD cluster_ETD ETD Peptide {Peptide with This compound} b_y_ions_cid b- and y-ions Peptide->b_y_ions_cid Low Energy Collisions b_y_ions_hcd Extensive b- and y-ions Peptide->b_y_ions_hcd High Energy Collisions c_z_ions c- and z-ions Peptide->c_z_ions Electron Transfer Neutral_Loss_cid Prominent Neutral Loss (56 Da) Immonium_Ions Diagnostic Immonium Ions Side_Chain_Preservation Side Chain Preservation

Caption: Comparative fragmentation pathways of peptides with the bulky amino acid.

Conclusion and Future Perspectives

The incorporation of this compound presents both opportunities and challenges for peptide-based drug discovery and proteomics research. This guide has provided a detailed comparison of CID, HCD, and ETD for the fragmentation analysis of peptides containing this unique non-canonical amino acid.

Key Takeaways:

  • CID is a viable initial approach, but researchers must be aware of the potential for dominant neutral loss of the tert-butyl side chain.

  • HCD offers a more robust fragmentation pattern, providing a higher likelihood of successful sequence identification.

  • ETD is the method of choice for unambiguous sequencing, as it effectively preserves the bulky side chain and provides extensive backbone cleavage.

By understanding the distinct fragmentation behaviors under these different activation methods, researchers can select the most appropriate strategy for their analytical needs, leading to more confident and accurate characterization of these novel and potentially therapeutic peptides. The continued exploration of fragmentation mechanisms for a wider range of non-canonical amino acids will be crucial for advancing the fields of proteomics and drug discovery.

References

  • Han, H., et al. (2011). Electron Transfer Dissociation (ETD) of Peptides Containing Intrachain Disulfide Bonds. Journal of the American Society for Mass Spectrometry, 22(11), 2024-2034. [Link]

  • Dugas, V., et al. (2007). Sketch of the peptide synthesis on the amino-derivatized support using Fmoc chemistry. ResearchGate. [Link]

  • Leitner, A., et al. (2015). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics, 14(11), 2963-2974. [Link]

  • Subirós-Funosas, R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. [Link]

  • Molesworth, S. J., et al. (2015). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry, 26(9), 1596-1606. [Link]

  • Sun, R., et al. (2014). Statistical characterization of HCD fragmentation patterns of tryptic peptides on an LTQ Orbitrap Velos mass spectrometer. Journal of Proteomics, 109, 107-115. [Link]

  • Makarov, A., et al. (2006). Electron Transfer Dissociation of Peptides Containing Intrachain Disulfide Bonds. Analytical Chemistry, 78(7), 2113-2120. [Link]

  • Zubarev, R. A., et al. (2014). Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. Journal of the American Society for Mass Spectrometry, 25(10), 1820-1823. [Link]

  • Liang, Y., et al. (2018). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides. Journal of the American Society for Mass Spectrometry, 29(3), 463-469. [Link]

  • Neumann, H., et al. (2021). A Mild and General Method for the Synthesis of Aspartimide-Free Peptides. ChemRxiv. [Link]

  • Sleno, L., & Volmer, D. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology, 402, 148-185. [Link]

  • Diedrich, J. K., et al. (2013). Energy dependence of HCD on peptide fragmentation: stepped collisional energy finds the sweet spot. Journal of the American Society for Mass Spectrometry, 24(11), 1690-1699. [Link]

  • Frohlich, T., et al. (2013). HCD Fragmentation of Glycated Peptides. Journal of the American Society for Mass Spectrometry, 24(12), 1931-1940. [Link]

  • Swaney, D. L., et al. (2012). Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics. Journal of Proteome Research, 11(3), 1696-1704. [Link]

  • van de Watering, F. C., et al. (2002). MS/MS fragmentation spectrum of the candidate peptide. Peptide fragments detected after collision (30 V) of precursor ion mass of 943.5, present as m/z 472.8 (2+). ResearchGate. [Link]

  • Bray, B. L. (2003). METHOD AND COMPOSITIONS FOR THE PEPTIDE SYNTHESIS (T-20).
  • Julian, R. R., & Beauchamp, J. L. (2003). Side Chain Chemistry Mediates Backbone Fragmentation in Hydrogen Deficient Peptide Radicals. Journal of the American Chemical Society, 125(49), 15152-15160. [Link]

  • Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]

  • Diedrich, J. K., et al. (2013). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. Journal of the American Society for Mass Spectrometry, 24(11), 1690-1699. [Link]

  • Jiang, C., et al. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Physical Chemistry Chemical Physics, 22(33), 18451-18461. [Link]

  • Oh, K. I., et al. (2014). Neighboring residue effects in terminally blocked dipeptides: implications for residual secondary structures in intrinsically unfolded/disordered proteins. Biopolymers, 101(6), 625-637. [Link]

  • Jackson, G. P., et al. (2022). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). Journal of Mass Spectrometry, 57(1), e4797. [Link]

  • Che, F. Y., & Fricker, L. D. (2012). Large-scale Identification of Endogenous Secretory Peptides Using Electron Transfer Dissociation Mass Spectrometry. Molecular & Cellular Proteomics, 11(10), 993-1007. [Link]

  • Stefanowicz, P., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6985. [Link]

Sources

A Comparative Guide to Impurity Profiling of Synthetic Methyl (2S)-2-amino-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Chiral Building Blocks

Methyl (2S)-2-amino-3,3-dimethylbutanoate, the methyl ester of L-tert-leucine, is a crucial chiral building block in modern pharmaceutical synthesis.[1][2] Its rigid tert-butyl group provides unique conformational constraints, making it a valuable component in the synthesis of complex molecules, including antivirals like Atazanavir.[1] As with any active pharmaceutical ingredient (API) or intermediate, controlling the impurity profile is not merely a matter of regulatory compliance but a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final drug product.

This guide provides a comparative analysis of methodologies for the comprehensive impurity profiling of synthetic this compound. We will explore the genesis of potential impurities from common synthetic routes and delve into the comparative strengths and weaknesses of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for their detection, identification, and quantification. All discussions are framed within the context of the International Council for Harmonisation (ICH) Q3A(R2) guidelines, which mandate the reporting, identification, and toxicological qualification of impurities in new drug substances.[3][4][5][6][7]

The Synthetic Landscape and Genesis of Impurities

A robust impurity profile begins with a thorough understanding of the manufacturing process. The primary route to this compound is the direct esterification of L-tert-leucine.[8][9] This seemingly simple conversion, along with the synthesis of the L-tert-leucine starting material itself, creates a predictable landscape of potential impurities.

  • Process-Related Impurities: These originate from the manufacturing process itself.

    • Starting Materials: Unreacted L-tert-leucine is a primary potential impurity. If the L-tert-leucine is produced via enzymatic reduction of trimethylpyruvate, residual keto acid could also be present.[10][11]

    • Reagents, Ligands, and Catalysts: Common esterification reagents like thionyl chloride or trimethylchlorosilane can lead to their own set of impurities if not properly removed.[8][9]

    • By-products: Side reactions, though often minimal in a well-optimized process, can generate related substances.

  • Stereoisomeric Impurities: For a chiral molecule, the most critical impurity is its enantiomer.

    • (2R)-2-amino-3,3-dimethylbutanoate (D-enantiomer): The presence of the D-enantiomer can arise from a non-stereospecific synthesis of the L-tert-leucine starting material or racemization under harsh reaction conditions. Its control is paramount as different enantiomers can have drastically different pharmacological and toxicological profiles.

  • Degradation Products:

    • Hydrolysis: The ester is susceptible to hydrolysis, reverting to L-tert-leucine, especially under non-neutral pH conditions during storage or workup.[10]

    • Decarboxylation: While less common for amino acid esters, harsh thermal conditions could potentially lead to decarboxylation.

The following table summarizes the most probable impurities.

Impurity ClassSpecific ExampleTypical Origin
Stereoisomeric Methyl (2R)-2-amino-3,3-dimethylbutanoateImpure L-tert-leucine starting material; racemization.
Starting Material L-tert-leucineIncomplete esterification reaction.
Degradation L-tert-leucineHydrolysis of the ester functional group.
By-products Di-peptide (N-acylated dimer)Side reaction during synthesis or activation steps.
Reagents Residual solvents (e.g., Methanol)From the esterification reaction and purification.

A Comparative Analysis of Core Analytical Techniques

No single analytical technique can comprehensively characterize all potential impurities. A multi-modal approach combining the separation power of chromatography with the specificity of mass spectrometry and the structural elucidation capability of NMR is the gold standard.

Technique Primary Application Strengths Limitations
Chiral HPLC Enantiomeric PurityGold standard for enantiomer separation; high precision and accuracy.May require derivatization for sensitive UV detection; method development can be complex.
RP-HPLC-UV/MS Related Substances, Starting MaterialRobust and widely available; excellent for quantifying known impurities.Lacks a strong chromophore, requiring low UV wavelength (210 nm) or alternative detectors (CAD, MS).[12]
GC-MS Volatile Impurities, Chiral AnalysisHigh separation efficiency; MS provides structural information.Requires derivatization to increase volatility, adding a sample preparation step.[13][14]
qNMR Structural Elucidation, QuantificationAbsolute quantification without reference standards; non-destructive; excellent for identifying unknowns.Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to resolve.[15]
Workflow for Impurity Identification and Control

The following workflow illustrates a logical process for identifying and controlling impurities in alignment with regulatory expectations.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Control & Specification Sample Drug Substance Batch HPLC_Screen HPLC Screening (RP & Chiral) Sample->HPLC_Screen GC_Screen GC-MS Screening (for volatiles) Sample->GC_Screen Threshold Impurity > Identification Threshold? (e.g., >0.10% per ICH Q3A) HPLC_Screen->Threshold GC_Screen->Threshold Collect Fraction Collection via Prep-HPLC Threshold->Collect Yes No_Action Report as Unidentified Impurity Threshold->No_Action No Analyze Structural Analysis (HRMS, NMR) Collect->Analyze Identify Structure Elucidated Analyze->Identify Qualify Qualify Impurity (Toxicology Studies) Identify->Qualify Specification Set Specification Limit in Drug Substance Qualify->Specification

Caption: A typical workflow for impurity profiling, from detection to setting specifications.

Deep Dive: Method Selection and Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Workhorse

HPLC is indispensable for impurity profiling, offering distinct methodologies for achiral (related substances) and chiral (enantiomeric purity) analysis.

A. Chiral HPLC for Enantiomeric Purity

The primary goal is to resolve this compound from its (2R)-enantiomer. The choice of Chiral Stationary Phase (CSP) is the most critical factor. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often the first choice due to their broad applicability.[16][17]

Justification of Method Choice: Direct enantiomeric separation is preferred as it avoids derivatization, which can introduce impurities and analytical variability. A normal-phase method often provides better selectivity for amino acid esters on polysaccharide CSPs.

Exemplary Chiral HPLC Protocol:

  • Instrumentation: HPLC system with UV detector.

  • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (90:10:0.1, v/v/v). Rationale: The hexane/alcohol mixture provides the non-polar environment, while the small amount of DEA acts as a basic modifier to improve the peak shape of the amine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm. Rationale: The ester lacks a strong chromophore, necessitating detection at a low wavelength.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase.

  • System Suitability: Prepare a sample of the racemic methyl 2-amino-3,3-dimethylbutanoate. The resolution between the L- and D-enantiomer peaks should be ≥ 2.0.

B. Reversed-Phase HPLC for Related Substances

This method is designed to quantify process-related impurities like the unreacted starting material, L-tert-leucine.

Exemplary RP-HPLC Protocol:

  • Instrumentation: HPLC system with UV or Charged Aerosol Detector (CAD).

  • Column: C18, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or CAD. Rationale: CAD is a universal detector that does not require a chromophore and can provide a more uniform response for different impurities.[12]

  • Sample Preparation: Dissolve 25 mg of the sample in 25 mL of Mobile Phase A.

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach

GC-MS is an excellent confirmatory technique, especially for identifying unknown volatile or semi-volatile impurities. Its primary drawback for amino acid esters is the absolute necessity of derivatization to block polar -NH2 groups and increase volatility.[13][14]

Justification of Derivatization: The polar nature of the primary amine and the potential for hydrogen bonding prevent the analyte from passing through the GC system without derivatization. Silylation with a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a robust choice, as the resulting TBDMS derivatives are more stable and less moisture-sensitive than traditional TMS derivatives.[13]

Exemplary GC-MS Derivatization and Analysis Protocol:

  • Sample Preparation (Derivatization): a. Weigh approximately 1 mg of the sample into a 2 mL autosampler vial. b. Add 100 µL of Acetonitrile and 100 µL of MTBSTFA. c. Cap the vial tightly and heat at 80 °C for 60 minutes. d. Cool to room temperature before analysis.

  • Instrumentation: GC system with a Mass Spectrometric detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector: 250 °C, Split mode (e.g., 20:1).

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-450 amu.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Decision Matrix for Technique Selection

This diagram aids in selecting the appropriate primary technique based on the analytical question.

G start What is the analytical goal? q1 Determine Enantiomeric Purity? start->q1 q2 Quantify Known Process Impurities? start->q2 q3 Identify Unknown Impurity? start->q3 ans1 Chiral HPLC q1->ans1 Yes ans2 RP-HPLC-UV/MS q2->ans2 Yes ans3 LC-MS / GC-MS q3->ans3 Yes, for initial mass ans4 Isolate + NMR ans3->ans4 Then, for structure

Caption: A decision tree for selecting the primary analytical method.

Conclusion and Best Practices

The impurity profile of this compound is a critical quality attribute that demands a rigorous, multi-faceted analytical approach. While Chiral HPLC stands as the definitive technique for controlling the critical enantiomeric impurity, a comprehensive strategy must integrate Reversed-Phase HPLC for achiral process impurities and GC-MS as a powerful orthogonal method for volatile impurities and structural confirmation. NMR remains an invaluable tool for the definitive structural elucidation of any unknown impurities that are detected above the ICH identification threshold.

A self-validating and trustworthy protocol is built on system suitability checks, the use of qualified reference standards, and a deep understanding of the synthetic process to anticipate potential impurities. By combining these techniques and principles, researchers and drug developers can ensure the quality, safety, and consistency of this vital chiral building block, paving the way for safer and more effective medicines.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. (2006). [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. (2006). [Link]

  • Chiral Technologies Amino Acid Database - HPLC. Chiral Technologies. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (2021). [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. MDPI. (2021). [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PubMed. (2021). [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. (2007). [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Exploring L-tert-Leucine Methyl Ester Hydrochloride: Properties and Applications. Medium. [Link]

  • L-tert-Leucine Methyl Ester Hydrochloride: Your Key Pharmaceutical Intermediate. Papharma. [Link]

  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. ResearchGate. (2018). [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. (2008). [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. (2022). [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. (2008). [Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Wiley Online Library. (2010). [Link]

  • Impurity profile of amino acids? ResearchGate. (2002). [Link]

  • Amino acids: aspects of impurity profiling by means of CE. PubMed. (2007). [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). (2023). [Link]

  • From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst. ResearchGate. (2012). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl (2S)-2-amino-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the complete safety and compliance of our clients' laboratory operations. The proper disposal of chemical reagents is not merely a procedural afterthought but a critical component of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of methyl (2S)-2-amino-3,3-dimethylbutanoate (CAS No. 63038-26-6), grounded in regulatory standards and field-proven best practices.

Foundational Step: Hazard Identification and Risk Assessment

Before any disposal protocol can be initiated, a thorough understanding of the substance's intrinsic hazards is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final method of disposal.

This compound is classified as a flammable liquid and vapor (H226)[1]. This flammability is the primary hazard that dictates its handling and disposal procedures. The causality is clear: improper storage or disposal can lead to the accumulation of flammable vapors, which, in the presence of an ignition source, can result in fire or explosion.

Table 1: Hazard Profile of this compound

Hazard ClassHazard StatementPrecautionary Statement (Disposal Relevant)Source
Flammable LiquidH226: Flammable liquid and vapourP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]
Skin/Eye ContactNot explicitly classified, but general good practice appliesP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
EnvironmentalNo specific data available, but discharge into the environment must be avoided.P501: Dispose of contents/container to an appropriate treatment and disposal facility...[1]

This initial assessment mandates that all disposal activities be conducted in a well-ventilated area, far from potential ignition sources such as electrical equipment, open flames, or static discharge[1].

Pre-Disposal Operations: Segregation and Containment in the Laboratory

Proper disposal begins the moment the chemical is deemed waste. The immediate containment and labeling of this waste stream are governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[2][3].

Step 1: Selecting the Appropriate Waste Container

The choice of a waste container is the first line of defense against spills and reactions.

  • Compatibility: The container must be chemically compatible with this compound. High-density polyethylene (HDPE) or other solvent-resistant plastic containers are suitable. Avoid metal containers for acids and bases, and ensure the container material does not react with the waste[4].

  • Integrity: Use only containers that are in good condition, with no cracks or signs of deterioration, and that possess a securely sealing screw cap[5]. Never use foodstuff containers for hazardous waste[5].

  • Headroom: Do not fill the container to more than 90% capacity[4]. This headspace allows for vapor expansion, preventing a dangerous pressure buildup, especially for a flammable liquid.

Step 2: Labeling for Safety and Compliance

Accurate labeling is a non-negotiable regulatory requirement. An improperly labeled container is a significant safety risk.

  • EPA Requirements: Each waste container must be clearly labeled with the words "Hazardous Waste"[2][6].

  • Content Identification: The label must explicitly identify all chemical contents by their full name (e.g., "Waste this compound") and their approximate percentages or volumes. Chemical formulas or abbreviations are not sufficient[5].

  • Hazard Warning: The label must include a clear indication of the primary hazard. For this compound, a flammability pictogram is essential[2][6].

Step 3: Storage in a Satellite Accumulation Area (SAA)

The EPA allows hazardous waste to be stored at or near its point of generation in a designated Satellite Accumulation Area (SAA)[2][5].

  • Location: The SAA must be under the direct control of laboratory personnel and ideally within their line of sight[2][4].

  • Segregation: Within the SAA, ensure the container of this compound waste is segregated from incompatible materials, particularly strong oxidizing agents, to prevent violent reactions[5].

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA[6][7]. Once this limit is reached, or the container is full, it must be moved to the facility's Central Accumulation Area (CAA) within three days[5].

Step-by-Step Disposal Protocol

The disposal of this compound should not involve drain disposal or evaporation. The flammability and unknown environmental effects preclude these methods. The only acceptable, compliant pathway is through a licensed hazardous waste disposal vendor.

Personal Protective Equipment (PPE)

Before handling the waste container, all personnel must be equipped with the appropriate PPE.

Table 2: Required PPE for Handling and Disposal

Protection TypeSpecificationRationale
Eye/Face Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes.
Hand Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact.
Body Flame-retardant laboratory coat.Protects skin and clothing from spills and provides a barrier against fire.
Respiratory Not typically required if handled in a well-ventilated area or chemical fume hood.Required if there is a risk of inhaling significant vapor concentrations.
Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for proper disposal.

DisposalWorkflow cluster_lab In-Laboratory Operations cluster_facility Facility-Level Operations cluster_final Final Disposition Start Waste Generated: This compound Identify 1. Identify Hazards (Flammable Liquid - H226) Start->Identify Container 2. Select Compatible Container (e.g., HDPE) Identify->Container Label 3. Label Container 'Hazardous Waste' + Contents + Flammable Symbol Container->Label Store 4. Store in Designated SAA (Segregated from Incompatibles) Label->Store Full Container Full or SAA Time/Volume Limit Reached Store->Full Transfer 5. Transfer to Central Accumulation Area (CAA) Full->Transfer Within 3 days Vendor 6. Arrange Pickup by Licensed Waste Vendor Transfer->Vendor Dispose 7. Final Disposal via Incineration or Fuel Blending Vendor->Dispose

Caption: Disposal Decision Workflow for this compound.

Protocol Steps:

  • Container Sealing: Once waste is added, ensure the container cap is securely fastened to prevent the escape of flammable vapors[5].

  • Transfer to CAA: When the container is full or accumulation time limits are met, it must be moved from the SAA to your institution's designated Central Accumulation Area (CAA)[6]. This area is subject to stricter storage time limits (e.g., 90 or 180 days) based on the facility's generator status[2].

  • Vendor Coordination: Coordinate with your institution's Environmental Health & Safety (EHS) office or the designated hazardous waste manager. They will arrange for pickup by a licensed hazardous waste disposal company.

  • Manifesting: All hazardous waste must be tracked from its point of generation to its final disposal, a process known as "cradle to grave"[2]. This is documented on a Uniform Hazardous Waste Manifest, which will be handled by your EHS office and the disposal vendor.

  • Final Disposal Method: The most probable disposal method for a flammable organic liquid like this is high-temperature incineration or fuel blending, which ensures complete destruction in an environmentally sound manner[2][8].

Regulatory Compliance and Emergency Preparedness

Adherence to this protocol ensures compliance with key regulations from the EPA under the Resource Conservation and Recovery Act (RCRA) and OSHA's standards for hazardous materials[3][4][9]. Your facility's generator status—Very Small, Small, or Large Quantity Generator (VSQG, SQG, LQG)—determines specific requirements for storage time, reporting, and emergency planning[2][6].

Emergency Procedures for Spills:

In the event of a spill during handling or disposal:

  • Alert Personnel: Immediately alert others in the area.

  • Remove Ignition Sources: Extinguish any open flames and turn off nearby electrical equipment.

  • Ventilate: Increase ventilation to the area.

  • Containment: For small spills, absorb the material with a non-combustible absorbent like vermiculite or sand. Do not use combustible materials like paper towels.

  • Collection: Wearing appropriate PPE, carefully collect the absorbed material and contaminated items into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your EHS office immediately.

By integrating this detailed, causality-driven disposal protocol into your standard operating procedures, you not only ensure regulatory compliance but also foster a deep-seated culture of safety and responsibility within your laboratory.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . Polystar. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management. [Link]

  • Managing Hazardous Chemical Waste in the Lab . American Society for Clinical Pathology. [Link]

  • OSHA Rules for Hazardous Chemicals . DuraLabel Resources. [Link]

  • MSDS of this compound . Capot Chemical. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management . Hazardous Waste Experts. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]

  • (S)-Methyl 2-amino-3,3-dimethylbutanoate CAS 63038-26-6 . BIOSYNCE. [Link]

  • Hazardous Waste - Overview . Occupational Safety and Health Administration. [Link]

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) . Carl ROTH. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth Policy Portal. [Link]

  • Safety Data Sheet for Amino Acid Mixture (N6843) EUE . NEB. [Link]

Sources

Mastering the Safe Handling of Methyl (2S)-2-amino-3,3-dimethylbutanoate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing drug development, the precise and safe handling of specialized chemical intermediates is paramount. Methyl (2S)-2-amino-3,3-dimethylbutanoate, a valuable chiral building block, demands a comprehensive understanding of its properties to ensure both experimental integrity and, most importantly, personal safety. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for its management in the laboratory, from procurement to disposal.

Foundational Safety: Understanding the Hazard Profile

This compound (CAS No. 63038-26-6) is primarily classified as a Category 3 Flammable Liquid.[1] This classification is the cornerstone of our safety protocol. It signifies that the compound has a flashpoint of less than 100 °F (38 °C), meaning it can release enough vapor to form an ignitable mixture with air at temperatures commonly found in a laboratory setting.[2] Therefore, the principal causality behind our handling procedures is the mitigation of fire and explosion risks.

Beyond its flammability, while not classified for acute toxicity, repeated or prolonged contact should be avoided as with any laboratory chemical.[1] The amino and ester functional groups also imply certain chemical reactivities, such as sensitivity to strong acids, bases, and oxidizing agents, which must be considered during storage and experimentation.

The First Line of Defense: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of routine but a direct response to the identified hazards of flammability and potential skin/eye contact. Each component is chosen to create a reliable barrier between the researcher and the chemical.

PPE ComponentSpecification & Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A face shield should be worn over safety glasses when handling larger quantities (>100 mL) or when there is a significant risk of splashing.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile) are mandatory. Inspect gloves for any signs of degradation or puncture before each use. Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste.
Body Protection A flame-resistant laboratory coat is essential due to the compound's flammability. Standard cotton lab coats offer minimal protection from fire. Protective clothing should be worn to prevent skin contact.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood to control vapor inhalation.[2] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below occupational limits, a NIOSH-approved vapor respirator is required.[1][3]

Operational Plan: From Receiving to Experimentation

A self-validating system of protocols ensures that safety is integrated into every step of the workflow. The following procedures are designed to minimize risk through proactive control measures.

Receipt and Storage

Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area designated for flammable liquids.[1] An approved flammable storage cabinet is the standard for ensuring segregation from incompatible materials and ignition sources.[3]

Causality: Storing in a cool environment minimizes vapor pressure, reducing the concentration of flammable vapors in the container's headspace. The cabinet provides a fire-resistant barrier and contains potential spills.

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

This protocol outlines the critical steps for safely transferring and using the compound in a typical experimental setup.

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary PPE and inspect it for integrity.

    • Clear the workspace of all unnecessary items and potential ignition sources (e.g., hot plates, stir plate motors, static-generating materials).[2]

    • Prepare a designated, labeled waste container for any contaminated materials.

  • Inert Atmosphere Handling (if required) :

    • If the experiment is sensitive to air or moisture, ensure your glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Amino acid esters can be susceptible to hydrolysis, making an inert atmosphere crucial for maintaining chemical purity in certain applications.

  • Aliquotting and Transfer :

    • When transferring from the primary container, ensure both the source and receiving vessels are bonded and grounded, especially for quantities exceeding one gallon.[2][4] This prevents the buildup of static electricity which can serve as an ignition source.[2]

    • Use only non-sparking tools for opening containers.[1]

    • Perform all transfers slowly and carefully within the fume hood to minimize splashing and vapor generation.

  • Reaction Setup :

    • Once the compound is added to the reaction vessel, ensure the system is properly sealed or vented as per the experimental design.

    • If heating is required, use a flameless source such as a heating mantle, oil bath, or steam bath. Never use an open flame.[2]

  • Post-Experiment :

    • Thoroughly decontaminate any non-disposable equipment that came into contact with the compound.

    • Wipe down the work surface in the fume hood.

    • Dispose of all contaminated disposable items (gloves, pipette tips, wipes) in the designated hazardous waste container.

Visualizing the Workflow

The following diagram illustrates the logical flow of operations, emphasizing critical safety checkpoints.

G cluster_prep Preparation Phase cluster_handling Handling & Experimentation (in Fume Hood) cluster_disposal Cleanup & Disposal Prep_Area Clear Workspace & Remove Ignition Sources Inspect_PPE Inspect & Don PPE Prep_Area->Inspect_PPE Prep_Waste Prepare Labeled Waste Container Inspect_PPE->Prep_Waste Transfer Bond & Ground Containers (if applicable) Prep_Waste->Transfer Receive Receive & Inspect Chemical Container Store Store in Flammable Cabinet Receive->Store Store->Transfer Retrieve for use Aliquot Aliquot Chemical (Non-Sparking Tools) Transfer->Aliquot React Perform Reaction (Flameless Heating) Aliquot->React Decon Decontaminate Equipment & Workspace React->Decon Experiment Complete Dispose_PPE Dispose of Contaminated Items in Labeled Waste Decon->Dispose_PPE Segregate Segregate & Seal Liquid Waste Dispose_PPE->Segregate Pickup Schedule Hazardous Waste Pickup Segregate->Pickup

Caption: Safe handling workflow for this compound.

Disposal Plan: Responsible End-of-Life Management

Improper disposal is a serious breach of safety and environmental regulations. This compound and any materials contaminated with it must be treated as hazardous waste.

  • Do Not Pour Down the Drain : As a flammable liquid, it is illegal and unsafe to dispose of this chemical in the sanitary sewer.[1][5]

  • Waste Collection :

    • Collect all liquid waste containing this compound in a designated, properly sealed, and clearly labeled container. The label must identify the contents, including concentrations if in a mixture.[1]

    • Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, labeled container.

  • Segregation : Do not mix this waste stream with incompatible chemicals. For example, do not mix flammable liquid waste with oxidizing waste.

  • Professional Disposal : All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[1][5][6] These services are equipped to handle and incinerate flammable liquids in compliance with federal, state, and local regulations.[1]

By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, ensuring a secure laboratory environment that fosters innovation and discovery.

References

  • University of Nevada, Reno. (n.d.). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety. Retrieved from [Link]

  • Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids. Retrieved from [Link]

  • Greenflow. (2024, September 17). How to Safely Dispose of Highly Flammable Chemicals. Retrieved from [Link]

  • Florida International University. (n.d.). Chemical Hygiene Plan. Environmental Health and Safety. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids. Retrieved from [Link]

  • LOC Scientific. (n.d.). OSHA Flammable Storage Requirements Explained. Retrieved from [Link]

  • OSHA Safety. (n.d.). Osha requirements for storing flammable liquids. Retrieved from [Link]

  • Ewaste Disposal, Inc. (n.d.). How Do You Discard Class 3 Flammable Liquids List Chemicals?. Retrieved from [Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]

  • Triumvirate Environmental. (2021, February 16). Storing and Disposing of Flammable Liquids. Retrieved from [Link]

  • Pearson. (2024, October 3). Reactions of Amino Acids: Esterification. Retrieved from [Link]

  • OSHA Training School. (2024, July 28). Safe Handling of Flammable Liquids: Key Safety Tips. Retrieved from [Link]

  • University of Alabama. (n.d.). CHEMICAL HYGIENE PLAN. Environmental Health and Safety. Retrieved from [Link]

  • University of Florida. (2025, April 23). General Chemical Hygiene Plan. Environmental Health & Safety. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S)-2-amino-3,3-dimethylbutanoate
Reactant of Route 2
Reactant of Route 2
methyl (2S)-2-amino-3,3-dimethylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.